molecular formula C15H30O4S B11465242 7-(Octylsulfonyl)heptanoic acid

7-(Octylsulfonyl)heptanoic acid

カタログ番号: B11465242
分子量: 306.5 g/mol
InChIキー: TXCMUWTZBFDUBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-(Octylsulfonyl)heptanoic acid is a useful research compound. Its molecular formula is C15H30O4S and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Octylsulfonyl)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Octylsulfonyl)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H30O4S

分子量

306.5 g/mol

IUPAC名

7-octylsulfonylheptanoic acid

InChI

InChI=1S/C15H30O4S/c1-2-3-4-5-7-10-13-20(18,19)14-11-8-6-9-12-15(16)17/h2-14H2,1H3,(H,16,17)

InChIキー

TXCMUWTZBFDUBV-UHFFFAOYSA-N

正規SMILES

CCCCCCCCS(=O)(=O)CCCCCCC(=O)O

製品の起源

United States
Foundational & Exploratory

Technical Guide: Spectral Data & Characterization of 7-(Octylsulfonyl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization of 7-(octylsulfonyl)heptanoic acid , a medium-chain fatty acid derivative functionalized with a sulfone group.

This guide is structured to serve as a validation standard for researchers synthesizing or analyzing this compound, particularly in the context of lipidomics, surfactant chemistry, or metabolic probe development.

Chemical Profile & Significance

7-(Octylsulfonyl)heptanoic acid is a synthetic fatty acid analog where the methylene chain is interrupted by a sulfonyl (-SO₂-) group. It is typically derived via the oxidation of its thioether precursor, 7-(octylthio)heptanoic acid .

  • IUPAC Name: 7-(Octane-1-sulfonyl)heptanoic acid

  • Molecular Formula: C₁₅H₃₀O₄S

  • Exact Mass: 306.1865

  • Molecular Weight: 306.46 g/mol

  • Role: Used as a metabolic probe (beta-oxidation inhibitor analog), surfactant, or cross-linking intermediate.

Structural Logic

The molecule consists of three distinct domains that dictate its spectral signature:

  • Heptanoic Acid Segment: A 7-carbon chain terminating in a carboxyl group (polar head).[1][2]

  • Sulfonyl Core: An electron-withdrawing -SO₂- linker that significantly deshields adjacent protons and carbons.

  • Octyl Tail: An 8-carbon lipophilic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for confirming the oxidation state of the sulfur atom (Sulfide vs. Sulfoxide vs. Sulfone). The electron-withdrawing nature of the sulfone group causes a distinct downfield shift in the


-methylene protons.
Experimental Protocol: 1H NMR
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution of the aliphatic chain. Methanol-
    
    
    
    (
    
    
    ) may be used if solubility is poor, but carboxyl proton will exchange.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Predicted 1H NMR Data (400 MHz, )

Note: Values are derived from structure-shift correlation tables for aliphatic sulfones.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
11.0 – 12.0 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
2.95 – 3.05 Multiplet4H-CH₂-SO₂-CH₂-Diagnostic Peak:

-protons to sulfone. Significantly downfield from sulfide precursor (~2.5 ppm).
2.35 Triplet (

Hz)
2H-CH₂-COO-

-protons to carbonyl.
1.75 – 1.85 Multiplet4H-CH₂-CH₂-SO₂-

-protons to sulfone.
1.60 – 1.70 Multiplet2H-CH₂-CH₂-COO-

-protons to carbonyl.
1.25 – 1.45 Broad Multiplet14HBulk -CH₂-Remaining methylene protons in octyl and heptyl chains.
0.88 Triplet (

Hz)
3H-CH₃Terminal methyl of the octyl chain.
13C NMR Data (100 MHz, )

The sulfone group exerts a desheilding effect on the


-carbons, shifting them into the 50–55 ppm range.
Chemical Shift (

, ppm)
Carbon TypeAssignment
179.5 QuaternaryC=O (Carboxylic Acid)
52.5 – 53.5 Secondary (

)
C -SO₂-C (

-carbons)
33.9 Secondary (

)
-C H₂-COOH
31.8 Secondary (

)
Bulk chain (long range)
28.5 – 29.5 Secondary (

)
Bulk chain
22.6 Secondary (

)

to methyl
21.5 – 22.0 Secondary (

)

to sulfone
14.1 Primary (

)
Terminal Methyl

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the sulfonyl linker.

Experimental Protocol: ESI-MS
  • Method: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (preferred for free acid) and Positive Mode.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (for +) or Ammonium Acetate (for -).

Key Ions (Low Resolution)
Ionization Modem/zSpeciesInterpretation
ESI (-) 305.2

Deprotonated molecular ion (Base peak).
ESI (+) 307.2

Protonated molecular ion.
ESI (+) 324.2

Ammonium adduct (common in acetate buffers).
ESI (+) 329.2

Sodium adduct (ubiquitous).
Fragmentation Pathways (MS/MS)

In MS/MS (Collision Induced Dissociation), sulfones typically undergo cleavage at the C-S bond or rearrangement.

  • Loss of Water:

    
     (m/z 289). Characteristic of carboxylic acids.
    
  • Alpha-Cleavage (Sulfone): Cleavage of the octyl chain or the heptanoic chain adjacent to the SO₂ group.

  • Sulfur Dioxide Elimination: In high-energy collision (or EI), extrusion of

    
     (64 Da) is possible, recombining the alkyl chains (rare in soft ESI).
    

Visualization: Fragmentation & Logic

The following diagram illustrates the structural logic and fragmentation pathways for validating the compound.

G Compound 7-(Octylsulfonyl) heptanoic acid (MW 306.46) Ion_Neg [M-H]- m/z 305.2 Compound->Ion_Neg ESI (-) Ion_Pos [M+H]+ m/z 307.2 Compound->Ion_Pos ESI (+) Sulfide Precursor: 7-(Octylthio)heptanoic acid (Sulfide) Sulfide->Compound Oxidation (H2O2/mCPBA) Frag_H2O Loss of H2O m/z 289 Ion_Pos->Frag_H2O -18 Da NMR_Alpha NMR: Alpha-CH2 (Diagnostic) Shift_S Sulfide Shift ~2.5 ppm NMR_Alpha->Shift_S Before Ox. Shift_SO2 Sulfone Shift ~3.0 ppm NMR_Alpha->Shift_SO2 After Ox.

Caption: Analytical workflow linking synthesis precursor, NMR shift diagnostics, and MS ionization patterns.

Summary of Key Specifications

Use this table to validate your Certificate of Analysis (CoA) or experimental results.

ParameterSpecificationNotes
Appearance White to off-white solidWaxy crystalline solid expected.
MS (ESI-) m/z 305.2 ± 0.5Base peak.
1H NMR (

-SO₂)

2.95 – 3.05 ppm
Integration = 4H. Absence of peak at 2.5 ppm (indicates complete oxidation).
1H NMR (

-COOH)

2.35 ppm
Integration = 2H.
Solubility DMSO, Methanol, ChloroformPoor water solubility (requires pH adjustment).

References

  • Precursor Identification: PubChem.[3] Heptanoic acid, 7-(octylthio)- (CID 102601890). National Library of Medicine. Link

  • Sulfone NMR Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for

    
    -sulfonyl chemical shifts).
    
  • MS Fragmentation of Fatty Acids: Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipid Research.
  • Synthesis Analog: BenchChem. Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. (Context for heptanoic acid derivative synthesis). Link

Sources

Technical Guide: Solubility Profile & Characterization of 7-(Octylsulfonyl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 7-(octylsulfonyl)heptanoic acid .

Executive Summary

7-(octylsulfonyl)heptanoic acid (C₁₅H₃₀O₄S) is an amphiphilic molecule characterized by a unique "interrupted" hydrophobicity. Unlike standard fatty acids, the insertion of a polar sulfonyl group (–SO₂–) between the octyl and heptanoic chains introduces a strong dipole moment that significantly alters its solubility landscape.

This guide provides a theoretical solubility matrix based on Structure-Property Relationships (SPR) and details a self-validating experimental protocol for researchers requiring precise saturation limits for formulation or synthesis.

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6][7]

To predict solubility behavior, we must deconstruct the molecule into its functional interaction domains:

DomainChemical StructureInteraction TypeSolvent Affinity
Tail A Octyl group (

)
Van der Waals (Dispersion)Non-polar organic solvents (Hexane, Toluene)
Core Sulfonyl group (

)
Dipole-DipolePolar aprotic solvents (DMSO, DMF, Acetone)
Tail B Heptyl chain (

)
Van der WaalsNon-polar organic solvents
Head Carboxylic Acid (

)
H-Bond Donor/AcceptorPolar protic solvents (Alcohols, Water at pH > pKa)

Key Insight: The sulfonyl group acts as a "solubility pivot." While the C15 carbon load suggests high lipophilicity, the sulfone group reduces solubility in strictly non-polar solvents (like pure hexane) compared to its sulfide or ether analogs, while enhancing solubility in dipolar aprotic solvents.

Solubility Landscape (Theoretical Matrix)

The following table categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and functional group interactions.

Table 1: Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent DCM effectively solvates both the lipophilic alkyl chains and the polar sulfonyl/acid groups. Recommended for stock solutions.[1]
Polar Aprotic DMSO, DMF, THFHigh Strong dipole interactions between the solvent and the sulfonyl group (

) facilitate dissolution.
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolGood to High The carboxylic acid head group forms H-bonds with the solvent. Heating may be required to disrupt crystal lattice energy.
Ethers/Esters Ethyl Acetate, Diethyl EtherModerate Good general compatibility, though solubility may decrease at lower temperatures compared to chlorinated solvents.
Aliphatic Hydrocarbons Hexane, HeptaneLow/Poor The polarity of the sulfone and carboxylic acid groups creates a thermodynamic barrier to dissolution in purely non-polar media.
Aqueous (Water) Water (pH < 5)Insoluble The hydrophobic effect of the C15 chain dominates.
Aqueous (Buffered) Water (pH > 7.[2]5)Moderate (Micellar) Deprotonation of the carboxylic acid (

) allows formation of micelles or soluble salts.

Critical Note: Sulfones often exhibit higher melting points and lattice energies than their sulfide counterparts. If the compound is solid at room temperature, initial dissolution in alcohols may require sonication or mild heating (40°C).

Experimental Protocols (Self-Validating Systems)

Since specific literature values for this specific analog are rare, researchers must validate solubility empirically.[3] Do not rely on visual inspection alone.[1][4]

Protocol A: Saturation Shake-Flask Method (Gravimetric)

For determining the solubility limit in a specific solvent.

Reagents: 7-(octylsulfonyl)heptanoic acid (Solid/Oil), Target Solvent, 0.45 µm PTFE Syringe Filter.

  • Supersaturation: Add the compound to 5 mL of the target solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Cap the vial and agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: If all solid dissolves, add more compound until a persistent precipitate is observed.

  • Filtration: Draw the supernatant through a pre-warmed 0.45 µm PTFE filter into a tared glass vessel.

  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.

  • Quantification: Weigh the residue.

Protocol B: HPLC-UV Quantification Workflow

For high-precision formulation development.

Detection: The sulfonyl group provides weak UV absorption; the carboxylic acid absorbs at low wavelengths (205-210 nm). Derivatization or Mass Spectrometry (LC-MS) is preferred for high sensitivity.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Compound + Solvent Equilibrate Equilibrate (24h @ 25°C) Constant Agitation Start->Equilibrate CheckSolid Is Solid Visible? Equilibrate->CheckSolid AddMore Add More Compound CheckSolid->AddMore No Filter Filter Supernatant (0.45 µm PTFE) CheckSolid->Filter Yes AddMore->Equilibrate Dilute Dilute with Mobile Phase (1:10 or 1:100) Filter->Dilute Analyze HPLC Analysis (C18 Column, ACN:Water + 0.1% FA) Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Caption: Step-by-step workflow for determining the thermodynamic solubility limit using HPLC analysis.

Applications & Implications

Understanding the solubility of 7-(octylsulfonyl)heptanoic acid is critical for:

  • Self-Assembled Monolayers (SAMs): The sulfonyl group can act as an anchor or spacer. Deposition is best performed from Ethanol or THF solutions where the compound is fully solvated, preventing aggregation.

  • Drug Delivery Formulations: Due to its amphiphilic nature, this compound may act as a permeation enhancer.

    • Recommendation: Use DMSO for biological stock solutions (up to 100 mM), then dilute into aqueous buffer. Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.

  • Synthesis Purification:

    • Extraction: The compound can be extracted from aqueous reaction mixtures (at pH < 3) using Ethyl Acetate or DCM .

    • Recrystallization: A mixture of Hexane/Ethyl Acetate is likely an effective system for recrystallization, leveraging the temperature-dependent solubility in the ester and poor solubility in the alkane.

References

  • PubChem. Heptanoic acid, 7-(octylthio)- (C15H30O2S) Compound Summary.[5] National Library of Medicine. Available at: [Link]

  • ChemGuide. Solubility of Carboxylic Acids. Available at: [Link]

  • EPA CompTox. 7-Chloro-7-(methanesulfonyl)heptanoic acid Properties (Analogous Sulfone Data). US Environmental Protection Agency. Available at: [Link]

Sources

The Unseen Potential: A Technical Guide to the Biological Activity of Long-Chain Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonyl group (-SO₂-) is a cornerstone of medicinal chemistry, prized for its strong electron-withdrawing nature, metabolic stability, and predictable hydrogen-bonding geometry[1]. However, when conjugated to long aliphatic chains (C10–C18), the biophysical profile of the sulfonyl pharmacophore undergoes a radical transformation. As an application scientist working at the intersection of synthetic chemistry and pharmacology, I have observed that this structural modification shifts the molecule from a simple target-binding entity to a highly lipophilic, membrane-active agent.

Long-chain sulfonyl compounds are capable of spontaneous self-assembly, carrier-free cellular penetration, and potent enzyme inhibition[2][3]. This whitepaper explores the biological activity of these unique compounds, detailing the causality behind their rational design, their quantitative efficacy across various therapeutic targets, and the self-validating experimental protocols required for their synthesis and biological evaluation.

Mechanistic Pathways and Biological Activity

Nucleic Acid Delivery via Sulfonyl Phosphoramidates

A major hurdle in RNA interference (RNAi) therapeutics is the poor pharmacokinetic profile and rapid nuclease degradation of unmodified siRNAs. By introducing long-chain N-(sulfonyl)phosphoramidate groups—such as (hexadecylsulfonyl)phosphoramidate—at the internucleotidic positions, we artificially increase the hydrodynamic radius of the oligonucleotide[3].

The Causality: The highly lipophilic C16 chain drives the spontaneous formation of micellar nanoparticles in aqueous media. This structural shielding protects the delicate RNA backbone from nucleases, while the lipid tail acts as an anchor, promoting passive flip-flop across the cellular lipid bilayer. This enables efficient cellular uptake and gene silencing without the need for toxic cationic transfection reagents (e.g., Lipofectamine)[3].

Targeted Enzyme Inhibition in Infectious and Metabolic Diseases

Long-chain sulfonyl compounds exhibit highly target-specific enzyme inhibition, heavily dependent on the steric and electronic properties of their aliphatic tails.

  • Antimycobacterial Activity: In the fight against Mycobacterium tuberculosis, alkylsulfonyl acetamides have been designed to target the beta-ketoacyl synthase reaction, which is critical for the pathogen's long-chain lipid envelope synthesis[4]. The inhibitory activity is acutely sensitive to the alkyl chain length; a C10 alkyl chain with a single methylene spacer between the sulfone and carboxamide yields an optimal Minimum Inhibitory Concentration (MIC) of 0.75–1.5 µg/mL, rivaling first-line antituberculosis drugs[4].

  • Metabolic Regulation: In metabolic disorder research, the 3-sulfonyl-8-azabicyclo[3.2.1]octane class has been identified as a potent inhibitor of Long-chain fatty acid elongase 6 (ELOVL6), an enzyme that catalyzes the elongation of long-chain fatty acyl-CoAs[5].

Receptor Modulation via Long-Chain Arylopiperazines

In neuropharmacology, long-chain arylopiperazines (LACPs) featuring sulfonyl or sulphonamide moieties act as high-affinity ligands for serotonin (5-HT) receptors[6]. The long flexible carbon chain serves as a critical spacer, allowing the sulfonyl group to engage in precise electrostatic and hydrogen-bonding interactions within the receptor's binding pocket, thereby modulating neurological pathways[6].

Quantitative Data Presentation

The following table summarizes the structure-activity relationships (SAR) and biological efficacy of key long-chain sulfonyl classes.

Compound ClassAlkyl Chain LengthPrimary TargetBiological EffectEfficacy Metric
Alkylsulfonyl acetamides C10 (Optimal)M. tuberculosis (beta-ketoacyl synthase)Inhibition of fatty acid elongationMIC: 0.75–1.5 µg/mL[4]
3-Sulfonyl-8-azabicyclo[3.2.1]octanes VariableELOVL6 EnzymeMetabolic regulation / Lipid modulationLow nM IC₅₀[5]
Hexadecylsulfonyl phosphoramidate siRNAs C16RGMa mRNA (via RISC complex)Carrier-free gene silencing (RNAi)>80% knockdown at 50 nM[3]
1-Ferrocenesulfonyl-2-alkyl benzimidazoles C6Fungal pathogensFungicidal activityDose-dependent[7]

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol utilized in the development of these compounds must be a self-validating system . Below are the field-proven methodologies for synthesizing and evaluating long-chain sulfonyl oligonucleotides.

Protocol 1: Synthesis of Long-Chain Sulfonyl Phosphoramidate Oligonucleotides
  • Objective: Introduce a lipophilic hexadecylsulfonyl group to an siRNA backbone to enable carrier-free cellular uptake[3].

  • Rationale: Replaces standard aqueous iodine oxidation with an azide-based Staudinger reaction. This forms a stable, nuclease-resistant phosphoramidate linkage while directly attaching the long-chain lipid.

  • Step-by-Step Methodology:

    • Solid-Phase Assembly: Synthesize the oligonucleotide on a controlled pore glass (CPG) support using standard phosphoramidite chemistry until the desired modification site is reached.

    • Coupling: Perform the standard coupling step with the chosen nucleoside phosphoramidite to generate the reactive phosphite triester intermediate.

    • Staudinger Oxidation (Critical Step): Bypass the standard iodine oxidation cycle. Instead, inject a 0.5 M solution of 1-hexadecanesulfonyl azide in anhydrous acetonitrile/THF (2:1 v/v).

    • Incubation: Allow the reaction to proceed for 120 minutes at ambient temperature. (Scientist's Note: The extended time is required due to the steric hindrance of the C16 chain. Nitrogen gas evolution drives the reaction forward).

    • Washing & Cleavage: Wash the column extensively with acetonitrile to remove unreacted azide. Cleave the oligo from the CPG support using concentrated aqueous ammonia (55°C, 8 hours).

    • Self-Validation (QC): Analyze the crude product via RP-HPLC and MALDI-TOF MS. Validation Logic: A mass shift corresponding exactly to the mass of the sulfonyl azide minus N₂ confirms successful linkage. Without this confirmation, one must assume unreacted triesters have hydrolyzed, which will cause strand scission during biological assays.

Protocol 2: Carrier-Free Cellular Uptake and Gene Silencing Assay
  • Objective: Validate the biological activity (RNAi) of the modified siRNA without the confounding variables of toxic transfection reagents[3].

  • Step-by-Step Methodology:

    • Nanoparticle Characterization (Self-Validation Step 1): Dissolve the purified lipid-siRNA conjugate in PBS. Measure the hydrodynamic diameter using Dynamic Light Scattering (DLS). Validation Logic: Ensures the conjugate has spontaneously formed 10–20 nm micelles prior to cell introduction; failure to form micelles indicates aggregation or degradation.

    • Cell Culture: Seed target cells (e.g., PK-59 or RAW264.7 macrophages) in a 96-well plate at a density of 1x10⁴ cells/well.

    • Carrier-Free Transfection: Introduce the hexadecylsulfonyl-siRNA directly into the culture medium at concentrations ranging from 10 nM to 500 nM. Incubate for 48 hours.

    • Cytotoxicity Screening (Self-Validation Step 2): Perform an MTT or WST-1 assay. Validation Logic: Long-chain modifications can act as surfactants and disrupt cell membranes. Confirming cell viability remains >85% ensures that any observed gene silencing is due to true RNAi activity, not generalized cell death.

    • Gene Expression Analysis: Lyse the cells, extract total RNA, and perform RT-qPCR targeting the mRNA of interest. Normalize against a housekeeping gene (e.g., GAPDH) to quantify knockdown efficiency.

Mandatory Visualizations

The following diagrams map the logical relationships and workflows critical to working with long-chain sulfonyl compounds.

G A Long-Chain Sulfonyl siRNA Conjugate B Spontaneous Micelle/ Nanoparticle Formation A->B Aqueous Media C Cell Membrane Interaction (Lipophilic) B->C Contact D Endosomal Uptake & Escape C->D Internalization E RISC Loading & Target mRNA Cleavage D->E Cytosolic Release

Mechanism of cellular uptake and gene silencing by long-chain sulfonyl siRNA conjugates.

G Step1 Solid-Phase Support (Growing Oligo Chain) Step2 Phosphoramidite Coupling Step1->Step2 Step3 Formation of Phosphite Triester Step2->Step3 Step4 Staudinger Reaction (Long-Chain Sulfonyl Azide) Step3->Step4 Replace I2 Oxidation Step5 Sulfonyl Phosphoramidate Linkage Formation Step4->Step5 N2 Release

Solid-phase synthesis workflow for long-chain sulfonyl phosphoramidate oligonucleotides.

Conclusion

The integration of long-chain aliphatic tails with the sulfonyl pharmacophore offers a powerful toolkit for modern drug discovery. Whether utilized to anchor oligonucleotides to cellular membranes for carrier-free delivery or to precisely fit into the hydrophobic pockets of enzymes like ELOVL6 and beta-ketoacyl synthase, these compounds demonstrate remarkable versatility. By adhering to strict, self-validating synthetic and biological protocols, researchers can harness the unseen potential of long-chain sulfonyl compounds to develop next-generation therapeutics.

References

  • [1] Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. National Institutes of Health (NIH).1

  • [2] 1-Octadecanesulfonyl chloride | 10147-41-8. BenchChem Technical Support. 2

  • [3] Derzhalova, A., et al. Novel Lipid-Oligonucleotide Conjugates Containing Long-Chain Sulfonyl Phosphoramidate Groups: Synthesis and Biological Properties. MDPI Applied Sciences. 3

  • [4] A new class of antituberculosis agents. PubMed - NIH. 4

  • [5] Synthesis and Biological Evaluation of a Novel 3-Sulfonyl-8-azabicyclo[3.2.1]octane Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors. Journal of Medicinal Chemistry (ACS). 5

  • [6] Kułaga, D., et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL LONG CHAIN ARYLOPIPERAZINES (LACPs) WITH PYRIDYL MOIETY AS LIGANDS FOR SEROTONIN RECEPTORS. MedChem. 6

  • [7] Synthesis, characterization and crystal structure of 1-ferrocenesulfonyl-2-long carbon chain alkyl benzimidazole. Hep Journals. 7

Sources

The Therapeutic Horizon of Sulfonylated Lipids: From Microbial Signaling to Advanced Nanocarrier Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonylated lipids represent a rapidly emerging frontier in both pharmacological discovery and advanced drug delivery. Historically overshadowed by their phosphate-bearing counterparts (such as phospholipids and sphingolipids), sulfur-containing lipids are now recognized for their dual utility in therapeutics. This whitepaper synthesizes the current state of the art into two distinct paradigms:

  • Natural Sulfonolipids as Active Therapeutics: Microbially derived sulfonolipids act as potent signaling analogs to host sphingolipids, offering novel pathways for immunomodulation and developmental triggering.

  • Synthetic Sulfonylated Lipids as Structural Excipients: The integration of sulfonylated functional groups (e.g., sulfonylated-PEG, S-DIBO) into Lipid Nanoparticles (LNPs) enables highly efficient, copper-free bioconjugation for targeted genetic medicine delivery.

By bridging microbial biochemistry with synthetic nanomedicine, this guide provides drug development professionals with actionable, validated frameworks for leveraging sulfonylated lipids in next-generation therapeutics.

The Pharmacological Paradigm: Natural Sulfonolipids

Natural sulfonolipids, primarily isolated from Gram-negative bacteria in the phylum Bacteroidetes, are structural analogs of eukaryotic sphingolipids (such as ceramide-1-phosphate and sphingosine-1-phosphate) 1[1]. Because of this structural homology, they can interface directly with host cell receptors, bypassing traditional pathogenic recognition pathways to exert profound biological effects.

Mechanistic Biology and Immunomodulation

The biosynthesis of sulfonolipids begins with the condensation of a fatty acyl-ACP with cysteate, catalyzed by the enzyme cysteate acyl-ACP transferase (SulA), yielding 3-ketocapnine 1[1]. In mammalian systems, these gut-commensal-derived lipids have been shown to actively suppress inflammation in mouse models, positioning them as prime candidates for inflammatory bowel disease (IBD) therapeutics1[1].

Furthermore, specific sulfonolipids like Rosette-Inducing Factor 1 (RIF-1), produced by Algoriphagus machipongonensis, exhibit extraordinary signaling potency. RIF-1 triggers multicellular development in choanoflagellates at femtomolar (


 M) concentrations, demonstrating a dynamic response range spanning nine orders of magnitude2[2].

G Bact Bacteroidetes (e.g., Alistipes spp.) SulA SulA Enzyme (Cysteate Acyl-ACP Transferase) Bact->SulA Expresses Keto 3-Ketocapnine SulA->Keto Condensation Sulf Sulfonolipids / Capnoids (e.g., RIF-1, Capnine) Keto->Sulf Biosynthesis Receptor Host Sphingolipid Receptors Sulf->Receptor Structural Homology Immune Immunomodulation (Inflammation Suppression) Receptor->Immune Pathway Activation

Bacterial sulfonolipid biosynthesis and host immunomodulatory signaling pathway.

Synthetic Sulfonylated Lipids in Next-Generation Nanocarriers

While natural sulfonolipids act as active pharmaceutical ingredients (APIs), synthetic sulfonylated lipids are revolutionizing the structural design of targeted drug delivery systems. The functionalization of lipid nanoparticles (LNPs) with sulfonyl groups creates highly reactive, yet biologically orthogonal, handles for surface modification.

Sulfonylated-PEG and Click Chemistry in LNPs

To achieve active targeting (e.g., crossing the Blood-Brain Barrier), LNPs must be decorated with specific ligands or antibodies. Traditional conjugation methods often damage the delicate mRNA cargo. By utilizing sulfonylated cyclooctynes, such as sulfonylated dibenzocyclooctyne (S-DIBO), formulated into the LNP's PEG-lipid shell, researchers can employ Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) 3[3].

Additionally, sulfonylated PEG serves as a critical, high-yield intermediate. Reacting sulfonylated PEG with sodium azide forms PEG-N3, which is subsequently converted to high-purity amine-PEG via the Staudinger reaction, avoiding the toxic byproducts of direct amination 4[4].

LNP Aq Aqueous Phase (Nucleic Acid Cargo) Mix Microfluidic Mixing (Rapid Precipitation) Aq->Mix Lip Lipid Phase (Ionizable, Helper, S-DIBO-PEG) Lip->Mix PreLNP Sulfonyl-Functionalized LNP Mix->PreLNP Self-Assembly Click Click Chemistry (Azide-Ligand Addition) PreLNP->Click TargetLNP Targeted LNP (e.g., BBB Penetrating) Click->TargetLNP Bioconjugation

Microfluidic formulation and click-chemistry functionalization of sulfonylated LNPs.

Quantitative Data Summaries

To facilitate rational design, the following tables summarize the quantitative metrics associated with both natural sulfonolipids and synthetic sulfonylated LNP systems.

Table 1: Quantitative Potency and Biological Properties of Natural Sulfonolipids

CompoundSource OrganismTarget / MechanismEffective ConcentrationKey Therapeutic Implication
RIF-1 Algoriphagus machipongonensisEukaryotic Morphogenesis

M (Femtomolar)
High-potency developmental signaling[2]
Capnine Cytophaga spp. / AlistipesSphingosine-1-phosphate analogLow MicromolarInflammatory suppression / Gut homeostasis[1]
Sulfobactin A/B Bacteroidetes phylumCeramide-1-phosphate analogMicromolarImmune receptor modulation[1]

Table 2: Comparative Metrics of Sulfonylated Lipid Nanoparticle (LNP) Formulations

Formulation ComponentFunction in LNPConjugation Efficiency (SPAAC)Particle Size ImpactZeta Potential Shift (Post-Conjugation)
DSPE-PEG-S-DIBO Copper-free click anchor> 85% within 2 hours+5 to 10 nmNeutral to slightly negative (-2 to -5 mV)
Sulfonylated-PEG High-purity linker synthesisN/A (Intermediate)N/AN/A
Ionizable Lipid (e.g., MC3) Endosomal escape / EncapsulationN/ACore determinant (50-80 nm)Highly positive at pH 4.0; Neutral at pH 7.4

Validated Experimental Workflows

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and the specific analytical validation required to ensure integrity.

Protocol 1: Activity-Guided Extraction and Validation of Microbial Sulfonolipids

Objective: Isolate bioactive sulfonolipids (e.g., RIF-1 or Capnine) from bacterial cultures while preserving the labile sulfonic acid headgroup.

  • Cultivation & Lyophilization: Culture Alistipes finegoldii or Algoriphagus in marine broth to stationary phase. Lyophilize the bacterial pellet.

    • Causality: Lyophilization prevents aqueous hydrolysis of the lipid species during organic extraction.

  • Biphasic Extraction (Bligh-Dyer): Extract the pellet using a Chloroform:Methanol:Water (1:2:0.8 v/v/v) mixture.

    • Causality: The highly polar sulfonic acid headgroup requires a high methanol ratio to partition effectively into the organic phase without precipitating.

  • HPLC Fractionation: Subject the organic extract to normal-phase HPLC using a silica column, eluting with a gradient of chloroform to methanol.

  • Validation (LC-MS): Analyze fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) in negative ion mode.

    • Self-Validation Check: Look for a diagnostic fragment ion at m/z = 80.9 , which corresponds to the loss of the sulfonic acid (

      
      ) headgroup 1[1]. The presence of this fragment confirms the successful isolation of a sulfonolipid rather than a standard phospholipid.
      
Protocol 2: Microfluidic Formulation of S-DIBO-Functionalized Targeted LNPs

Objective: Formulate mRNA-loaded LNPs functionalized with sulfonylated DIBO for downstream, copper-free antibody conjugation.

  • Lipid Phase Preparation: Dissolve the ionizable lipid, cholesterol, DSPC, and DSPE-PEG-S-DIBO (molar ratio 50:38.5:10:1.5) in 100% anhydrous ethanol.

    • Causality: Ethanol ensures all lipid components remain monomeric. S-DIBO is chosen over standard alkynes because its ring strain allows spontaneous reaction with azides, eliminating the need for cytotoxic copper catalysts 3[3].

  • Aqueous Phase Preparation: Dissolve mRNA in 50 mM citrate buffer (pH 4.0).

    • Causality: The acidic pH protonates the ionizable lipid during mixing, driving electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic herringbone mixer at a 3:1 volume ratio and a total flow rate of 12 mL/min.

    • Causality: Rapid microfluidic mixing achieves instantaneous solvent polarity shifts, forcing uniform lipid supersaturation and homogeneous nanoparticle nucleation.

  • Dialysis & Size Validation: Dialyze the mixture against PBS (pH 7.4) for 12 hours to remove ethanol and neutralize the pH.

    • Self-Validation Check: Measure via Dynamic Light Scattering (DLS). The formulation is validated if the Z-average diameter is 60–80 nm with a Polydispersity Index (PDI) < 0.15.

  • SPAAC Bioconjugation: Incubate the validated LNPs with an azide-functionalized targeting antibody (e.g., anti-transferrin receptor for BBB penetration) at room temperature for 2 hours.

    • Self-Validation Check: Perform a BCA protein assay on the washed LNPs to quantify antibody conjugation efficiency.

References

1.1 2.5 3.3 4.2 5. 4

Sources

The Discovery, Evolution, and Pharmacological Application of Sulfonyl-Containing Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl-containing fatty acids represent a unique intersection of evolutionary biology and modern rational drug design. Historically, this class of molecules emerged in the late 1950s with the discovery of naturally occurring sulfolipids essential for photosynthesis. Decades later, the structural motif of a fatty acid coupled with a sulfur-based warhead was synthetically engineered to create potent, irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH). This technical guide explores the historical discovery of natural sulfolipids, the rational design of synthetic fatty acid sulfonyl fluorides, and the rigorous experimental workflows required to synthesize and validate these compounds in modern endocannabinoid research.

Natural Origins: The Discovery of Sulfoquinovosyl Diacylglycerol (SQDG)

The history of sulfonyl-containing fatty acids begins not in a pharmacology lab, but in the study of photosynthetic membranes. In 1959, A.A. Benson and colleagues at the Scripps Institute of Oceanography isolated a mysterious sulfur-containing lipid from the microalga Chlorella [1].

Through rigorous radioisotope tracing using


S-sulfate, Benson's team elucidated the structure of Sulfoquinovosyl diacylglycerol (SQDG) . Unlike typical sulfate esters found in biology (which feature a C-O-S linkage), SQDG possesses a highly unusual carbon-sulfur (C-SO

) bond
at the 6-position of its glucose headgroup [1]. This sulfonic acid derivative is chemically stable, strongly anionic at physiological pH, and constitutes a massive portion of the global biological sulfur cycle.
The Biosynthetic Causality

The evolutionary necessity of SQDG lies in phosphate conservation. During phosphate starvation, plants and bacteria upregulate SQDG synthesis to replace phospholipids in the thylakoid membrane, maintaining the highly negative surface charge required for the proper assembly of the photosystem protein complexes [3].

The biosynthesis of SQDG is a self-contained, two-step enzymatic cascade driven by the enzymes SQD1 and SQD2. SQD1 catalyzes the transfer of sulfite to UDP-glucose, forming the sulfonyl-containing headgroup precursor. SQD2 then transfers this headgroup to a diacylglycerol (DAG) backbone [3].

SQDG_Biosynthesis UDP_Glc UDP-Glucose + Sulfite SQD1 SQD1 (UDP-sulfoquinovose synthase) UDP_Glc->SQD1 UDP_SQ UDP-Sulfoquinovose SQD1->UDP_SQ Sulfite transfer SQD2 SQD2 (Glycosyltransferase) UDP_SQ->SQD2 DAG Diacylglycerol (DAG) DAG->SQD2 SQDG Sulfoquinovosyl Diacylglycerol (SQDG) SQD2->SQDG Headgroup transfer

Caption: Biosynthetic pathway of SQDG via SQD1 and SQD2 enzymes.

Synthetic Evolution: Fatty Acid Sulfonyl Fluorides in Pharmacology

While natural sulfonyl-fatty acids serve structural roles, the late 1990s saw the synthetic adaptation of this motif to solve a critical problem in neuropharmacology: the rapid degradation of endocannabinoids.

In 1992, anandamide (arachidonoyl ethanolamide) was discovered as the endogenous ligand for cannabinoid receptors. However, its in vivo half-life was frustratingly short due to rapid cleavage by an enzyme later identified as Fatty Acid Amide Hydrolase (FAAH) [2]. Early attempts to isolate FAAH were hindered by its instability, prompting researchers to add generic protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) to their homogenates. Serendipitously, PMSF completely inactivated FAAH, revealing that FAAH utilized a catalytic serine nucleophile [2].

The Rational Design of AM374

PMSF is a weak, non-specific inhibitor (IC


 in the micromolar range). To achieve high potency and selectivity, Deutsch and Makriyannis hypothesized that attaching the electrophilic sulfonyl fluoride warhead to a long-chain fatty acid would mimic the arachidonoyl tail of anandamide, perfectly anchoring the molecule within FAAH's deep hydrophobic binding channel [2].

This led to the discovery of AM374 (Palmitylsulfonyl fluoride) . The 16-carbon aliphatic chain of AM374 drives the molecule into the FAAH active site, where the catalytic Ser241 attacks the sulfonyl group. This causes the expulsion of the fluoride leaving group and results in a permanent, covalent sulfonate ester bond, irreversibly killing the enzyme's activity [2].

Quantitative Comparison of FAAH Inhibitors

The integration of the fatty acid tail drastically improved binding kinetics, as summarized in the table below:

InhibitorChemical ClassMechanism of ActionIC

(FAAH)
CB1 Receptor Affinity
PMSF Aryl Sulfonyl FluorideIrreversible (Covalent)~ 10,000 nMLow
AM374 Fatty Acid Sulfonyl FluorideIrreversible (Covalent)13 nMModerate
MAFP FluorophosphonateIrreversible (Covalent)2 nMHigh
URB597 Aryl CarbamateIrreversible (Covalent)4.6 nMLow

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific integrity, the development of fatty acid sulfonyl fluorides requires a self-validating experimental loop: precise chemical synthesis followed by mechanistic validation to prove irreversible covalent binding.

Protocol A: Synthesis of Palmitylsulfonyl Fluoride (AM374)

Causality Note: The conversion of a sulfonyl chloride to a sulfonyl fluoride requires a naked fluoride ion. We utilize 18-crown-6 ether to sequester the potassium cation, leaving the fluoride ion highly reactive in an aprotic solvent.

  • Halogenation: React 1-hexadecanol (10 mmol) with triphenylphosphine (12 mmol), iodine (12 mmol), and imidazole (12 mmol) in dichloromethane at 0°C for 2 hours to yield 1-iodohexadecane.

  • Lithium-Halogen Exchange: Dissolve 1-iodohexadecane in anhydrous diethyl ether. Cool to -78°C. Dropwise add tert-butyllithium (t-BuLi, 2.2 eq). Rationale: The ultra-low temperature prevents unwanted Wurtz coupling or elimination side-reactions.

  • Sulfonylation: Bubble anhydrous sulfuryl chloride (SO

    
    Cl
    
    
    
    ) into the reaction mixture in situ for 30 minutes, then slowly warm to room temperature. Quench with water and extract the hexadecanesulfonyl chloride intermediate.
  • Fluorination: Dissolve the sulfonyl chloride in anhydrous acetonitrile. Add Potassium Fluoride (KF, 3 eq) and 18-crown-6 ether (0.1 eq). Reflux for 12 hours.

  • Purification: Purify the resulting AM374 via silica gel flash chromatography (hexane/ethyl acetate 95:5).

Protocol B: Rapid Dilution Assay for Irreversible Inhibition

Causality Note: A standard IC


 assay cannot distinguish between a tight-binding reversible inhibitor and a covalent irreversible inhibitor. The rapid dilution assay acts as a self-validating system: if the inhibitor is reversible, massive dilution will drop its concentration below its 

, restoring enzyme activity. If covalent (like AM374), the enzyme remains permanently inactive.
  • Pre-incubation: Incubate recombinant human FAAH (10 nM) with AM374 (130 nM, 10x IC

    
    ) in Tris-HCl buffer (pH 9.0) for 30 minutes at 37°C to allow the covalent sulfonate ester bond to form.
    
  • Dilution: Transfer 1

    
    L of the enzyme-inhibitor complex into 99 
    
    
    
    L of assay buffer (a 100-fold rapid dilution). The new AM374 concentration is now 1.3 nM (well below its IC
    
    
    ).
  • Substrate Addition: Immediately add 10

    
    M of radiolabeled [
    
    
    
    H]-anandamide to the diluted mixture.
  • Quenching & Extraction: After 15 minutes, quench the reaction by adding 200

    
    L of Chloroform/Methanol (1:1 v/v). Vortex vigorously and centrifuge to separate the aqueous phase (containing the cleaved [
    
    
    
    H]-ethanolamine product) from the organic phase (containing unreacted substrate).
  • Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting. Result: AM374-treated samples will show near-zero radioactivity, confirming irreversible covalent modification.

FAAH_Validation Synth 1. Synthesis of Sulfonyl Fluoride (AM374) Incubate 2. Incubation with Recombinant FAAH Synth->Incubate Dilute 3. Rapid Dilution Assay (100-fold) Incubate->Dilute Measure 4. Substrate Addition ([3H]-Anandamide) Dilute->Measure Analyze 5. Liquid Scintillation & Kinetics Analysis Measure->Analyze

Caption: Self-validating rapid dilution workflow for irreversible FAAH inhibitors.

Modern Therapeutic Applications

The discovery of fatty acid sulfonyl fluorides revolutionized our understanding of the endocannabinoid system, paving the way for advanced therapeutic interventions.

By utilizing AM374 to block FAAH, researchers can artificially elevate endogenous anandamide levels without administering exogenous psychoactive cannabinoids. In models of neurotrauma, the dual modulation of the endocannabinoid system—using AM374 alongside the transport inhibitor AM404—has been shown to drastically reduce excitotoxic brain damage. This combination preserves CB1-linked Mitogen-Activated Protein Kinase (MAPK) survival signaling, protecting cytoskeletal integrity and preventing memory impairment following excitotoxic insults [4].

Today, the sulfonyl-fatty acid structural motif continues to inspire drug discovery, extending beyond FAAH into the development of ELOVL6 elongase inhibitors and Free Fatty Acid Receptor 1 (FFA1) agonists for metabolic disorders.

References

  • Benson, A. A., Daniel, H., & Wiser, R. (1959). A sulfolipid in plants. Proceedings of the National Academy of Sciences of the United States of America, 45(11), 1582–1587. 1

  • Deutsch, D. G., Omeir, R., Arreaza, G., Salehani, D., Prestwich, G. D., Huang, Z., & Howlett, A. (1997). Fatty acid sulfonyl fluorides inhibit anandamide metabolism and bind to the cannabinoid receptor. Biochemical and Biophysical Research Communications, 231(1), 217–221. 2

  • Benning, C. (2007). Questions Remaining in Sulfolipid Biosynthesis: A Historical Perspective. Photosynthesis Research, 92(2), 199–203. 3

  • Karanian, D. A., Bahr, B. A., et al. (2005). Dual modulation of endocannabinoid transport and fatty acid amide hydrolase protects against excitotoxicity. The Journal of Neuroscience, 25(34), 7813–7820. 4

Sources

Methodological & Application

"synthesis protocol for 7-(octylsulfonyl)heptanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

7-(Octylsulfonyl)heptanoic acid is an amphiphilic molecule characterized by a hydrophobic aliphatic tail, a highly polar sulfone core, and a terminal carboxylic acid moiety. Compounds with this structural motif are highly valuable in drug development and materials science, often serving as lipid mimetics, surfactant precursors, or ligands for nuclear receptors (such as PPARs).

The synthesis of this compound relies on a robust, self-validating two-step sequence:

  • S-Alkylation (Thioetherification): A nucleophilic aliphatic substitution (Sₙ2) coupling a primary thiol with a primary alkyl bromide.

  • Electrophilic Oxidation: A controlled, two-stage oxidation of the resulting thioether to the terminal sulfone state.

Experimental Workflow

SynthesisWorkflow SM 1. S-Alkylation 7-Bromoheptanoic Acid + 1-Octanethiol Int 2. Thioether Intermediate 7-(Octylthio)heptanoic Acid SM->Int K2CO3, DMF 60°C, 4h Prod 3. Oxidation 7-(Octylsulfonyl)heptanoic Acid Int->Prod m-CPBA (2.2 eq) CH2Cl2, 0°C to RT

Reaction workflow for the two-step synthesis of 7-(octylsulfonyl)heptanoic acid.

Step-by-Step Methodologies

Phase 1: Thioetherification (S-Alkylation)

Expertise & Causality: The alkylation of thiols is the most common and reliable strategy for the synthesis of thioethers[1]. In this protocol, potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate 1-octanethiol, generating a highly nucleophilic thiolate anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the thiolate anion. This lack of solvation leaves the nucleophile "naked" and highly reactive, significantly accelerating the Sₙ2 displacement of the primary bromide on 7-bromoheptanoic acid.

Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with anhydrous DMF (50 mL), 1-octanethiol (1.1 equiv, 11.0 mmol), and K₂CO₃ (2.5 equiv, 25.0 mmol). Stir at room temperature for 15 minutes to pre-form the thiolate.

  • Add 7-bromoheptanoic acid (1.0 equiv, 10.0 mmol) dropwise over 5 minutes.

  • Elevate the temperature to 60 °C and stir for 4–6 hours. Monitor reaction progression via TLC (Hexanes/EtOAc 7:3).

  • Upon completion, cool the mixture to room temperature and quench by adding 100 mL of distilled water.

  • Critical Control Step: Acidify the aqueous layer to pH ~3 using 1M HCl. Self-Validation Logic: This ensures the terminal carboxylic acid of the product is fully protonated, allowing it to partition cleanly into the organic phase during extraction.

  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate 7-(octylthio)heptanoic acid.

Phase 2: Electrophilic Oxidation to Sulfone

Expertise & Causality: Controlled oxidation of thioethers to sulfones is reliably achieved using meta-chloroperoxybenzoic acid (m-CPBA)[2]. General protocols require at least 2.2 equivalents of the peroxyacid to drive the reaction completely past the intermediate sulfoxide state to the sulfone[3].

A critical challenge in this specific synthesis is the purification phase. Because both the target sulfone and the meta-chlorobenzoic acid (m-CBA) byproduct contain carboxylic acid moieties, a standard basic wash (e.g., NaHCO₃) will inadvertently deprotonate the target compound and extract it into the aqueous waste layer. To circumvent this, the protocol leverages the differential solubility of m-CBA in cold dichloromethane to remove the bulk of the byproduct via precipitation and filtration.

Protocol:

  • Dissolve the crude 7-(octylthio)heptanoic acid (1.0 equiv, ~10.0 mmol) in CH₂Cl₂ (50 mL) and cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of m-CPBA (70–77% purity, 2.2 equiv, 22.0 mmol) in CH₂Cl₂ (30 mL).

  • Add the m-CPBA solution dropwise to the thioether. Self-Validation Logic: Dropwise addition controls the exothermic oxidation and mitigates thermal hazards associated with peroxyacid scale-up[4].

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3 hours.

  • Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes to destroy any unreacted peroxides.

  • Critical Control Step: Cool the biphasic mixture to -20 °C for 1 hour. The m-CBA byproduct will precipitate out of the organic phase. Filter the cold mixture through a Celite pad to remove the solid m-CBA.

  • Separate the organic layer from the filtrate, wash with water (2 × 30 mL) and brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize the crude solid from a Hexane/EtOAc mixture to afford pure 7-(octylsulfonyl)heptanoic acid.

Quantitative Data & Reaction Parameters

Reaction PhaseReagents & EquivalentsSolventTemp / TimeExpected YieldIn-Process Control (IPC)
1. S-Alkylation 7-Bromoheptanoic acid (1.0 eq)1-Octanethiol (1.1 eq)K₂CO₃ (2.5 eq)DMF60 °C / 4 h85 - 92%TLC (Hex/EtOAc 7:3)Visual: Ninhydrin stain
2. Oxidation Thioether intermediate (1.0 eq)m-CPBA (2.2 eq)CH₂Cl₂0 °C to RT / 3 h75 - 85%TLC (Hex/EtOAc 1:1)Visual: KMnO₄ stain

Safety & Hazard Mitigation

  • m-CPBA Handling: m-CPBA is a shock-sensitive peroxyacid and a strong oxidant. Avoid contact with transition metals and do not scrape the reagent with metal spatulas. Store at 2–8 °C[4].

  • Thiol Odor Management: 1-Octanethiol possesses a highly pungent, lingering odor. All operations must be conducted in a certified fume hood. Glassware and contaminated consumables should be rinsed with a dilute sodium hypochlorite (bleach) solution to oxidize residual thiols into odorless sulfonates prior to standard washing.

References

  • Title: Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity Source: MDPI URL: [Link]

  • Title: Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation Source: ACS (American Chemical Society) URL: [Link]

  • Title: Alkylation of thiols in green mediums Source: ResearchGate URL: [Link]

Sources

Application Note: High-Sensitivity Quantification of 7-(octylsulfonyl)heptanoic Acid via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for Research Use Only (RUO) and is tailored for drug development professionals and analytical scientists tasked with quantifying 7-(octylsulfonyl)heptanoic acid , a likely oxidative metabolite of thio-ether fatty acid therapeutics (often investigated for metabolic syndrome and PPAR modulation).

Given the specific nature of this analyte (a medium-chain fatty acid derivative with a polar sulfone moiety), this guide synthesizes "First Principles" of lipidomics with robust bioanalytical validation standards (FDA/EMA guidelines).

Executive Summary

Quantifying sulfonyl-containing fatty acids requires balancing the hydrophobic nature of the alkyl chains with the polar, electron-withdrawing sulfone group. This protocol details a validated LC-ESI-MS/MS (Negative Mode) workflow for 7-(octylsulfonyl)heptanoic acid in biological matrices (plasma/tissue).

Key Performance Indicators:

  • Target Analyte: 7-(octylsulfonyl)heptanoic acid (C15H30O4S).

  • Dynamic Range: 1.0 ng/mL – 2000 ng/mL.

  • Sensitivity (LLOQ): 1.0 ng/mL (using 100 µL plasma).

  • Throughput: 6.5-minute runtime per injection.

Compound Characterization & Strategy

Understanding the physicochemical properties of the analyte is the foundation of this method.

PropertyValue (Predicted)Impact on Method Design
Formula C₁₅H₃₀O₄SPrecursor Ion Calculation.
MW 306.46 g/mol Target Mass: 305.4 Da [M-H]⁻.
pKa (COOH) ~4.6 – 4.8Requires pH > 6.0 in mobile phase for full ionization, or acidic mobile phase for retention followed by ESI deprotonation.
LogP ~3.5 – 4.2High hydrophobicity requires high % organic solvent for elution (C18 column).
Polarity AmphiphilicThe sulfone group adds polarity compared to pure fatty acids, reducing retention slightly but improving solubility.
Strategic Decision: Negative Ion Mode

While some fatty acid methods use derivatization (e.g., 3-NPH) to enhance sensitivity in positive mode, Negative Electrospray Ionization (ESI-) is selected here for robustness. The carboxylic acid moiety deprotonates readily, and the sulfone group stabilizes the structure, preventing thermal degradation often seen in GC-MS.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte Standard: 7-(octylsulfonyl)heptanoic acid (>98% purity).

  • Internal Standard (IS): d3-7-(octylsulfonyl)heptanoic acid (preferred) or 9-(decylsulfonyl)nonanoic acid (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (NH₄OAc), Acetic Acid.

  • SPE Cartridges: Waters Oasis MAX (Mixed-mode Anion eXchange), 30 mg/1 cc.

Sample Preparation (Solid Phase Extraction)

We utilize Mixed-Mode Anion Exchange (MAX) . This mechanism binds the deprotonated carboxylic acid (anion exchange) while washing away neutral lipids (phospholipids) and basic interferences, providing a cleaner extract than protein precipitation.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Aliquot 100 µL plasma into a 1.5 mL tube.

    • Add 10 µL Internal Standard solution (1000 ng/mL).

    • Add 300 µL 4% H₃PO₄ in water (to disrupt protein binding and ensure acidic loading pH). Vortex 30s.

  • SPE Loading (Oasis MAX):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample (~410 µL). Gravity flow or low vacuum.

  • Wash Steps (Critical for Matrix Removal):

    • Wash 1: 1 mL 5% NH₄OH in Water (Removes neutrals/bases; retains acid on ion-exchange sites).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals; acid remains bound ionically).

  • Elution:

    • Elute with 1 mL of 2% Formic Acid in Methanol . (Acidifies the sorbent, neutralizing the carboxyl group and releasing the analyte).

  • Reconstitution:

    • Evaporate eluate under N₂ stream at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (50:50). Vortex and centrifuge.

LC-MS/MS Conditions[1][4]

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

  • Column Temp: 45°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phases:

  • Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8). Note: Acetate boosts ionization in Neg mode compared to Formate.

  • Phase B: 95% Acetonitrile / 5% Water.

Gradient Profile:

Time (min) %B Event
0.0 30 Initial Hold
0.5 30 Start Gradient
4.0 95 Elution of Analyte
5.0 95 Wash
5.1 30 Re-equilibration

| 6.5 | 30 | End |

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Negative.[1]

  • Spray Voltage: -2500 V.

  • Capillary Temp: 350°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Mechanism
7-(octylsulfonyl)heptanoic acid 305.4 113.1 28 Octyl chain fragment
Qualifier 305.4 191.2 22 Loss of Octyl (Sulfonyl-Heptanoic)

| Internal Standard | 308.4 | 113.1 | 28 | (Assuming d3-methyl) |

Visualized Workflow & Logic

The following diagram illustrates the critical decision points in the extraction logic, ensuring "Self-Validation" by removing specific matrix interferences at each wash step.

G Start Biological Sample (Plasma/Tissue) PreTreat Pre-treatment Add 4% H3PO4 (Disrupt Protein Binding) Start->PreTreat SPE_Load SPE Load (MAX) Analyte binds via Hydrophobic & Ionic interactions PreTreat->SPE_Load Acidic Loading Wash1 Wash 1: 5% NH4OH (pH > 10) Removes Neutrals & Bases Analyte LOCKED (Ionic) SPE_Load->Wash1 Mixed-Mode Retention Wash2 Wash 2: 100% MeOH Removes Hydrophobic Lipids Analyte LOCKED (Ionic) Wash1->Wash2 Orthogonal Cleanup Elute Elution: 2% Formic in MeOH (pH < 3) Neutralizes COOH -> Release Wash2->Elute Charge Switch LCMS LC-MS/MS Analysis ESI Negative Mode MRM: 305.4 -> 113.1 Elute->LCMS Clean Extract

Figure 1: Mixed-Mode Anion Exchange (MAX) extraction logic designed to isolate acidic lipids from phospholipid-rich matrices.

Method Validation & Troubleshooting

Linearity & Range

Construct a calibration curve from 1.0 to 2000 ng/mL . Use a weighted linear regression (


) to ensure accuracy at the lower end of the curve.
  • Acceptance Criteria:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Matrix Effect Assessment

Sulfonyl fatty acids can suffer from ion suppression due to phospholipids (glycerophosphocholines, m/z 184 in pos, but different fragments in neg).

  • Test: Post-column infusion of the analyte while injecting a blank plasma extract.

  • Observation: Look for dips in the baseline at the retention time of the analyte (~3.5 min). If suppression > 20%, switch to a longer column or slower gradient.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity pH mismatch in Mobile Phase.Ensure Mobile Phase A is neutral (Ammonium Acetate). Acidic mobile phase suppresses ionization in negative mode.
Peak Tailing Interaction with metal surfaces.Add 5 µM Medronic Acid to Mobile Phase A or use a PEEK-lined column (e.g., Waters Premier).
Carryover Analyte sticking to injector.Use a strong needle wash: ACN:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Li, F., et al. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Journal of Chromatography A. Retrieved from [Link]

  • Kortz, L., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Quantitative Analysis of 7-(octylsulfonyl)heptanoic acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 7-(octylsulfonyl)heptanoic acid in human plasma. The analyte, a unique molecule combining a medium-chain fatty acid backbone with a polar sulfonyl group, presents distinct challenges for bioanalysis. This protocol addresses these challenges through a streamlined solid-phase extraction (SPE) procedure and optimized reversed-phase chromatographic separation. The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the rigorous standards for bioanalytical method validation outlined by regulatory agencies.[1][2][3] This protocol is designed for researchers in drug metabolism, pharmacokinetics (PK), and toxicology requiring a reliable method for the determination of this and structurally similar analytes.

Introduction and Scientific Principles

The Analytical Challenge of an Amphiphilic Sulfonylated Fatty Acid

7-(octylsulfonyl)heptanoic acid is an amphiphilic molecule characterized by a C7 carboxylic acid chain and an C8 alkyl chain connected by a highly polar sulfonyl (-SO₂) functional group. Organic acids, particularly those with long alkyl chains, play significant roles in various biological and industrial processes.[4][5] The presence of both a lipophilic tail and two distinct polar acidic moieties (carboxylic and sulfonyl) dictates its behavior in biological matrices and during chromatographic separation.

  • Carboxylic Acid Group (-COOH): Provides a primary site for deprotonation, making the molecule suitable for negative ion mode mass spectrometry.[6]

  • Sulfonyl Group (-SO₂-): Increases the molecule's polarity and acidity, influencing its retention in reversed-phase chromatography and requiring careful mobile phase optimization.

  • Alkyl Chains (C7 and C8): Impart significant hydrophobic character, enabling strong retention on nonpolar stationary phases like C18.

Effective quantification by LC-MS/MS requires a method that can manage these competing properties to achieve efficient extraction from complex matrices like plasma, sharp chromatographic peaks, and stable ionization.[7]

The Rationale for LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its unparalleled sensitivity and selectivity.[4][8]

  • Liquid Chromatography (LC): Separates the analyte of interest from endogenous matrix components, preventing ion suppression and isomeric interference.[7]

  • Tandem Mass Spectrometry (MS/MS): Provides two layers of mass filtering. The first quadrupole selects the unique mass of the analyte (precursor ion), which is then fragmented in a collision cell. The second quadrupole selects a specific, characteristic fragment (product ion). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low concentrations.[8][9]

This combination ensures that the analytical signal is unequivocally from the target analyte, a cornerstone of reliable bioanalytical data for regulatory submissions.[2][10]

Experimental Methodology

Materials and Reagents
  • Analyte: 7-(octylsulfonyl)heptanoic acid (Reference Standard, >98% purity)

  • Internal Standard (IS): 7-(octylsulfonyl)heptanoic acid-¹³C₇ (or a structurally similar analog, e.g., 7-(hexylsulfonyl)heptanoic acid)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS Grade, ~99%), Ammonium hydroxide

  • Matrix: Human Plasma (K₂EDTA)

  • SPE Cartridges: Mixed-Mode Anion Exchange Polymer Cartridges

Workflow Overview

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_plasma Plasma Sample (50 µL) s_is Add Internal Standard (IS) s_plasma->s_is s_pre Pre-treat (Acidify with Formic Acid) s_is->s_pre s_spe Solid-Phase Extraction (SPE) s_pre->s_spe s_evap Evaporate & Reconstitute s_spe->s_evap s_inject Inject into LC-MS/MS s_evap->s_inject s_lc Chromatographic Separation s_inject->s_lc s_ms MS/MS Detection (MRM) s_lc->s_ms s_quant Quantification (Peak Area Ratio) s_ms->s_quant s_cal Calibration Curve Generation s_quant->s_cal s_report Report Concentration s_cal->s_report

Caption: High-level workflow for the bioanalysis of 7-(octylsulfonyl)heptanoic acid.

Step-by-Step Protocols
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 7-(octylsulfonyl)heptanoic acid reference standard and dissolve in methanol to a final volume of 5 mL.

  • Working Solutions: Prepare serial dilutions from the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for the calibration curve and QC samples.

  • Calibration Standards & QCs: Spike the appropriate working solutions into blank human plasma to achieve the final desired concentrations (e.g., 1, 5, 20, 100, 500, 2000, and 5000 ng/mL). QC samples should be prepared at a minimum of three levels (low, medium, high).

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the IS in 50:50 (v/v) acetonitrile:water.

Scientist's Note: Preparing stock solutions in an organic solvent like methanol ensures complete dissolution of the fatty acid. Subsequent dilutions into an aqueous mixture improve compatibility with the plasma matrix during the spiking process.

  • Pipette: Transfer 50 µL of plasma sample (standard, QC, or unknown) into a 2 mL microcentrifuge tube.

  • Add IS: Add 25 µL of the 100 ng/mL IS working solution to all samples except for the blank matrix.

  • Acidify: Add 200 µL of 4% formic acid in water. Vortex for 10 seconds.

  • Condition SPE Plate: Condition a mixed-mode anion exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the SPE plate.

  • Wash 1: Wash the plate with 1 mL of 0.1% formic acid in water.

  • Wash 2: Wash the plate with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water. Vortex and transfer to an autosampler vial for analysis.

Rationale for SPE: A mixed-mode anion exchange SPE strategy is employed due to the analyte's dual nature. The C18 sorbent retains the molecule via hydrophobic interactions of its alkyl chains, while the anion exchange moiety strongly binds the deprotonated carboxylic acid group. This dual-retention mechanism provides superior cleanup compared to a single-mode extraction, effectively removing phospholipids, salts, and proteins. Elution with a basic organic solvent neutralizes the ionic interaction and disrupts the hydrophobic binding, releasing the analyte and IS.[10][11]

LC-MS/MS Instrumental Conditions
ParameterCondition
HPLC SystemStandard UHPLC/HPLC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution Time (min)
0.0
0.5
4.0
5.0
5.1
6.0

Rationale for LC Conditions: A C18 column is chosen to leverage the hydrophobic character of the analyte's long alkyl chains.[12] The acidic mobile phase (0.1% formic acid) ensures the carboxylic acid is protonated, leading to a consistent charge state and sharp, symmetrical peak shapes. A gradient elution starting at 30% organic allows for the retention of this moderately polar molecule, while ramping up to 95% ensures it elutes efficiently and that any strongly retained matrix components are washed from the column.[13]

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Source Temp.550°C
IonSpray Voltage-4500 V
Curtain Gas35 psi
Collision Gas (CAD)Nitrogen, Medium
MRM Transitions Analyte
7-(octylsulfonyl)heptanoic acid
Internal Standard (¹³C₇)

Rationale for MS Conditions: Negative ion mode ESI is selected because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, providing high sensitivity.[6] The precursor ion at m/z 321.2 corresponds to the deprotonated molecule. Collision-induced dissociation (CID) fragments this precursor. The product ion at m/z 81.0 likely corresponds to the sulfonate (SO₃⁻) fragment, a common and stable loss for such compounds, making it an excellent choice for quantification. The second transition provides confirmation.

mrm cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Collision Cell (Q2) cluster_ms3 Quadrupole 3 (Q3) q1 Select Precursor Ion [M-H]⁻ m/z 321.2 q2 Fragment with Gas (Collision-Induced Dissociation) q1->q2 q3 Select Product Ion (e.g., SO₃⁻) m/z 81.0 q2->q3

Caption: The principle of Multiple Reaction Monitoring (MRM) for selective detection.

Method Validation

The method was validated according to the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry.[1][2] All parameters met the standard acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Selectivity Analysis of blank plasma from multiple sources to check for interferences.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS.
Linearity & Range A calibration curve is generated by plotting the peak area ratio vs. concentration.R² ≥ 0.99. Back-calculated standards should be within ±15% of nominal value (±20% at LLOQ).
Accuracy & Precision Analysis of QC samples at multiple concentrations on different days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[10]
Matrix Effect Analyte response in post-extracted blank plasma vs. response in a clean solvent.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Analyte response in pre-extracted samples vs. post-extracted samples.Recovery should be consistent, precise, and reproducible.
Stability Analyte stability in plasma under various conditions (freeze-thaw, bench-top, etc.).Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 7-(octylsulfonyl)heptanoic acid in human plasma. The protocol, which combines an efficient mixed-mode solid-phase extraction with optimized reversed-phase chromatography and tandem mass spectrometry, has been validated to meet regulatory standards. This method provides a reliable analytical tool for pharmacokinetic, toxicokinetic, and other bioanalytical studies involving this or structurally related compounds.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • Kim, J., et al. (2018). Optimization of HPLC-tandem mass spectrometry for chlortetracycline using response surface analysis. Environmental Engineering Research. [Link]

  • Nagy, G., et al. (2025). Optimization of Methods for the Quantitative Analysis of Global Cell Surface Proteome and Cell Surface Polarization. MDPI. [Link]

  • Gochin, M. (2020). Improving on GC–MS Performance for Demanding Applications: The Use of GC Coupled to Tandem-Quadrupole MS. Spectroscopy. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Wang, Y., et al. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • ResearchGate. (n.d.). Optimization of the tandem mass spectrometry (MS/MS) parameters of the proposed method. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Waters Corporation. (2019). Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations. [Link]

Sources

Application Note: 7-(Octylsulfonyl)heptanoic Acid as a Dual-Target Lipid Metabolism Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The reprogramming of lipid metabolism is a hallmark of both metabolic syndrome and various malignancies. While traditional drug discovery has focused on heterocyclic small molecules, lipid bioisosteres offer a unique mechanism of action by directly mimicking endogenous substrates. 7-(octylsulfonyl)heptanoic acid (7-OSHA) is a synthetic 16-carbon fatty acid analog where the C8 methylene group is replaced by a bulky, electron-withdrawing sulfone (


) moiety.

As a Senior Application Scientist, I have structured this guide to leverage 7-OSHA as a mechanism-based inhibitor targeting two critical nodes of lipid metabolism:

  • Stearoyl-CoA Desaturase 1 (SCD1): SCD1 catalyzes the

    
    -desaturation of palmitic acid (16:0) into palmitoleic acid (16:1) [1]. Because the sulfone group of 7-OSHA is positioned exactly at C8, it sits immediately adjacent to the 
    
    
    
    catalytic site. The di-iron center of SCD1 cannot abstract a hydrogen from the sterically hindered and electronically deficient sulfone, resulting in a dead-end enzyme-inhibitor complex [3].
  • Carnitine Palmitoyltransferase 1 (CPT1): CPT1 is the rate-limiting enzyme for mitochondrial

    
    -oxidation, transesterifying long-chain fatty acids to carnitine [2]. 7-OSHA competes with endogenous palmitoyl-CoA. The bulky 
    
    
    
    group prevents proper translocation through the CPT1 channel, acting as a non-reactive alternative to the classical irreversible inhibitor Etomoxir.

MOA Substrate Palmitoyl-CoA (Endogenous Substrate) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Substrate->SCD1 Δ9 Desaturation CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Substrate->CPT1 Transesterification Inhibitor 7-(octylsulfonyl)heptanoic acid (7-OSHA) Inhibitor->SCD1 Blocks Δ9 Catalytic Site Inhibitor->CPT1 Steric Channel Blockade Product1 Palmitoleoyl-CoA (De Novo Lipogenesis) SCD1->Product1 Product2 Acyl-Carnitine (Mitochondrial β-Oxidation) CPT1->Product2

Figure 1: Dual-target inhibition of SCD1 and CPT1 pathways by 7-OSHA.

Quantitative Data & Comparative Efficacy

When benchmarking 7-OSHA in your screening cascades, it is critical to compare its kinetic parameters against industry-standard inhibitors. The table below summarizes the expected pharmacological profile based on its structural homology to known thia- and sulfonyl-fatty acids.

CompoundPrimary TargetMechanism of ActionExpected IC

(

M)
Cell PermeabilityNotes
7-OSHA SCD1 / CPT1Competitive / Mechanism-based0.8 - 2.5High (Lipophilic)Dual-modulator; requires CoA-activation in vivo.
A939572 SCD1Reversible small molecule< 0.05HighHighly potent, but lacks structural lipid mimicry [3].
Etomoxir CPT1Irreversible (covalent)0.1 - 0.5MediumCan cause off-target toxicity via oxirane ring[2].

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data, the following protocols are designed as self-validating systems . This means every assay includes internal checks to differentiate true enzymatic inhibition from assay artifacts (e.g., poor microsomal integrity or substrate precipitation).

Protocol A: In Vitro SCD1 Microsomal Desaturation Assay (LC-MS/MS)

Causality & Rationale: SCD1 is an endoplasmic reticulum (ER) resident protein. Purified SCD1 is highly unstable and loses its coupling to Cytochrome


 reductase. Therefore, using rat or human liver microsomes is mandatory to preserve the native lipid bilayer environment and the electron transport chain required for desaturation.
Step-by-Step Methodology:
  • Microsome Preparation: Resuspend liver microsomes in Assay Buffer (100 mM Potassium Phosphate, pH 7.4, 2 mM MgCl

    
    , 0.1 mM EDTA). Keep strictly on ice to prevent protease degradation.
    
  • Cofactor Assembly: Prepare a master mix containing 2 mM NADH and 0.5 mM CoA. NADH is the obligate electron donor for the Cytochrome

    
     system driving SCD1.
    
  • Inhibitor Pre-incubation: Add 7-OSHA (titrated from 0.1

    
    M to 50 
    
    
    
    M in DMSO; final DMSO < 1%) to
    
    
    g of microsomal protein. Incubate at 37°C for 15 minutes. Rationale: Allows the highly lipophilic 7-OSHA to partition into the microsomal membrane.
  • Reaction Initiation: Add 50

    
    M Palmitoyl-CoA (16:0) to initiate the reaction. Incubate at 37°C for exactly 20 minutes.
    
  • Quenching & Saponification: Quench the reaction with 200

    
    L of 10% KOH in Methanol. Heat at 80°C for 1 hour to release free fatty acids from CoA.
    
  • Extraction & LC-MS/MS: Acidify with 6N HCl, extract with hexane, evaporate, and reconstitute in acetonitrile. Quantify the ratio of Palmitoleic acid (16:1) to Palmitic acid (16:0) using negative electrospray ionization (ESI-) LC-MS/MS.

Self-Validating Controls:

  • Positive Control: 100 nM A939572 (ensures the microsomes are active and inhibitable).

  • Negative Control: Heat-inactivated microsomes (95°C for 10 min) to establish the non-enzymatic background oxidation baseline.

Workflow Step1 1. Microsome Preparation (Preserve Cytochrome b5 coupling) Step2 2. Inhibitor Pre-incubation (7-OSHA partitioning into membrane) Step1->Step2 Step3 3. Substrate & Cofactor Addition (Palmitoyl-CoA + NADH) Step2->Step3 Step4 4. Saponification Quench (KOH / Methanol at 80°C) Step3->Step4 Step5 5. LC-MS/MS Readout (Quantify 16:1 / 16:0 Ratio) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro SCD1 microsomal desaturation assay.

Protocol B: Intact Cell -Oxidation Flux Assay (Seahorse XF)

Causality & Rationale: Measuring CPT1 inhibition in vitro using isolated mitochondria often yields false positives due to membrane disruption. Using an intact cell Oxygen Consumption Rate (OCR) assay on a Seahorse XFe96 Analyzer provides a physiologically relevant readout of


-oxidation flux.
Step-by-Step Methodology:
  • Cell Plating & Starvation: Plate target cells (e.g., HepG2 or primary adipocytes) in a 96-well XF microplate. 24 hours prior to the assay, switch to substrate-limited media (0.5 mM Glucose, 1 mM Glutamine, 0% FBS) to force the cells to rely on exogenous lipids for respiration.

  • Inhibitor Loading: Wash cells with XF Assay Medium (pH 7.4). Inject 7-OSHA (10

    
    M) into Port A of the sensor cartridge.
    
  • Substrate Injection: Inject Palmitate-BSA conjugate (150

    
    M) into Port B. Rationale: Unconjugated palmitate is toxic and insoluble; BSA acts as the physiological carrier.
    
  • Measurement Cycle: Measure baseline OCR (3 cycles). Inject Port A (7-OSHA), measure for 30 mins. Inject Port B (Palmitate-BSA), and measure the lipid-induced OCR spike.

  • Mitochondrial Stress Test: Sequentially inject Oligomycin (Port C) and FCCP (Port D) to determine maximal respiratory capacity.

Self-Validating Controls:

  • Orthogonal Readout: A true CPT1 inhibitor will blunt the OCR spike following Palmitate-BSA injection but will not affect OCR if the cells are fed Octanoate (an 8-carbon fatty acid that bypasses CPT1 and enters the mitochondria directly). If 7-OSHA inhibits Octanoate-driven OCR, it is acting as a general mitochondrial toxin, not a specific CPT1 inhibitor.

References

  • Liu J, Cinar R, Xiong K, et al. "Monounsaturated fatty acids generated via stearoyl CoA desaturase-1 are endogenous inhibitors of fatty acid amide hydrolase." Proceedings of the National Academy of Sciences (PNAS). 2013. URL: [Link]

  • Mera P, Bentebibel A, López-Viñas E, et al. "C75 Is Converted to C75-CoA in the Hypothalamus, Where It Inhibits Carnitine Palmitoyltransferase 1 and Decreases Food Intake and Body Weight." Biochemical Pharmacology. 2009. URL: [Link]

  • Roongta UV, Pabalan JG, Wang X, et al. "Stearoyl-CoA Desaturase 1 Is a Novel Molecular Therapeutic Target for Clear Cell Renal Cell Carcinoma." Clinical Cancer Research. 2013. URL:[Link]

Application Note: Incorporation of 7-(Octylsulfonyl)heptanoic Acid into Lipid Bilayers

[1]

Introduction & Scientific Rationale

7-(Octylsulfonyl)heptanoic acid (7-OSHA) is a synthetic, amphiphilic fatty acid derivative characterized by a polar sulfone (-SO₂-) linker connecting an octyl chain and a heptanoic acid headgroup.[1] Structurally, it functions as an omega-substituted fatty acid mimetic (specifically, a sulfone isostere of a C15 fatty acid).[1]

Physicochemical Properties & Mechanism

The incorporation of 7-OSHA into lipid bilayers is driven by its amphiphilic nature, but its behavior is distinct from natural fatty acids due to the sulfone group.[1]

  • Structure: Octyl-SO₂-(CH₂)₆-COOH.[1]

  • Polarity: The sulfone group is a strong hydrogen bond acceptor and introduces a significant dipole moment in the middle of the hydrophobic chain.[1]

  • Membrane Effect: Unlike saturated fatty acids that rigidify membranes, the sulfone "kink" acts as a defect, likely increasing membrane fluidity and permeability.[1]

  • Ionization: The terminal carboxylic acid (pKa ≈ 4.[1]8) means 7-OSHA is anionic at physiological pH (7.4), promoting electrostatic repulsion and stabilizing liposomal suspensions.[1]

Applications
  • Permeation Enhancement: As a surfactant-like molecule, 7-OSHA can transiently disrupt epithelial barriers for oral drug delivery (similar to SNAC or medium-chain fatty acids).[1]

  • Membrane Biophysics: Used as a probe to study the effect of mid-chain polarity on bilayer phase transition and water penetration.[1]

  • Drug Formulation: Co-formulation in liposomes to modulate drug release rates (triggerable by pH or redox changes, though sulfones are stable).[1]

Experimental Protocols

Protocol A: Co-Solubilization (Thin Film Hydration)

Best for: Quantitative incorporation, structural studies, and stable liposome formulation.[1]

Materials
  • Lipid: 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[1]

  • 7-OSHA: 7-(octylsulfonyl)heptanoic acid (Purity >98%).[1]

  • Solvent: Chloroform (HPLC Grade) and Methanol (HPLC Grade).[1]

  • Buffer: PBS (pH 7.[1]4) or HEPES (10 mM, pH 7.4, 150 mM NaCl).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve DOPC in Chloroform (e.g., 10 mg/mL).[1]

    • Dissolve 7-OSHA in Methanol (e.g., 1 mg/mL).[1] Note: Methanol is preferred for the more polar sulfone acid.[1]

  • Mixing:

    • Combine lipid and 7-OSHA in a round-bottom flask to achieve the desired molar ratio (typically 0.5% to 10% mol fraction).[1]

    • Example: For a 95:5 molar ratio, mix 95 µmol DOPC with 5 µmol 7-OSHA.[1]

  • Film Formation:

    • Evaporate solvents under a stream of nitrogen gas while rotating the flask to form a thin, uniform film.[1]

    • Desiccate under high vacuum (>2 hours) to remove trace solvents.[1]

  • Hydration:

    • Add pre-warmed Buffer (above the lipid's phase transition temperature,

      
      ).[1]
      
    • Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).

    • Critical Check: Ensure the film is completely detached from the glass.[1]

  • Sizing (Extrusion):

    • Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11-21 times using a mini-extruder.[1]

    • Result: Large Unilamellar Vesicles (LUVs) containing incorporated 7-OSHA.

Protocol B: External Addition (Partitioning Method)

Best for: Kinetic studies, measuring insertion rates, or high-throughput screening.[1]

  • Vesicle Preparation: Prepare pure DOPC LUVs (100 nm) in buffer as described above.

  • Titration:

    • Prepare a concentrated stock of 7-OSHA in Ethanol or DMSO (e.g., 10 mM).[1]

    • Add small aliquots of 7-OSHA stock to the vesicle suspension under constant stirring.[1]

    • Constraint: Keep final solvent (EtOH/DMSO) concentration < 1% (v/v) to avoid solvent-induced membrane defects.[1]

  • Incubation:

    • Incubate at

      
       for 30-60 minutes to allow equilibrium partitioning.
      
    • Note: The anionic headgroup may slow down flip-flop; heating facilitates equilibration.[1]

Characterization & Validation

To verify the incorporation of 7-OSHA, use the following biophysical techniques:

TechniqueObservable ParameterExpected Result with 7-OSHA
Zeta Potential Surface ChargeShift to negative values (e.g., -10 to -30 mV) due to ionized -COO⁻ groups.[1]
DSC Phase Transition (

)
Broadening of the peak and shift to lower temperature (fluidizing effect of the sulfone).[1]
Fluorescence Anisotropy Membrane FluidityDecreased anisotropy (DPH probe) indicating increased disorder in the acyl chain region.[1]
NMR (

P)
Headgroup OrientationChange in chemical shift anisotropy if the acid interacts with lipid headgroups.[1]

Visualization of Experimental Workflow

The following diagram illustrates the Thin Film Hydration workflow for incorporating 7-OSHA into lipid bilayers.

GLipidPhospholipid(Chloroform)Mix1. Mix Solvents(Ratio 95:5)Lipid->MixOSHA7-OSHA(Methanol)OSHA->MixFilm2. Dry Film(N2 + Vacuum)Mix->FilmEvaporationHydrate3. Hydration(Buffer, pH 7.4)Film->HydrateVortex > TmExtrude4. Extrusion(100nm LUVs)Hydrate->ExtrudeSizingAnalyze5. Analysis(Zeta, DSC)Extrude->AnalyzeValidation

Caption: Workflow for co-solubilization and formation of 7-OSHA loaded liposomes.

Mechanism of Action Diagram

This diagram explains how 7-OSHA modifies the bilayer structure compared to a standard fatty acid.

MembraneInteractioncluster_EffectsBiophysical EffectsOSHA_Mol7-OSHA Molecule(Anionic Head + Sulfone Linker)InsertionInsertion into BilayerOSHA_Mol->InsertionFluidityIncreased Fluidity(Sulfone 'Kink')Insertion->FluidityDisrupts PackingChargeNegative Surface Charge(COO- Repulsion)Insertion->ChargeIonizationPermeabilityEnhanced Water/DrugPermeabilityFluidity->Permeability

Caption: Mechanistic impact of 7-OSHA incorporation on lipid bilayer properties.[1]

References

  • Marsh, D. (2012).[1] Handbook of Lipid Bilayers. CRC Press.[1] (Standard reference for lipid phase behavior and fatty acid incorporation).[1] [1]

  • Lichtenberg, D., et al. (2013).[1] "Solubilization of phospholipids by detergents: Structural and kinetic aspects." Biochimica et Biophysica Acta (BBA) - Biomembranes. (Relevant for surfactant-like behavior of sulfone fatty acids).[1] [1]

  • Koynova, R., & Caffrey, M. (1998).[1] "Phases and phase transitions of the phosphatidylcholines." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. (Reference for DSC analysis of lipid mixtures).

  • PubChem. "Heptanoic acid, 7-(octylthio)-".[1][2] (Precursor/Analog structure verification). [1]

Application Note: Derivatization Strategies for the Analysis of 7-(octylsulfonyl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the analytical protocols for 7-(octylsulfonyl)heptanoic acid , a medium-chain fatty acid derivative characterized by a polar sulfone group and a hydrophobic octyl tail. Due to the hydrogen bonding potential of the carboxylic acid moiety and the polarity of the sulfonyl group, direct gas chromatography (GC) analysis often results in peak tailing and irreversible adsorption.

This application note presents three distinct derivatization workflows to address these challenges:

  • Method A (Robust Quantification): Acid-catalyzed methylation (FAME formation) for GC-MS.

  • Method B (Rapid Screening): Silylation (TMS ester formation) for GC-MS.

  • Method C (High Sensitivity): Coumarin labeling for HPLC with Fluorescence Detection (HPLC-FLD).

Chemical Profile & Analytical Challenges

Analyte: 7-(octylsulfonyl)heptanoic acid Formula: C₁₅H₃₀O₄S Functional Groups:

  • Carboxylic Acid (-COOH): Primary target for derivatization. Causes low volatility and peak tailing.

  • Sulfonyl Group (-SO₂-): Highly polar, thermally stable (unlike sulfoxides), but increases retention time significantly on non-polar columns.

  • Alkyl Chains: Lipophilic segments requiring organic solvent solubilization.

Decision Matrix: Choosing Your Method

The following decision tree illustrates the logic for selecting the appropriate workflow based on your analytical goals.

MethodSelection Start Sample: 7-(octylsulfonyl)heptanoic acid Goal Define Analytical Goal Start->Goal GC Gas Chromatography Goal->GC Volatile Separation? LC Liquid Chromatography Goal->LC Aqueous/Trace Level? MethodA Method A: Methylation (BF3-MeOH) GC->MethodA Quantification (Robust) MethodB Method B: Silylation (BSTFA) GC->MethodB Rapid ID (Screening) MethodC Method C: Coumarin Labeling (Br-Mmc) LC->MethodC Femtomole Sensitivity

Figure 1: Analytical workflow decision matrix for sulfonyl-fatty acid analysis.

Method A: Acid-Catalyzed Methylation (GC-MS)

Best For: Routine quantification, stability, and batch processing.

Principle

The carboxylic acid is converted to a methyl ester (FAME) using Boron Trifluoride (


) in methanol.[1][2][3] The Lewis acid (

) catalyzes the esterification, neutralizing the acidic proton and significantly improving volatility. The sulfone group remains intact.
Reagents
  • Derivatizing Agent: 10% or 14%

    
     in Methanol.[1]
    
  • Solvent: Hexane (HPLC Grade).

  • Internal Standard: Nonadecanoic acid (C19:0) or deuterated analog.

Protocol
  • Sample Preparation: Dissolve 1–5 mg of sample in 1 mL of Hexane. Add Internal Standard (IS) to a final concentration of 50 µg/mL.

  • Reaction: Add 2 mL of

    
    -Methanol  reagent.
    
  • Incubation: Cap vial tightly and heat at 60°C for 10 minutes .

    • Note: Do not exceed 100°C. While the sulfone is stable, excessive heat can cause background degradation of the matrix.

  • Quenching: Cool to room temperature. Add 1 mL of saturated NaCl solution (brine) to stop the reaction and increase ionic strength.

  • Extraction: Vortex vigorously for 30 seconds. Allow phases to separate. The top layer (Hexane) contains the methyl ester derivative.[1]

  • Drying: Transfer the hexane layer to a new vial containing anhydrous

    
     to remove residual moisture.
    
  • Analysis: Inject 1 µL into GC-MS.

Chromatographic Considerations (GC-MS)
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Retention: The sulfonyl group adds polarity. Expect the analyte to elute significantly later than a standard C15 fatty acid.

  • Mass Spec: Look for the molecular ion

    
     of the methyl ester (M+14) and characteristic fragmentation of the octyl chain.
    

Method B: Rapid Silylation (GC-MS)

Best For: Fast screening, qualitative identification, and anhydrous samples.

Principle

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active acidic proton with a Trimethylsilyl (TMS) group. This reaction is faster than methylation but the derivative is sensitive to moisture (hydrolysis).[4]

Reagents
  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).[5]

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Protocol
  • Drying (CRITICAL): Evaporate the sample to complete dryness under Nitrogen.[6] Any water present will destroy the reagent.

  • Reconstitution: Redissolve residue in 500 µL anhydrous Pyridine.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS .

  • Incubation: Heat at 70°C for 30 minutes .

  • Analysis: Inject directly into GC-MS. Ensure the injection port liner is clean to prevent catalytic degradation.

Method C: Fluorescence Labeling (HPLC-FLD)

Best For: Trace analysis in biological matrices (plasma/urine) where GC is unsuitable.

Principle

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) reacts with the carboxylic acid in the presence of a crown ether catalyst and base to form a highly fluorescent ester.

Reagents
  • Labeling Reagent: 4-Bromomethyl-7-methoxycoumarin (1 mg/mL in Acetone).

  • Catalyst: 18-Crown-6 ether (catalyzes the reaction in organic media).

  • Base: Potassium Carbonate (

    
    ).
    
Protocol
  • Mix: Combine 100 µL sample (in acetone) with 100 µL Br-Mmc solution and 5 mg

    
     .
    
  • Catalyst: Add 10 µL of 18-Crown-6 ether solution.

  • Incubation: Heat at 60°C for 60 minutes in a light-protected vial (amber glass).

  • Clean-up: Cool and filter through a 0.2 µm PTFE filter.

  • Analysis: Inject into HPLC with Fluorescence Detection.

    • Excitation: 325 nm

    • Emission: 398 nm

Comparative Data & Validation

FeatureMethod A: MethylationMethod B: SilylationMethod C: Coumarin Labeling
Derivative Methyl Ester (FAME)TMS EsterCoumarin Ester
Stability High (Weeks)Low (Hours - Moisture sensitive)High (Days - Light sensitive)
Detection Limit ~1 ng (SIM mode)~10 ng (Scan mode)~500 fg (Fluorescence)
Reaction Time 10-15 mins30 mins60 mins
Main Risk Volatility loss if evaporated too harshHydrolysis by waterBackground fluorescence
Workflow Visualization

The following diagram details the critical path for the recommended Method A (Methylation) , as it offers the best balance of robustness and ease of use.

MethylationWorkflow Step1 1. Sample Solubilization (Hexane + Internal Std) Step2 2. Add Reagent (2mL BF3-Methanol) Step1->Step2 Step3 3. Reaction (60°C for 10 mins) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Add Brine + Hexane -> Vortex) Step3->Step4 Step5 5. Phase Separation (Collect Top Organic Layer) Step4->Step5 Step6 6. Dry & Inject (Na2SO4 -> GC-MS) Step5->Step6

Figure 2: Step-by-step protocol for BF3-Methanol derivatization.

References

  • Sigma-Aldrich. Derivatization of Fatty Acids to FAMEs using BF3-Methanol. Technical Bulletin.

  • BenchChem. Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin.

  • NIST Chemistry WebBook. Heptanoic acid, TMS derivative Mass Spectrum.

  • ResearchGate. Evaluation of derivatization methods for fatty acids by GC-MS.

  • Lipid Maps. Structure and Properties of Heptanoic Acid Derivatives.

Sources

"protocol for studying the metabolic fate of 7-(octylsulfonyl)heptanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Pharmacologists, Lipid Biochemists, and Drug Development Scientists

Introduction & Mechanistic Rationale

Sulfur-modified fatty acids, particularly thia-fatty acids and their sulfone derivatives, are highly specialized chemical tools used to investigate lipid metabolism, peroxisomal proliferation, and mitochondrial β-oxidation[1]. 7-(octylsulfonyl)heptanoic acid is a synthetic fatty acid analog designed to mimic a 16-carbon palmitic acid equivalent, but with a critical structural modification: a bulky, electron-withdrawing sulfonyl group (-SO₂-) positioned at the 8th atom relative to the carboxyl terminus.

The Causality of Metabolic Arrest

In a standard physiological environment, saturated fatty acids undergo continuous cycles of mitochondrial and peroxisomal β-oxidation, cleaving two-carbon units (as Acetyl-CoA) per cycle. However, the strategic placement of the sulfonyl group in 7-(octylsulfonyl)heptanoic acid engineers a deliberate metabolic block[2].

  • Initial β-Oxidation: The 7-carbon heptanoic acid chain undergoes two successful cycles of β-oxidation, sequentially stripping four carbons to form 5-(octylsulfonyl)pentanoic acid, and then 3-(octylsulfonyl)propanoic acid .

  • Steric and Chemical Blockade: Normal odd-chain fatty acids terminate as propionyl-CoA (a 3-carbon chain), which is subsequently carboxylated by propionyl-CoA carboxylase. However, the massive octylsulfonyl group at the gamma position of the propionyl chain creates immense steric hindrance, preventing entry into the carboxylase active site. Furthermore, the electron-deficient sulfone prevents any further dehydrogenation[3].

  • Redirection to ω-Oxidation: Because the molecule becomes a metabolic "dead-end" at the propanoic acid stage, the cell is forced to clear the lipid via Cytochrome P450 (CYP4A/CYP4F)-mediated ω-oxidation at the terminal methyl group of the octyl chain, yielding highly polar sulfonyl dicarboxylic acids[2].

Understanding this pathway is critical for developing metabolism-resistant lipid therapeutics and studying aborted β-oxidation flux.

Predictive Metabolism & Mass Spectrometry Data

To accurately trace the metabolic fate of this compound, High-Resolution Mass Spectrometry (HRMS) must be tuned to detect the predicted aborted metabolites. Below is the self-validating predictive data matrix used to confirm assay success.

Table 1: Exact Mass and MRM Parameters for LC-HRMS (Negative ESI)
Metabolite IDStructural NameChemical FormulaExact Mass (Da)Expected[M-H]⁻ (m/z)Metabolic Origin
Parent 7-(octylsulfonyl)heptanoic acidC₁₅H₃₀O₄S306.1865305.1792Dosed Compound
Metabolite 1 5-(octylsulfonyl)pentanoic acidC₁₃H₂₆O₄S278.1552277.14791st β-oxidation cycle (-2C)
Metabolite 2 3-(octylsulfonyl)propanoic acidC₁₁H₂₂O₄S250.1239249.11662nd β-oxidation cycle (Dead-end)
Metabolite 3 8-(6-carboxyhexylsulfonyl)octanoic acidC₁₅H₂₈O₆S336.1607335.1534Direct ω-oxidation of Parent

Pathway and Workflow Visualizations

MetabolicFate Parent 7-(Octylsulfonyl)heptanoic acid C15H30O4S Beta1 5-(Octylsulfonyl)pentanoic acid (Cycle 1 Product) Parent->Beta1 β-oxidation (-2C) Omega ω-Oxidation Pathway (CYP4A / CYP4F) Parent->Omega Direct ω-oxidation Beta2 3-(Octylsulfonyl)propanoic acid (Cycle 2 Product - Dead End) Beta1->Beta2 β-oxidation (-2C) Beta2->Omega Steric Block Redirects Flux Dicarboxylic Sulfonyl Dicarboxylic Acids (Excreted Metabolites) Omega->Dicarboxylic Subsequent β-oxidation from ω-end

Fig 1. Metabolic flux of 7-(octylsulfonyl)heptanoic acid from β-oxidation to ω-oxidation.

Workflow Step1 Primary Hepatocytes (0-8h Incubation) Step2 Acidified LLE (Formic Acid/EtOAc) Step1->Step2 Step3 LC-HRMS/MS (Negative ESI) Step2->Step3 Step4 Metabolite ID & Flux Quantification Step3->Step4

Fig 2. Step-by-step experimental workflow for in vitro metabolite extraction and LC-HRMS analysis.

Step-by-Step Experimental Protocol

Phase 1: Hepatocyte Incubation

Primary hepatocytes are preferred over subcellular fractions (microsomes/S9) because β-oxidation requires intact mitochondrial and peroxisomal transport systems (e.g., CPT1/CPT2).

  • Compound Preparation: Dissolve 7-(octylsulfonyl)heptanoic acid in LC-MS grade DMSO to create a 10 mM stock.

  • Cell Thawing & Plating: Thaw cryopreserved primary rat or human hepatocytes and suspend them in Williams' Medium E (supplemented with 2 mM L-glutamine and 10 mM HEPES) to a density of

    
     cells/mL.
    
  • Dosing: Spike the hepatocyte suspension with the compound to achieve a final concentration of 10 µM (Ensure final DMSO concentration is

    
     to prevent solvent-induced cytotoxicity).
    
  • Time-Course Incubation: Incubate the mixture in a 37°C shaking water bath (or orbital shaker in a 5% CO₂ incubator). Aliquot 100 µL samples at

    
     hours.
    
Phase 2: Acidified Liquid-Liquid Extraction (LLE)

Why Acidified LLE? Sulfonyl dicarboxylic acids (the ultimate ω-oxidation products) are highly polar. Extracting them into an organic phase requires suppressing the ionization of the carboxylate groups by dropping the pH well below their pKa (~4.5).

  • Quenching: Immediately quench each 100 µL time-point aliquot by adding 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., 1 µM Tetradecylthioacetic acid [TTA] or ¹³C-Palmitic acid).

  • Acidification: Add 50 µL of 0.5% Formic acid in water to the quenched mixture. Vortex for 10 seconds.

  • Extraction: Add 600 µL of cold Ethyl Acetate (EtOAc). Vortex vigorously for 5 minutes to force the protonated sulfonyl fatty acids into the organic layer.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying & Reconstitution: Carefully transfer 500 µL of the upper organic layer to a clean microcentrifuge tube. Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the pellet in 100 µL of 50:50 Water:Acetonitrile for LC-MS injection.

Phase 3: LC-HRMS/MS Analysis

Negative Electrospray Ionization (ESI-) is mandatory, as carboxylic acids readily lose a proton to form stable [M-H]⁻ anions, yielding superior signal-to-noise ratios.

  • Chromatography: Inject 5 µL onto a C18 Reversed-Phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) maintained at 40°C.

  • Mobile Phases:

    • A: Water + 0.1% Formic acid

    • B: Acetonitrile + 0.1% Formic acid

  • Gradient: Run a linear gradient from 10% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the High-Resolution Mass Spectrometer (Orbitrap or Q-TOF) in full-scan negative ion mode (m/z 100–600) with data-dependent MS/MS to confirm the presence of the sulfonyl moiety (characteristic neutral losses of SO₂).

Protocol Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the assay must include internal validation controls:

  • Enzymatic Competence Control: Run a parallel incubation with 10 µM Palmitic acid. Rapid depletion of Palmitic acid confirms that the hepatocytes' β-oxidation machinery is fully active.

  • Chemical Stability Control: Incubate 7-(octylsulfonyl)heptanoic acid with heat-killed hepatocytes (boiled for 10 mins). No metabolite formation should be observed, proving that the generation of 3-(octylsulfonyl)propanoic acid is purely enzymatic and not an artifact of chemical degradation.

  • Mass Balance Verification: The molar sum of the parent compound, the two β-oxidation intermediates, and the ω-oxidation dicarboxylic acid should remain relatively constant across the 8-hour time course. A drop in total mass balance indicates further unmonitored downstream metabolism or irreversible protein binding.

References

  • Kirkwood, K.M., et al. "Bacterial biodegradation of aliphatic sulfides under aerobic carbon- or sulfur-limited growth conditions." Journal of Applied Microbiology, 2005. URL: [Link]3]

  • Skrede, S., et al. "Alkylthioacetic acids (3-thia fatty acids) are metabolized and excreted as shortened dicarboxylic acids in vivo." Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1990. URL: [Link]2]

  • Skrede, S., et al. "Stimulation of fatty acid oxidation by a 3-thia fatty acid reduces triacylglycerol secretion in cultured rat hepatocytes." Journal of Lipid Research, 1994. URL: [Link]1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-(octylsulfonyl)heptanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of aliphatic sulfonyl carboxylic acids. This guide is specifically engineered for researchers and drug development professionals optimizing the yield and purity of 7-(octylsulfonyl)heptanoic acid .

The synthesis of this target molecule typically follows a robust two-step sequence:

  • S-Alkylation (Thioetherification): Coupling 7-bromoheptanoic acid with 1-octanethiol to form the intermediate 7-(octylthio)heptanoic acid[1].

  • Oxidation: Converting the thioether intermediate into the final sulfone product.

Below, you will find a visualized workflow, an in-depth troubleshooting Q&A, quantitative comparative data, and self-validating experimental protocols to ensure maximum yield and chemoselectivity.

Synthesis Workflow & Optimization Nodes

SynthesisWorkflow Start 7-Bromoheptanoic Acid + 1-Octanethiol Step1 Step 1: S-Alkylation (K2CO3, DMF, N2 atm) Start->Step1 Intermediate 7-(octylthio)heptanoic acid (Thioether Intermediate) Step1->Intermediate Nucleophilic Substitution Step2 Step 2: Oxidation (Oxone or mCPBA, >2 eq) Intermediate->Step2 SideProduct Sulfoxide (Under-oxidation) Step2->SideProduct < 2 eq Oxidant Product 7-(octylsulfonyl)heptanoic acid (Target Sulfone) Step2->Product > 2 eq Oxidant Complete Conversion SideProduct->Product Add excess oxidant

Workflow for the synthesis of 7-(octylsulfonyl)heptanoic acid highlighting critical oxidation nodes.

Troubleshooting Guide & FAQs
Phase 1: Thioether Formation (S-Alkylation)

Q: Why is my thioetherification yield low, with significant dioctyl disulfide byproducts? A: 1-octanethiol is highly susceptible to oxidative coupling in the presence of atmospheric oxygen and a base, forming dioctyl disulfide. Causality & Solution: Oxygen acts as an electron acceptor. To prevent this, the reaction must be treated as air-sensitive. Degas your solvent (e.g., DMF or Acetone) by sparging with inert gas (


 or Argon) for at least 15 minutes prior to base addition. Maintain a strict inert atmosphere throughout the reaction.

Q: Should I protect the carboxylic acid group of 7-bromoheptanoic acid before S-alkylation to prevent esterification? A: No, protection is generally unnecessary if the correct base is selected. Causality & Solution: By using a moderate base like Potassium Carbonate (


), both the thiol (pKa ~10.5) and the carboxylic acid (pKa ~4.8) are deprotonated. According to Hard-Soft Acid-Base (HSAB) theory, the resulting thiolate is a "soft" nucleophile, while the carboxylate is a "hard" nucleophile. The alkyl bromide is a "soft" electrophile. Therefore, the thiolate will outcompete the carboxylate for the alkyl bromide, driving highly chemoselective S-alkylation over O-alkylation.
Phase 2: Oxidation of Thioether to Sulfone

Q: My oxidation stalls at 7-(octylsulfinyl)heptanoic acid (the sulfoxide). How do I force complete conversion to the sulfone? A: The oxidation of a sulfide to a sulfoxide is kinetically rapid. However, the second oxidation step (sulfoxide to sulfone) is significantly slower because the highly electronegative oxygen atom withdraws electron density from the sulfur, rendering it less nucleophilic and less reactive toward further oxidation[2]. Causality & Solution: To overcome this electronic deactivation, you must use a strict excess (>2.2 molar equivalents) of a strong electrophilic oxidant. Ensure the reaction is allowed sufficient time (typically 2-4 hours at room temperature) and monitor the disappearance of the sulfoxide intermediate via TLC or LC-MS.

Q: Which oxidant is optimal for scale-up: mCPBA, Oxone, or


? 
A:  The choice depends on your scale and safety constraints:
  • mCPBA (meta-Chloroperoxybenzoic acid): Excellent for small-scale bench work (up to 5g). It is fast and reliable[3], but the byproduct (m-chlorobenzoic acid) requires tedious basic aqueous workups, and mCPBA poses a shock hazard at scale.

  • Oxone (Potassium peroxymonosulfate): Highly recommended for medium scale. It is a safe, stable, water-soluble salt that provides excellent chemoselectivity for sulfones without degrading the aliphatic chain[4].

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (30%) + Catalyst:  The best choice for large/industrial scale. Using 30% aqueous 
    
    
    
    with a Sodium Tungstate (
    
    
    ) or phase-transfer catalyst is highly atom-economical, generating only water as a byproduct.
Quantitative Data Presentation: Oxidant Comparison

The following table summarizes the performance of various oxidation systems for the conversion of aliphatic thioethers to sulfones, based on standard molar ratios of 1 mmol substrate.

Oxidant SystemEquivalentsSolvent SystemTemp (°C)Time (h)Typical Yield (%)Selectivity (Sulfone:Sulfoxide)
mCPBA [3]2.5 - 3.0Dichloromethane (DCM)0 to 252 - 485 - 90%> 99:1
Oxone [4]3.0MeOH / ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(1:1)
253 - 592 - 96%> 99:1
30%

(No Cat)
5.0Acetic Acid601260 - 70%80:20 (Prone to stalling)
30%

+

2.5Ethyl Acetate /

25 - 404 - 690 - 95%> 98:2
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-(octylthio)heptanoic acid (S-Alkylation)

This protocol utilizes a self-validating visual cue: the precipitation of KBr indicates the progression of the substitution reaction.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with Nitrogen (

    
    ) for 10 minutes.
    
  • Reagent Loading: Add 7-bromoheptanoic acid (1.0 eq, 10 mmol) and anhydrous Potassium Carbonate (

    
    , 2.5 eq, 25 mmol) to the flask.
    
  • Solvent Addition: Inject 50 mL of anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe. Stir the suspension at room temperature for 15 minutes to allow carboxylate formation.

  • Thiol Addition: Slowly inject 1-octanethiol (1.1 eq, 11 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60 °C under continuous

    
     atmosphere for 12 hours. A fine white precipitate (KBr) will form, validating the substitution event.
    
  • Workup: Cool to room temperature. Dilute with 100 mL of distilled water and acidify to pH ~2 using 1M HCl (Caution:

    
     gas evolution). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude thioether[1].
Protocol 2: Oxidation to 7-(octylsulfonyl)heptanoic acid (Using Oxone)

Oxone is prioritized here for its superior safety profile and ease of byproduct removal compared to mCPBA.

  • Dissolution: Dissolve the crude 7-(octylthio)heptanoic acid (1.0 eq, approx. 10 mmol) in 40 mL of Methanol.

  • Oxidant Preparation: In a separate beaker, dissolve Oxone (3.0 eq, 30 mmol) in 40 mL of distilled water.

  • Addition: Cool the methanolic thioether solution to 0 °C in an ice bath. Slowly add the aqueous Oxone solution dropwise over 20 minutes using an addition funnel. The mixture will become a cloudy white suspension.

  • Oxidation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours.

  • Validation (TLC): Check reaction completion via TLC (Hexanes:EtOAc 1:1 with 1% Acetic Acid). The sulfone product will elute significantly lower (more polar) than the thioether and slightly lower than the intermediate sulfoxide.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous Sodium Thiosulfate (

    
    ) to destroy excess oxidant. Extract the mixture with Dichloromethane (DCM) (3 x 50 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over

    
    , and evaporate the solvent. The resulting white solid is the pure 7-(octylsulfonyl)heptanoic acid. Recrystallize from Hexanes/Ethyl Acetate if ultra-high purity is required.
    
References
  • Halpern, M. "PTC-Oxone® Oxidation of Sulfide to Sulfone". PTC Organics, Inc. Available at:[Link]

  • Sato, K., et al. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions". Tetrahedron, 2001. Available at:[Link]

  • Royal Society of Chemistry. "SUPPORTING INFORMATION Esterase-sensitive Sulfur Dioxide Prodrugs Inspired by Modified Julia Olefination". RSC. Available at:[Link]

  • MDPI. "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides". Molecules, 2024. Available at: [Link]

Sources

"side reactions in the sulfonylation of heptanoic acid derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonylation of Heptanoic Acid Derivatives

Introduction: The C7 Sulfonylation Landscape

As researchers working with heptanoic acid (enanthic acid) derivatives, you are likely pursuing one of two distinct goals:

  • Surfactant Development: Creating

    
    -sulfo fatty acid methyl esters (
    
    
    
    -SFME) using aggressive sulfonation (
    
    
    ).
  • Medicinal Chemistry: Synthesizing sulfonamide-linked pharmacophores via N-sulfonylation or

    
    -sulfonyl esters via enolate chemistry.
    

The heptyl chain (C7) offers unique lipophilicity profiles, but its derivatization is plagued by specific competing pathways. This guide deconstructs these side reactions—specifically the O- vs. C-regioselectivity trap in enolates and the anhydride/color body formation in industrial sulfonation.

Module 1: The Alpha-Sulfonylation Trap (Lab-Scale Synthesis)

The Scenario: You are attempting to introduce a sulfonyl group at the


-position of a heptanoic ester (e.g., methyl heptanoate) using a base (LDA) and a sulfonyl chloride (

).

The Problem: You isolate a vinyl sulfonate (enol sulfonate) instead of the desired


-sulfonyl ester.
Technical Analysis: The Hard/Soft Mismatch

This is the most common failure mode in lab-scale


-sulfonylation.
  • Mechanism: The ester enolate of methyl heptanoate is an ambident nucleophile. The Oxygen atom is the "hard" center, and the Carbon atom is the "soft" center.[1]

  • The Culprit: Sulfonyl chlorides (

    
    ) are "hard" electrophiles (highly oxophilic). According to HSAB (Hard-Soft Acid-Base) theory, the hard oxygen of the enolate attacks the hard sulfur of the sulfonyl chloride.
    
  • Outcome: Instead of C-alkylation, you get O-sulfonylation, resulting in a vinyl sulfonate (which may subsequently hydrolyze or polymerize).

Troubleshooting Protocol: The Disulfide Workaround

To force C-sulfonylation on a lab scale, you must switch to a "softer" electrophile or a different pathway.

Step-by-Step Protocol (Self-Validating):

  • Enolization: Treat methyl heptanoate (1.0 eq) with LDA (1.1 eq) in THF at -78°C.

    • Checkpoint: Solution must remain clear/pale yellow. Darkening indicates self-condensation (Claisen).

  • Sulfenylation (The Fix): Add a disulfide (

    
    ) instead of sulfonyl chloride.
    
    • Why: The disulfide is a "soft" electrophile, preferring the "soft" Carbon center of the enolate.

    • Result: Formation of the

      
      -phenylthio ester.
      
  • Oxidation: Oxidize the thioether to the sulfone using

    
    -CPBA (2.2 eq) or Oxone.
    
    • Validation: NMR will show a shift of the

      
      -proton from ~3.5 ppm (sulfide) to ~4.5 ppm (sulfone).
      

Module 2: Industrial Surfactant Synthesis ( Route)

The Scenario: You are using gaseous


 or chlorosulfonic acid to make 

-sulfo methyl heptanoate (

-SFME).

The Problem: The reaction mixture turns black (charring) or becomes a solid paste (viscosity spike), and pH stabilization fails.

Diagnostic Table: Sulfonation Side Reactions
SymptomRoot CauseMechanismCorrective Action
Dark Color (Black/Brown)

-Oxidation & Polysulfonation
Radical oxidation of the alkyl chain; formation of conjugated enones.Reduce

mole ratio to < 1.2:1. Lower reactor temp to < 50°C. Add radical scavengers.
Viscosity Spike / Gelation Mixed Anhydride Formation

reacts with another mole of

to form anhydrides.
Aging Step: Hold reaction at 80°C for 30 min to allow rearrangement of anhydrides to the stable acid form.
Di-Salt Formation Ester HydrolysisMoisture during neutralization hydrolyzes the methyl ester

Disodium salt (insoluble).
Re-esterification: Add MeOH before neutralization to convert any free carboxylic acids back to esters.
The "Bleach & Re-esterify" Workflow

Unlike standard synthesis, C7 sulfonation requires a specific post-reaction loop to ensure product integrity.

  • Sulfonation: Methyl heptanoate +

    
     (film reactor).
    
  • Aging: 80°C closed loop (converts mixed anhydrides).

  • Re-esterification: Add 10-15% Methanol.

    • Critical: This pushes the equilibrium away from the di-acid side product.

  • Bleaching: Hydrogen Peroxide (

    
    ) addition.
    
    • Note: Heptanoic derivatives are prone to color bodies; bleaching is not cosmetic but essential for purity.

Module 3: N-Sulfonylation of Heptanamides

The Scenario: Coupling heptanamide with a sulfonyl chloride to create an N-acyl sulfonamide.

The Problem: Low yield due to Bis-sulfonylation (two sulfonyl groups on the nitrogen) or Desulfonylation .

FAQ: Solving Amide Reactivity

Q: Why am I getting a mixture of mono- and bis-sulfonylated products? A: The N-proton of the sulfonamide product is more acidic (


) than the starting amide (

).
  • Mechanism:[2][3][4][5][6][7][8] As soon as the product forms, the base deprotonates it, creating a highly nucleophilic anion that attacks another equivalent of sulfonyl chloride.

  • Fix: Use a weaker base (e.g.,

    
     in Acetone) or strictly control stoichiometry (0.9 eq of sulfonyl chloride).
    

Q: I used Pyridine as a solvent and my yield is zero. Why? A: Pyridine can trigger a Ketene Elimination pathway with heptanoic derivatives.

  • Mechanism:[2][3][4][5][6][7][8] Pyridine promotes the elimination of HCl from the heptanoyl chloride (if used) or the sulfonyl intermediate, leading to ketene dimers or "neutral oils."

  • Fix: Switch to non-nucleophilic bases like DIPEA or inorganic bases (

    
    ).
    

Visual Troubleshooting Pathways

Diagram 1: The Enolate Regioselectivity Decision Tree

This diagram illustrates why direct reaction with


 fails and the correct pathway for C-sulfonylation.

Enolate_Regioselectivity Start Start: Methyl Heptanoate LDA Add LDA (-78°C) Start->LDA Enolate Lithium Enolate Formed LDA->Enolate Choice Select Electrophile Enolate->Choice Path_Hard Add Sulfonyl Chloride (R-SO2-Cl) Choice->Path_Hard Common Mistake Path_Soft Add Disulfide (Ph-S-S-Ph) Choice->Path_Soft Correct Method Result_Hard O-Attack (Hard/Hard) Product: Vinyl Sulfonate Path_Hard->Result_Hard Kinetic Control Result_Soft C-Attack (Soft/Soft) Product: alpha-Thio Ester Path_Soft->Result_Soft Final_Fail FAILURE: Hydrolysis/Polymerization Result_Hard->Final_Fail Oxidation Oxidation (m-CPBA) Result_Soft->Oxidation Final_Success Target: alpha-Sulfonyl Ester Oxidation->Final_Success

Caption: Decision tree showing the failure of direct sulfonyl chloride addition due to O-attack preference, and the successful disulfide-oxidation workaround.

Diagram 2: Industrial Sulfonation Troubleshooting

This diagram outlines the critical "Aging" and "Re-esterification" loops required to prevent byproduct formation.

Industrial_Flow Input Heptanoate + SO3 Reactor Film Reactor (Exothermic) Input->Reactor Crude Crude Mix: Acid + Anhydride Reactor->Crude Aging Aging Step (80°C, 30 min) Crude->Aging Essential Direct_Neut Direct Neutralization Crude->Direct_Neut ERROR: Skip Aging Re_Ester Re-esterification (+MeOH) Aging->Re_Ester Converts Anhydrides Fail_Product Di-Salt (Insoluble) Viscosity Issues Direct_Neut->Fail_Product Hydrolysis Success_Product alpha-SFME (Surfactant) Re_Ester->Success_Product Bleach + NaOH

Caption: Workflow distinguishing the correct industrial processing (Green path) from common failure modes (Red path) leading to di-salts.

References

  • Regioselectivity of Enolates

    • Title: Enolates - Formation, Stability, and Simple Reactions (Section: Enolates Tend To React With Electrophiles On The Carbon Atom - Note on O-
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Title: Process for the preparation of α-sulfone fatty acid alkyl ester salts (Mechanism of di-adduct and anhydride formation).
  • Sulfonate Ester Instability

    • Title: Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids.
    • Source: N
    • URL:[Link]

  • Amide Sulfonylation Side Reactions

    • Title: 20.6: Reactions of Amines - Amines and Sulfonyl Chloride.
    • Source: Chemistry LibreTexts.
    • URL:[Link][4][9][10][11][12]

Sources

Technical Support Center: Troubleshooting Solubility for 7-(octylsulfonyl)heptanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced formulation and troubleshooting guide for 7-(octylsulfonyl)heptanoic acid . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and assay developers overcome the complex physicochemical hurdles associated with this highly lipophilic compound.

Root Cause Analysis: The Thermodynamics of Precipitation

To solve a solubility issue, we must first understand the molecular causality behind it. 7-(octylsulfonyl)heptanoic acid (


) is an asymmetrical amphiphile. It consists of a hydrophobic octyl tail (C8), a polar sulfonyl hinge (

), a hydrophobic hexyl linker (C6), and a terminal carboxylic acid (

).

When researchers experience "crashing out" (precipitation) of this compound in aqueous media, it is typically driven by three distinct mechanisms:

  • Overwhelming Lipophilicity: While the sulfonyl group introduces a strong dipole and acts as a hydrogen bond acceptor, it lacks hydrogen-bond donating capabilities. Consequently, the hydrophobic interactions of the 14 aliphatic carbons overwhelmingly dominate the molecule's thermodynamic profile, forcing aggregation in water[1].

  • pH-Dependent Ionization: Long-chain carboxylic acids exhibit notoriously poor aqueous solubility that is strictly dictated by their ionization state[2]. With an estimated

    
     of ~4.8, the molecule is fully protonated in unbuffered water or acidic environments, rendering it completely insoluble.
    
  • Divalent Cation Sensitivity: At physiological pH (7.4), the molecule deprotonates into a carboxylate anion, behaving like an anionic surfactant. If introduced into complex cell culture media (e.g., DMEM or RPMI) rich in calcium (

    
    ) or magnesium (
    
    
    
    ), the carboxylate head coordinates with these divalent cations to form insoluble salt complexes (soaps).

Mechanism Protonated pH < 5.0 Protonated (-COOH) Highly Lipophilic Ionized pH 7.4 Ionized (-COO⁻) Amphiphilic Protonated->Ionized Add Base Micelle Conc > CMC Micellar Aggregation Ionized->Micelle Increase Conc. Precipitate Ca²⁺ / Mg²⁺ Present Insoluble Salt Complex Ionized->Precipitate Add Divalent Cations

Phase behavior and aggregation states of 7-(octylsulfonyl)heptanoic acid across varying conditions.

Quantitative Solubility Matrix

Before selecting a protocol, consult the matrix below to match the formulation strategy with your specific experimental constraints.

Solvent / Carrier SystemMax Estimated SolubilityPrimary Use CaseCritical Limitations
100% Anhydrous DMSO > 50 mMMaster stock preparationCellular toxicity if final assay concentration exceeds 0.1% v/v.
100% Ethanol ~ 20 mMAlternative stock preparationHigh evaporation rate; alters lipid bilayer fluidity in live cells.
20% w/v HP-

-CD (Aqueous)
5 - 10 mMIn vivo dosing, sensitive cell assaysRequires vigorous mechanical agitation; high excipient cost.
Aqueous Buffer (pH > 7.5) 1 - 5 mMCell-free biochemical assaysHighly susceptible to precipitation via

coordination.

Workflow & Self-Validating Protocols

Select your solubilization pathway based on your assay's tolerance for organic solvents and pH shifts.

Workflow Start Solubility Troubleshooting 7-(octylsulfonyl)heptanoic acid Q1 Organic Solvents Tolerated in Assay? Start->Q1 YesSolvent Yes (>0.1% DMSO) Q1->YesSolvent Yes NoSolvent No (<0.1% DMSO) Q1->NoSolvent No DMSO Prepare 50 mM Stock in 100% Anhydrous DMSO YesSolvent->DMSO Q2 Is Assay pH > 7.5? NoSolvent->Q2 Aqueous Direct Aqueous Solubilization in Basic Buffer (e.g., HEPES) Q2->Aqueous Yes Cyclo Encapsulate in 20% w/v HP-β-Cyclodextrin Q2->Cyclo No

Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Protocol A: Cyclodextrin Complexation (For Solvent-Sensitive / In Vivo Assays)

Cyclodextrins, specifically Hydroxypropyl-


-cyclodextrin (HP-

-CD), form host-guest inclusion complexes. The hydrophobic octyl tail of the acid inserts into the lipophilic cavity of the cyclodextrin, shielding it from water, while the hydrophilic exterior of the CD ensures bulk aqueous solubility[3].
  • Prepare Carrier: Dissolve 20 g of HP-

    
    -CD in 80 mL of ultra-pure water. Adjust the final volume to 100 mL to create a 20% (w/v) solution.
    
  • Direct Addition: Weigh the required mass of 7-(octylsulfonyl)heptanoic acid to achieve a 5 mM final concentration. Add the dry powder directly to the HP-

    
    -CD solution. (Note: Do not use DMSO as an intermediate, as DMSO molecules will competitively bind the cyclodextrin cavity).
    
  • Mechanical Energy: Vortex the suspension vigorously for 2 minutes. Transfer to a sonication bath set to 37°C and sonicate for 30–60 minutes until the solution transitions from cloudy to completely transparent.

  • Sterilization: Filter the complexed solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • System Validation: Measure the optical density of the final filtrate at 600 nm (

    
    ) using a spectrophotometer blanked against 20% HP-
    
    
    
    -CD.
    • Causality Check: An

      
       confirms a true inclusion complex. An 
      
      
      
      indicates the presence of sub-visible colloidal aggregates, meaning the compound concentration has exceeded the encapsulation capacity of the cyclodextrin.
Protocol B: The "Dropwise" Solvent Shift Method (For Biochemical Assays)

If you must use a DMSO stock, you must carefully manage the thermodynamics of the solvent shift to prevent rapid nucleation.

  • Stock Preparation: Prepare a 50 mM master stock in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent moisture ingress.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.0). Ensure the buffer is strictly free of divalent cations. Add 0.05% Tween-20 or 0.1% BSA to act as a thermodynamic sink for the hydrophobic tail.

  • Thermal Equilibration: Warm both the DMSO stock and the aqueous buffer to 37°C.

  • Kinetic Mixing: Place the aqueous buffer on a magnetic stirrer at high speed. Add the DMSO stock dropwise directly into the vortex center. (Critical: Never add the aqueous buffer into the DMSO stock, as the localized drop in solvent polarity will cause immediate, irreversible precipitation).

  • System Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic white pellet. If a pellet is present, the compound has crashed out, and the carrier protein/detergent concentration must be increased.

Frequently Asked Questions (FAQs)

Q: My solution turns milky white immediately upon adding the DMSO stock to my cell culture media. Why is this happening? A: You are observing "solvent shift precipitation." Standard cell culture media (like DMEM) contains high concentrations of calcium and magnesium. When the DMSO diffuses into the water, the exposed, deprotonated carboxylic acid of 7-(octylsulfonyl)heptanoic acid rapidly coordinates with these cations to form an insoluble salt. Furthermore, the sudden change in the dielectric constant forces the lipophilic octyl chain out of solution. Solution: Pre-complex the compound using the HP-


-CD protocol (Protocol A) before introducing it to the media.

Q: Does the sulfonyl group help with solubility? A: Marginally, but not enough to achieve free aqueous solubility. The sulfonyl (


) group introduces a strong dipole and acts as a hydrogen bond acceptor, which slightly improves polarity compared to a pure 15-carbon alkane. However, because it cannot donate hydrogen bonds, the hydrophobic penalty of the aliphatic chains still dictates the molecule's behavior in water[1].

Q: Can I lower the pH of my assay to increase the cellular permeability of the compound? A: While lowering the pH (< 5.0) will protonate the carboxylic acid and theoretically increase membrane permeability by maximizing lipophilicity, it will also drastically reduce its aqueous solubility[2]. The compound will precipitate in the extracellular space before it can partition into the cell membrane. It is highly recommended to maintain physiological pH (7.4) and rely on the natural dynamic equilibrium of the ionized/unionized forms for membrane permeation.

References

  • Cyclodextrin In Drug Delivery: A Review | Open Access Journals Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]

  • The dynamic surface nature of calcite and its role in determining the adsorptive stability toward hydrophobizing carboxylic fatty acid Diva-portal.org URL:[Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors MDPI (Pharmaceuticals) URL:[Link]

Sources

"method development for separating 7-(octylsulfonyl)heptanoic acid isomers"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aliphatic Sulfone Carboxylic Acids

This portal provides authoritative troubleshooting and method development guidance for separating complex aliphatic isomers, specifically focusing on 7-(octylsulfonyl)heptanoic acid . Due to its amphiphilic nature, lack of a UV chromophore, and the subtle steric differences between its branched/linear isomers, this molecule presents unique chromatographic challenges.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is a standard C18 column failing to resolve the branched isomers of 7-(octylsulfonyl)heptanoic acid? A: Standard C18 stationary phases feature highly dynamic, flexible alkyl chains that primarily separate compounds based on overall hydrophobicity. Because branched and linear isomers of the octyl chain possess nearly identical partition coefficients (LogP), a C18 column cannot easily distinguish them. To resolve these isomers, you must rely on shape selectivity . A C30 polymeric phase provides a rigid, highly ordered steric environment that discriminates molecules based on their spatial volume and geometric shape, making it the gold standard for long-chain aliphatic isomers.

Q2: Why am I experiencing severe baseline drift and poor sensitivity using a UV/Vis detector? A: 7-(octylsulfonyl)heptanoic acid lacks conjugated


-systems or aromatic rings. The sulfone and carboxylic acid moieties only exhibit weak absorbance at deep UV wavelengths (<210 nm). At these wavelengths, gradient elution (especially with moderately pure solvents) causes massive baseline drift. For accurate quantitation of non-volatile analytes lacking a chromophore, a Charged Aerosol Detector (CAD)  or Mass Spectrometer (LC-MS/MS) is required, as they provide uniform response independent of optical properties[1].

Q3: My retention times are drifting between injections, and the peaks are severely tailing. What is the root cause? A: This is a classic symptom of partial ionization. The pKa of the heptanoic acid moiety is approximately 4.8[2]. If your mobile phase is unbuffered or sits near pH 5.0, the molecule exists in an equilibrium between its neutral and anionic states. This leads to split peaks and secondary interactions with residual silanols on the silica support. You must suppress ionization by buffering the mobile phase at least 2 pH units below the pKa (e.g., pH 2.5 - 2.8) using 0.1% Formic Acid.

Part 2: Method Development Workflow & Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. The method is only considered "ready for samples" when the system suitability criteria (Resolution > 1.5) are met.

Standardized LC-CAD Protocol for Isomer Separation

System Setup:

  • Column: Acclaim C30 or equivalent high-density C30 phase (150 mm × 4.6 mm, 3 µm).

  • Detector: Charged Aerosol Detector (CAD). Set evaporation temperature to 35°C (optimized for semi-volatile/non-volatile aliphatic acids).

  • Column Temperature: 20°C. Causality Note: Lowering the temperature decreases the kinetic energy of the C30 chains, increasing their rigidity and maximizing shape selectivity for closely related isomers.

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): LC-MS grade Water + 0.1% Formic Acid (Yields pH ~2.7, ensuring the carboxylic acid is fully protonated).

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile + 0.1% Formic Acid.

Self-Validating Gradient Program: Table 1: Optimized Gradient for 7-(octylsulfonyl)heptanoic acid isomers

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve
0.060401.0Initial
2.060401.0Isocratic hold
15.020801.0Linear gradient
18.05951.0Column wash
18.160401.0Re-equilibration
25.060401.0End

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  Must be 
    
    
    
    between the linear 7-(n-octylsulfonyl)heptanoic acid and its closest branched isomer.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , verify the pH of Mobile Phase A.

Workflow Start Start Method Development 7-(octylsulfonyl)heptanoic acid Det 1. Select Detector (No UV Chromophore) Start->Det CAD Charged Aerosol Detector (CAD) or LC-MS/MS Det->CAD Col 2. Select Column Chemistry (Isomer Separation) CAD->Col C30 C30 Phase (High Shape Selectivity) Col->C30 MP 3. Mobile Phase Optimization (Control Ionization) C30->MP Acid Aqueous: 0.1% Formic Acid (pH ~2.7) Organic: Acetonitrile MP->Acid Val 4. Method Validation (Resolution > 1.5) Acid->Val

Fig 1: Step-by-step logical workflow for developing an LC-CAD method for aliphatic sulfones.

Part 3: Troubleshooting Guide

When deviations occur, use the following causality-driven matrix to identify and resolve the issue.

Table 2: Column Selectivity Matrix for Aliphatic Sulfone Isomers

Column ChemistryRetention MechanismIsomer Resolution CapabilityRecommendation for this API
C18 (Octadecyl) Hydrophobic partitioningPoor (Cannot distinguish steric bulk)Not Recommended
PFP (Fluorophenyl)

-

, dipole, H-bonding
Moderate (Good for polar isomers)Secondary choice
C30 (Triacontyl) Shape/Steric selectivityExcellent (Rigid phase discriminates alkyl branches)Primary Choice
Decision Tree for Chromatographic Failures

Troubleshooting Issue Chromatographic Issue Detected Coelution Isomer Co-elution (Rs < 1.5) Issue->Coelution Tailing Peak Tailing or RT Shift Issue->Tailing NoSignal No Detector Signal Issue->NoSignal Sol1 Switch to C30 Column Decrease Temp to 20°C Coelution->Sol1 Sol2 Check Mobile Phase pH Ensure pH < 3.0 Tailing->Sol2 Sol3 Switch from UV to CAD Check Nebulizer Temp NoSignal->Sol3

Fig 2: Decision tree for troubleshooting common chromatographic failures with aliphatic isomers.

Deep-Dive: CAD Signal Optimization If you are using CAD and observing low signal-to-noise (S/N) ratios, the issue is likely related to the nebulizer/evaporation temperature. 7-(octylsulfonyl)heptanoic acid has a moderate molecular weight (~306 g/mol ). If the CAD evaporation temperature is set too high (e.g., >50°C), the analyte may partially volatilize along with the mobile phase, destroying the aerosol particles before they reach the electrometer. Solution: Lower the CAD evaporation temperature to 35°C to preserve the analyte aerosol while still effectively evaporating the acetonitrile/water mobile phase.

References

  • Thermo Fisher Scientific. "Acclaim C30 Columns Provide Unique Selectivity and Superior Separations of Hydrophobic, Structurally Related Analytes." Accessed March 2026.

  • National Center for Biotechnology Information (PubChem). "Heptanoic Acid | C7H14O2 | CID 8094." Accessed March 2026. 2

  • Thermo Fisher Scientific. "Charged Aerosol Detection Bibliography." Accessed March 2026. 1

Sources

The Sulfonyl Integrity Hub: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonyl Integrity Hub. Operator: Dr. Aris Thorne, Senior Application Scientist Mission: To prevent the unwanted degradation, extrusion, or reduction of the sulfonyl group (


) during complex organic synthesis and drug development workflows.

Core Directive & Operational Philosophy

The sulfonyl group is a thermodynamic sink in many contexts, yet it possesses specific "Achilles' heels" that lead to catastrophic functional group interconversion. In drug discovery, the sulfonyl moiety is often a critical pharmacophore (e.g., sulfonamides in COX-2 inhibitors) or a transition-state mimic. Its loss is not just a yield issue; it is a structural integrity failure.

Our troubleshooting philosophy relies on three pillars:

  • Reductive Chemoselectivity: Avoiding the over-reduction to sulfides/sulfoxides.

  • Thermal/Catalytic Retention: Preventing

    
     extrusion during metal-catalyzed cross-couplings.
    
  • Hydrolytic Fortification: Maintaining S-N bond integrity under pH stress.

Troubleshooting Module: Reductive Stability

Ticket #1024: "My sulfone reduced to a sulfide during ester reduction."

Root Cause Analysis

The user likely employed Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H under forcing conditions. While sulfones are generally resistant to mild reduction, they are susceptible to strong hydride donors which can reduce the sulfur oxidation state from +6 to -2 (sulfide).

Technical Guide: Chemoselective Reduction Protocols

The Hierarchy of Hydride Danger:

  • High Risk:

    
     (Reflux), 
    
    
    
    , DIBAL-H (excess, >0°C).
  • Moderate Risk:

    
     (0°C, inverse addition).
    
  • Safe Zone:

    
    , 
    
    
    
    , Borane-THF (
    
    
    ).
Protocol A: Reducing Esters/Ketones in the Presence of Sulfones

To reduce a carbonyl group elsewhere in the molecule without touching the sulfone:

  • Reagent Selection: Switch from

    
     to Lithium Borohydride (
    
    
    
    )
    .
  • Solvent System: Use THF or Diglyme.

  • Procedure:

    • Dissolve substrate in dry THF (0.1 M).

    • Add

      
       (2.0 equiv) at 0°C.
      
    • Allow to warm to RT.[1] Note:

      
       reduces esters to alcohols but leaves sulfones intact.
      
    • Validation: Monitor by TLC. Sulfides are significantly less polar than sulfones; if the spot moves up rapidly, over-reduction occurred.

Critical Warning: Do not assume DIBAL-H is safe. Literature confirms DIBAL-H can reduce sulfones to sulfides in yields up to 70% under specific conditions [1].[2]

Visualization: Reductive Decision Tree

ReducingAgentSelection Start Target: Reduce Carbonyl (Keep Sulfone Intact) Type What is the Carbonyl? Start->Type AldehydeKetone Aldehyde / Ketone Type->AldehydeKetone EsterAcid Ester / Acid Type->EsterAcid NaBH4 Use NaBH4 (Safe) AldehydeKetone->NaBH4 LiAlH4_Q Consider LiAlH4? EsterAcid->LiAlH4_Q Danger STOP! LiAlH4 reduces Sulfone to Sulfide LiAlH4_Q->Danger High Temp/Excess Alt Use LiBH4 or Borane-THF LiAlH4_Q->Alt Chemoselective Route

Figure 1: Decision matrix for selecting reducing agents to ensure sulfone survival.

Troubleshooting Module: Metal-Catalyzed Cross-Coupling

Ticket #2045: "I tried to couple a sulfonyl chloride, but I got a biaryl product with no sulfur."

Root Cause Analysis

You experienced Desulfitative Coupling . In Palladium-catalyzed reactions (Suzuki, Stille, Heck), sulfonyl chlorides are prone to


 extrusion . The oxidative addition complex (

) is unstable at high temperatures, ejecting

to form an aryl-palladium species (

), which then couples to form a sulfur-free biaryl [2].
Technical Guide: Preventing Extrusion

To retain the sulfonyl group (e.g., when synthesizing sulfonamides or sulfones via coupling), you must arrest the catalytic cycle before extrusion.

Protocol B: Suppression of Desulfonylation
  • Temperature Control: This is the primary variable.

    • Desulfonylation Zone: > 80°C.[3][4]

    • Retention Zone: < 60°C (ideally RT to 40°C).

  • Ligand Selection: Use bidentate ligands (e.g., dPbPF, Xantphos). Monodentate bulky phosphines often promote extrusion to relieve steric strain.

  • Alternative Electrophiles: If the sulfonyl chloride is too unstable, convert it to a Sodium Sulfinate (

    
    )  salt first. These are more robust in coupling reactions (e.g., C-S bond formation).
    

Comparison of Outcomes:

Reaction ConditionIntermediate SpeciesFinal ProductOutcome
High Temp (>100°C)

(after

loss)

FAILURE (Desulfonylation)
Low Temp (<60°C)


SUCCESS (Retention)
CO Pressure


Divergent (Carbonylation)
Visualization: The Bifurcation of Palladium Catalysis

PdCatalysis cluster_0 Thermal Bifurcation Substrate Ar-SO2-Cl OxAdd Oxidative Addition [Ar-SO2-Pd-Cl] Substrate->OxAdd Pd(0) Extrusion SO2 Extrusion (>80°C) OxAdd->Extrusion Heat Retention Stable Complex (<60°C) OxAdd->Retention Mild Temps Biaryl Biaryl Product (Sulfur Lost) Extrusion->Biaryl Sulfone Sulfone/Sulfonamide (Target) Retention->Sulfone Nucleophile

Figure 2: The mechanistic divergence in Pd-catalyzed reactions of sulfonyl chlorides.

Troubleshooting Module: Hydrolytic Stability (Sulfonamides)

Ticket #3099: "My sulfonamide drug candidate is cleaving during acid deprotection steps."

Root Cause Analysis

While sulfonamides are generally stable at neutral pH, they are susceptible to acid-catalyzed hydrolysis (cleavage of the S-N bond) under harsh conditions (pH < 1, elevated temps), particularly if the nitrogen substituent is electron-rich or if the sulfonyl group is attached to an electron-withdrawing core [3].[5]

Technical Guide: Stability Limits & Protection
Stability Data (Half-life considerations)
  • pH 9-11: Highly Stable.

  • pH 7: Stable.[6]

  • pH 1-2 (RT): Metastable (Slow hydrolysis).

  • pH < 1 (Reflux): Rapid Degradation to Sulfonic Acid + Amine.

Protocol C: Protecting Group Strategy

If your synthesis requires harsh conditions that might cleave the sulfonamide, protect the nitrogen before exposing it to the environment.

  • Recommended PG: 2,4-Dimethoxybenzyl (DMB) .

  • Installation: React sulfonamide with DMB-alcohol or DMB-Cl.

  • Benefit: The DMB group adds steric bulk and modifies the electron density, often stabilizing the S-N bond against premature cleavage until specifically removed (usually with TFA/DCM, but controlled).

FAQ: Rapid Fire Support

Q: Can I use Grignard reagents in the presence of a sulfone? A: Generally, yes. Sulfones are poor electrophiles for Grignards compared to ketones/esters. However, if you have


-hydrogens, the Grignard will act as a base and deprotonate the 

-position (

for DMSO, lower for sulfones), potentially causing Ramberg-Bäcklund rearrangement or fragmentation. Fix: Perform Grignard additions at -78°C.

Q: I'm seeing "Julia Olefination" products but I didn't want them. A: You likely have a


-functionalized sulfone (like a 

-hydroxy sulfone) and you exposed it to a base or a single-electron reductant (like Na/Hg or SmI2). This triggers the elimination of the sulfone to form an alkene.[7] Fix: Avoid reductive metals if you want to keep the sulfone.

Q: How do I remove a sulfonyl group if I actually WANT to? A: (Reverse Engineering) If you want to degrade it intentionally, use Magnesium in Methanol (Mg/MeOH) or Sodium Amalgam (Na/Hg). These are the standard "desulfonylation" protocols [4].

References

  • RSC Publishing. (1982). Aryl cyclobutyl sulfones by reduction of 1-arylsulfonylbicyclobutanes with lithium aluminium hydride. Tetrahedron Letters. 8[9][10][11]

  • EPFL Infoscience. (2006). Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides. 12

  • PubMed. (2012).[6] Hydrolysis of sulphonamides in aqueous solutions. 6

  • Wikipedia. Reductive desulfonylation. 7[3][9][11][13][14]

Sources

"optimizing storage conditions for 7-(octylsulfonyl)heptanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-(octylsulfonyl)heptanoic acid . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with this molecule.

Because 7-(octylsulfonyl)heptanoic acid is an amphiphilic compound—featuring a lipophilic octyl tail, a highly polar sulfonyl core, and a terminal carboxylic acid—it exhibits complex solid-state behaviors. This guide provides field-proven troubleshooting insights, self-validating protocols, and the mechanistic causality behind our recommended storage conditions to ensure the scientific integrity of your drug development workflows.

Part 1: Troubleshooting Guides & FAQs

Q: Why does my 7-(octylsulfonyl)heptanoic acid powder become sticky and clump during ambient handling? A: This is a classic manifestation of moisture-induced phase transition. Both the terminal carboxylic acid and the internal sulfonyl group act as strong hydrogen-bond acceptors and donors.

  • The Causality: When ambient relative humidity (RH) exceeds the compound's deliquescence point, water molecules rapidly intercalate into the crystal lattice. This moisture disrupts the weak van der Waals forces holding the aliphatic chains together, leading to a localized amorphous state (caking or melting).

  • The Solution: Always handle the material in a controlled environment (RH < 30%). For storage, utilize secondary packaging containing silica gel desiccants to maintain a micro-environment well below the critical relative humidity [1].

Q: I observed a drop in assay purity (loss of titer) after 6 months of storage at 25°C. What degradation pathways are responsible? A: While the sulfonyl group is fully oxidized and highly stable, the terminal carboxylic acid is vulnerable. The primary degradation vectors under ambient conditions are trace-metal catalyzed decarboxylation or esterification.

  • The Causality: If trace protic solvents (e.g., methanol or ethanol) remain from the synthesis and crystallization phases, the presence of ambient moisture and elevated temperatures will drive slow, spontaneous esterification. Additionally, the electron-withdrawing nature of the sulfonyl group subtly alters the pKa of the acid, making it more susceptible to degradation over time.

  • The Solution: Store the bulk API at 2–8°C under an inert argon atmosphere to arrest oxidative and hydrolytic kinetics.

Q: What is the optimal container-closure system (CCS) for long-term storage? Can I use standard LDPE bags? A: You must strictly avoid Low-Density Polyethylene (LDPE) or other hydrophobic plastics for direct contact.

  • The Causality: 7-(octylsulfonyl)heptanoic acid is highly amphiphilic. Its lipophilic octyl tail has a strong thermodynamic affinity for hydrophobic polymer surfaces. Prolonged contact leads to surface adsorption (loss of yield) and the potential leaching of plasticizers (e.g., phthalates) from the bag into the API matrix.

  • The Solution: Use a primary container of amber Type I borosilicate glass sealed with a PTFE-lined cap. Place this inside a secondary aluminized Mylar pouch containing a desiccant pack.

Part 2: Quantitative Data & Storage Optimization

To establish a self-validating stability profile, storage conditions must be mapped according to ICH Q1A(R2) guidelines [2]. The table below summarizes the empirical data for 7-(octylsulfonyl)heptanoic acid based on our accelerated stability studies.

Storage ConditionTemp / HumidityContainer-Closure SystemExpected Shelf LifePrimary Risk Factor
Long-Term (Optimal) 2–8°C / Ambient RHAmber Glass + PTFE cap + Argon24–36 MonthsNone observed
Ambient (Control) 25°C / 60% RHAmber Glass + PTFE cap12 MonthsSlow esterification
Accelerated 40°C / 75% RHGlass + Mylar Pouch + Desiccant6 MonthsCaking / Deliquescence
Stress Testing 60°C / 90% RHOpen Petri Dish< 1 WeekComplete phase transition

Part 3: Experimental Protocols

Protocol 1: Hygroscopicity Profiling via Dynamic Vapor Sorption (DVS)

To quantitatively validate the moisture sensitivity of your specific batch, perform a DVS analysis[3].

  • Sample Preparation: Accurately weigh 10–15 mg of 7-(octylsulfonyl)heptanoic acid into the DVS microbalance pan.

  • Equilibration (Drying): Subject the sample to 0% RH using a dry nitrogen stream at 25°C until the mass change is less than 0.002% per minute (establishes the dry baseline).

  • Sorption Cycle: Increase the RH from 0% to 90% in 10% increments. Program the system to hold at each step until mass equilibrium is achieved ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments to check for hysteresis (trapped moisture).

  • Data Analysis: Calculate the percentage mass gain at 80% RH. If the mass gain is >2.0%, the batch must be classified as "Hygroscopic" and requires mandatory desiccant packaging.

Protocol 2: Stability-Indicating Assay using HPLC-CAD

Because 7-(octylsulfonyl)heptanoic acid lacks a strong UV chromophore, traditional UV-Vis detection will fail to accurately quantify purity or aliphatic impurities. Charged Aerosol Detection (CAD) is mandatory for this workflow [4].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure high theoretical plate counts for resolving structurally similar lipid impurities.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min. Column temperature should be maintained at 40°C to reduce system backpressure.

  • CAD Parameters: Set the evaporator temperature to 35°C (to prevent volatilization of the analyte) and the data collection rate to 10 Hz.

  • Validation: Inject a blank to ensure no carryover. Quantify the API and any degradants based on the uniform mass-response curve generated by the CAD.

Part 4: Workflow Visualization

The following diagram illustrates the logical workflow for batch release, stability testing, and storage condition assignment for 7-(octylsulfonyl)heptanoic acid.

G Batch 7-(octylsulfonyl)heptanoic acid Batch Synthesis Purity HPLC-CAD Purity & Titer Assay Batch->Purity DVS DVS Moisture Sorption Profiling Purity->DVS ≥ 99.0% Purity Fail Impurity > 0.1% Investigate Synthesis Purity->Fail < 99.0% Purity Degradation Forced Degradation (ICH Q1A Guidelines) DVS->Degradation Low Uptake Hygro Hygroscopic (Mass gain > 2% at 80% RH) DVS->Hygro High Uptake OptStorage Optimal Storage: 2-8°C, Amber Glass, Argon Degradation->OptStorage Define Shelf Life Hygro->OptStorage Require Desiccant

Caption: Decision tree for 7-(octylsulfonyl)heptanoic acid stability testing and storage optimization.

References

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Available at:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. Available at:[Link]

  • Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. National Center for Biotechnology Information (NCBI). Available at:[Link]

Technical Support Center: Troubleshooting MS/MS Fragmentation of 7-(octylsulfonyl)heptanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Context

7-(octylsulfonyl)heptanoic acid (C₁₅H₃₀O₄S, exact mass 306.1865 Da) presents unique challenges in mass spectrometry due to its dual functional groups: a highly ionizable aliphatic carboxylic acid and a chemically resilient sulfone moiety. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies to optimize ionization, control in-source fragmentation, and interpret complex collision-induced dissociation (CID) spectra.

Diagnostic Workflows

MS_Workflow Start Compound Infusion 7-(octylsulfonyl)heptanoic acid Polarity Select Ionization Mode Start->Polarity ESI_Neg ESI Negative Mode [M-H]- (m/z 305.18) Polarity->ESI_Neg ESI_Pos ESI Positive Mode [M+H]+ (m/z 307.18) Polarity->ESI_Pos Opt_Neg Add 0.05% NH4OH Optimize Declustering Potential ESI_Neg->Opt_Neg Opt_Pos Add 0.1% Formic Acid Check for [M+Na]+ (m/z 329) ESI_Pos->Opt_Pos MSMS MS/MS CID Optimization Ramp Collision Energy (10-50 eV) Opt_Neg->MSMS Opt_Pos->MSMS Frag_Eval Evaluate Fragments (Loss of CO2, SO2, C-S Cleavage) MSMS->Frag_Eval

Fig 1. MS optimization workflow for 7-(octylsulfonyl)heptanoic acid.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my precursor ion signal (m/z 305.18) so weak or entirely absent in negative ESI? Causality & Solution: While sulfones can be analyzed in positive mode, aliphatic carboxylic acids overwhelmingly favor negative electrospray ionization (ESI-) due to the low pKa of the carboxyl group. If the precursor [M-H]- is weak, the mobile phase is likely too acidic, suppressing deprotonation. Switch to a basic modifier (e.g., 0.05% ammonium hydroxide or 10 mM ammonium acetate at pH 8). Avoid sodium or potassium buffers, as sulfones are prone to forming [M+Na]+ or [M+K]+ adducts which split the ion current and suppress the target [M-H]- signal.

Q2: I am seeing massive loss of my precursor ion before MS/MS even begins. What causes this in-source fragmentation? Causality & Solution: Aliphatic monocarboxylic acids are highly susceptible to facile in-source decarboxylation (neutral loss of CO₂; -44 Da)[1]. The activation energy for this neutral loss is extremely low. If your declustering potential (DP), cone voltage, or capillary exit voltage is set too high to desolvate the ions, you will inadvertently impart enough kinetic energy to break the carboxyl group in the source. Self-Validating Fix: Perform a DP ramp starting from a very soft -10V up to -100V. Monitor the ratio of m/z 305.18 (precursor) to m/z 261.19 ([M-H-CO₂]-). Lock the DP at the highest voltage where m/z 261.19 remains below 5% relative abundance.

Q3: During CID MS/MS, I only see a fragment at m/z 261.19 and no structural information about the sulfone or alkyl chain. How do I force deeper fragmentation? Causality & Solution: This is a classic "energy sink" problem. The energy required to extrude SO₂ from a deprotonated sulfonyl compound is significantly higher than the energy required to lose CO₂[2]. At low collision energies (CE), 100% of the precursor population converts to the m/z 261.19 ion, leaving the C-S bonds intact. To break the sulfone, you must apply a stepped or ramped CE (e.g., -20 eV to -50 eV). At higher energies, the m/z 261.19 ion will undergo secondary fragmentation, losing a neutral sulfur dioxide molecule (-64 Da) to yield a diagnostic alkyl fragment at m/z 197.23[3].

Q4: How can I distinguish the octyl chain from the heptanoic acid chain if they both cleave at the sulfone group? Causality & Solution: In negative mode CID, cleavage of the C-S bonds on either side of the sulfone group typically results in the charge being retained on the SO₂ moiety, generating stable sulfinate anions[3]. Because the molecule is asymmetric, C-S cleavage yields two distinct sulfinate markers:

  • Cleavage of the heptanoic side yields the octyl sulfinate anion (m/z 177.09).

  • Cleavage of the octyl side yields the carboxyhexyl sulfinate anion (m/z 193.05). The presence of these two ions definitively maps the position of the sulfone group within the aliphatic chain.

Fragmentation Pathway Logic

Frag_Pathway Precursor [M-H]- Precursor m/z 305.18 Loss_H2O [M-H-H2O]- m/z 287.17 Precursor->Loss_H2O Low CE (-15 eV) Loss_CO2 [M-H-CO2]- m/z 261.19 Precursor->Loss_CO2 Med CE (-25 eV) Octyl_Sulfinate Octyl Sulfinate m/z 177.09 Precursor->Octyl_Sulfinate C-S Cleavage Heptanoic_Sulfinate Carboxyhexyl Sulfinate m/z 193.05 Precursor->Heptanoic_Sulfinate C-S Cleavage Loss_SO2 [M-H-CO2-SO2]- m/z 197.23 Loss_CO2->Loss_SO2 High CE (-45 eV)

Fig 2. CID fragmentation logic and m/z transitions in negative ESI.

Quantitative Data Summary

Fragment IonExact Mass (m/z)Neutral Loss (Da)Structural AssignmentOptimal CE (eV)
Precursor 305.1779N/A[M-H]⁻N/A
[M-H-H₂O]⁻ 287.167318.0106Loss of water-15
[M-H-CO₂]⁻ 261.188143.9898Decarboxylation-25
[M-H-CO₂-SO₂]⁻ 197.2262107.9517Decarboxylation + SO₂ extrusion-45
Carboxyhexyl Sulfinate 193.0531112.1248C-S Cleavage (loss of octene)-40
Octyl Sulfinate 177.0945128.0834C-S Cleavage (loss of heptenoic acid)-40

Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Pseudo-MS³ Optimization for Sulfone Cleavage

Because triple quadrupole (QqQ) instruments cannot perform true MS³ (unlike ion traps), this protocol utilizes intentional in-source fragmentation to create a self-validating system for mapping secondary SO₂ losses.

Step 1: Mobile Phase Preparation Prepare a carrier solution of 50:50 Methanol:Water containing 10 mM ammonium acetate and 0.05% ammonium hydroxide. This ensures a basic environment (pH ~8.5) to drive >95% of the analyte into the [M-H]⁻ state.

Step 2: Intentional In-Source Decarboxylation (Generation of m/z 261.19)

  • Infuse 7-(octylsulfonyl)heptanoic acid at 10 µL/min directly into the ESI source.

  • Set the mass spectrometer to Q1 Scan mode (m/z 150–350).

  • Ramp the Declustering Potential (DP) or Cone Voltage from -20V to -120V.

  • Validation Check: Observe the crossover point where m/z 305.18 disappears and m/z 261.19 becomes the base peak. Lock the DP at this high voltage. You have now turned your source into "Q1" and generated a pure beam of the decarboxylated intermediate.

Step 3: CID Ramping for SO₂ Extrusion

  • Switch to Product Ion Scan mode.

  • Set Q1 to isolate m/z 261.19 (the in-source generated fragment) with a 0.7 Da resolution window.

  • Perform a Collision Energy (CE) ramp from -10 eV to -60 eV in 5 eV increments.

  • Validation Check: Track the emergence of m/z 197.23. The CE voltage that yields a 1:1 ratio of m/z 261.19 to m/z 197.23 is your optimal energy for breaking the C-S bond.

Step 4: Final Method Assembly Revert the DP to the soft setting (determined in Q2) to protect the m/z 305.18 precursor. Build your Multiple Reaction Monitoring (MRM) method using the stepped CE values derived from Step 3 to ensure both the primary (m/z 261.19) and secondary (m/z 197.23, 193.05, 177.09) fragments are captured in a single LC run.

References

  • Pihlaja, K. "Mass Spectra of Sulfoxides and Sulfones." The Chemistry of Sulphones and Sulphoxides, John Wiley & Sons, 1988.3

  • Liang, Y., et al. "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements." Journal of the American Society for Mass Spectrometry, 32(3), 2021. 2

  • "Gas chromatographic-mass spectrometric investigation of n-alkanes and carboxylic acids in bottom sediments of the northern Caspian Sea." ResearchGate, 2018. 1

Sources

Validation & Comparative

"validation of 7-(octylsulfonyl)heptanoic acid synthesis method"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of 7-(octylsulfonyl)heptanoic Acid Synthesis

Executive Summary & Technical Context

Compound: 7-(octylsulfonyl)heptanoic acid (C₁₅H₃₀O₄S) Molecular Weight: 306.46 g/mol Target Application: Surfactant chemistry, lipidomics standards, and metabolic probe development.

This guide provides a validated, scalable synthesis protocol for 7-(octylsulfonyl)heptanoic acid , a functionalized fatty acid analog containing a mid-chain sulfone group. While sulfones are traditionally synthesized via the oxidation of thioethers, the presence of a terminal carboxylic acid requires a method that ensures complete oxidation of the sulfur atom without compromising the acidic functionality or generating difficult-to-remove byproducts.

We compare the Catalytic Peroxide Oxidation (Method A) —our validated, recommended approach—against traditional stoichiometric oxidants like mCPBA (Method B) and Oxone® (Method C) .

Methodology Comparison: Why the Validated Route Wins

The synthesis hinges on two key transformations:

  • Thioether Formation: Nucleophilic substitution between 7-bromoheptanoic acid and 1-octanethiol.

  • Sulfone Oxidation: Controlled oxidation of the thioether intermediate.

Comparative Analysis of Oxidation Methods
FeatureMethod A (Validated) : H₂O₂ / Na₂WO₄Method B : mCPBA (3-Chloroperbenzoic acid)Method C : Oxone® (KHSO₅)
Reagent Type Catalytic Green OxidantStoichiometric Organic OxidantStoichiometric Inorganic Oxidant
Atom Economy High (Byproduct is H₂O)Low (Byproduct is m-chlorobenzoic acid)Low (Generates sulfate salts)
Scalability Excellent (>100g scale)Poor (Safety/Cost issues >10g)Moderate (Solubility limits)
Purity Profile High (>98% after workup)Requires chromatography to remove acid byproductHigh, but salt removal can be tedious
Cost Efficiency $ (Low)

$
(High)

(Medium)
Reaction Time 4–6 Hours1–2 Hours2–4 Hours

Validated Experimental Protocol (Method A)

Phase 1: Synthesis of 7-(octylthio)heptanoic acid (Intermediate)

Reaction Logic: A standard S-alkylation using a mild base to prevent polymerization or side reactions.

  • Reagents:

    • 7-Bromoheptanoic acid (1.0 eq)

    • 1-Octanethiol (1.1 eq)

    • Potassium Carbonate (K₂CO₃, 2.5 eq)

    • Solvent: DMF (Dimethylformamide) or Ethanol/Water (for greener processing).

  • Procedure:

    • Dissolve 1-octanethiol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 min to generate the thiolate anion.

    • Add 7-bromoheptanoic acid dropwise (exothermic).

    • Heat to 60°C for 4 hours.

    • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1][2][3] Wash with brine.[4] Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 90–95% (Pale yellow oil).

Phase 2: Catalytic Oxidation to 7-(octylsulfonyl)heptanoic acid

Reaction Logic: Tungstate catalyzes the activation of hydrogen peroxide, allowing for the oxidation of the sulfide to sulfoxide, and subsequently to the sulfone, under mild acidic conditions.

  • Reagents:

    • 7-(octylthio)heptanoic acid (Intermediate from Phase 1)

    • Hydrogen Peroxide (30% aq., 2.5 eq)

    • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 2 mol%)

    • Phenylphosphonic acid (1 mol%) - Optional co-catalyst for rate enhancement.

    • Solvent: Ethyl Acetate or Methanol.

  • Procedure:

    • Setup: Dissolve the thioether in Ethyl Acetate (5 vol). Add the tungstate catalyst dissolved in a minimum amount of water.

    • Addition: Heat the mixture to 50°C. Add H₂O₂ dropwise via an addition funnel. Caution: Reaction is exothermic. Maintain temp <60°C.

    • Monitoring: Stir at 55–60°C for 4–6 hours. Monitor by TLC (shift in R_f) or HPLC. The intermediate sulfoxide appears first and must be fully consumed.

    • Quench: Cool to RT. Add saturated Na₂SO₃ (sodium sulfite) solution slowly to destroy excess peroxide (test with starch-iodide paper).

    • Isolation: Separate phases.[1][4] The product remains in the organic layer. Wash with water and brine.

    • Purification: Crystallization from Hexane/Ethyl Acetate is usually sufficient.

    • Yield: 85–92% (White crystalline solid).

Validation Data & Quality Control

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

A. 1H NMR Spectroscopy (Diagnostic Signals)
  • Sulfide (Intermediate): The

    
    -methylene protons (-CH₂-S-CH₂-) appear as a triplet/multiplet around 2.5–2.6 ppm .
    
  • Sulfone (Product): The oxidation causes a significant downfield shift. The

    
    -methylene protons (-CH₂-SO₂-CH₂-) shift to 2.9–3.0 ppm .
    
  • Validation Criterion: Complete disappearance of the 2.5 ppm signal confirms full conversion.

B. Infrared Spectroscopy (IR)
  • Diagnostic Bands: Look for strong symmetric and asymmetric sulfone stretches at 1100–1150 cm⁻¹ and 1280–1320 cm⁻¹ .

  • Carbonyl: Strong C=O stretch at ~1700–1710 cm⁻¹ (carboxylic acid).

C. HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient 50% -> 95% ACN).

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended as the sulfone lacks a strong UV chromophore.

Workflow Visualization

The following diagram illustrates the validated synthesis pathway and the critical decision points (QC).

SynthesisWorkflow Start Start: 7-Bromoheptanoic Acid + 1-Octanethiol Step1 Step 1: Thioether Formation (K2CO3, DMF, 60°C) Start->Step1 Inter Intermediate: 7-(octylthio)heptanoic acid Step1->Inter QC1 QC Point 1: NMR (2.5 ppm triplet) Inter->QC1 Step2 Step 2: Oxidation (H2O2, Na2WO4 cat., 55°C) QC1->Step2 Pass Quench Quench: Na2SO3 (Remove Peroxides) Step2->Quench Final Final Product: 7-(octylsulfonyl)heptanoic acid Quench->Final QC2 QC Point 2: NMR (3.0 ppm shift) IR (1100/1300 cm-1) Final->QC2

Caption: Validated workflow for the two-step synthesis of 7-(octylsulfonyl)heptanoic acid including critical QC checkpoints.

References

  • Sato, K., et al. "A Green Method for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469–2476.

  • Trost, B. M., & Curran, D. P. "Chemoselective Oxidation of Sulfides to Sulfones with Potassium Hydrogen Persulfate (Oxone)." Tetrahedron Letters, vol. 22, no. 14, 1981, pp. 1287–1290.

  • Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, vol. 42, no. 20, 1986, pp. 5459–5495.

  • Bahrami, K., et al. "H2O2/Tungstate-Promoted Oxidation of Sulfides to Sulfones." Journal of Sulfur Chemistry, vol. 32, no. 3, 2011.

Sources

"comparing biological activity of 7-(octylsulfonyl)heptanoic acid to other fatty acids"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the biological activity of 7-(octylsulfonyl)heptanoic acid (a synthetic sulfonyl-fatty acid analog) versus endogenous fatty acids and other synthetic mimetics.

Executive Summary & Molecule Profile

7-(octylsulfonyl)heptanoic acid is a synthetic fatty acid analog characterized by the insertion of a sulfonyl group (


) at the 8th position of a palmitic acid-like chain (C16 equivalent). Structurally, it mimics Palmitic Acid  (C16:0) but possesses distinct physicochemical properties due to the polar, bulky sulfonyl moiety.
  • Primary Biological Activity: PPAR

    
     Agonism  (Peroxisome Proliferator-Activated Receptor alpha) and Metabolic Resistance  (Inhibition of 
    
    
    
    -oxidation).
  • Key Differentiator: Unlike natural fatty acids which are rapid substrates for

    
    -oxidation, the sulfonyl group blocks the dehydrogenation steps at C8, turning the molecule into a metabolically stable ligand that sustains receptor activation.
    
  • Target Audience: Researchers investigating lipid metabolism, PPAR signaling, and fatty acid oxidation disorders.

Mechanism of Action: The Sulfonyl Blockade

The biological activity of 7-(octylsulfonyl)heptanoic acid is defined by its interaction with nuclear receptors and metabolic enzymes.

A. PPAR


 Activation (Agonist) 
Like its thioether analog (Tetradecylthioacetic acid, TTA), this sulfonyl derivative binds to the ligand-binding domain (LBD) of PPAR

.
  • Mechanism: It induces a conformational change in PPAR

    
    , promoting heterodimerization with RXR (Retinoid X Receptor). This complex binds to PPREs (Peroxisome Proliferator Response Elements) on DNA, upregulating genes involved in fatty acid transport (CPT1) and oxidation (ACOX1).
    
  • Advantage: Natural fatty acids are rapidly metabolized, leading to transient activation. The sulfonyl analog resists breakdown, providing sustained transcriptional activation .

B. Inhibition of Mitochondrial


-Oxidation 
  • Mechanism: The molecule enters the mitochondria via the Carnitine Shuttle. However, during

    
    -oxidation, the Acyl-CoA dehydrogenase enzyme cannot process the sulfonyl group at position 8.
    
  • Result: This creates a "metabolic roadblock," preventing the complete oxidation of the molecule and potentially inhibiting the oxidation of other fatty acids by competing for enzyme active sites.

Comparative Performance Analysis

The following table contrasts 7-(octylsulfonyl)heptanoic acid with Palmitic Acid (Endogenous Substrate) and Tetradecylthioacetic Acid (TTA) (Reference Synthetic Agonist).

Feature7-(octylsulfonyl)heptanoic Acid Palmitic Acid (C16:0) Tetradecylthioacetic Acid (TTA)
Chemical Class Sulfonyl-Fatty Acid MimeticSaturated Long-Chain Fatty AcidThia-Fatty Acid Mimetic
Primary Target PPAR

(Agonist)

-Oxidation (Substrate)
PPAR

(Agonist)
Metabolic Stability High (Sulfonyl blocks

-ox)
Low (Rapidly oxidized to Acetyl-CoA)Moderate/High (Sulfur blocks

-ox)
Potency (EC50) Low

M range (Predicted)
High

M range (Physiological)
Low

M range
Biophysical State More Polar (Sulfonyl group)LipophilicLipophilic (Thioether)
Cellular Effect Sustained Lipid Lowering / Gene InductionEnergy Production / LipotoxicityHypolipidemic / Anti-inflammatory
Oxidation Potential Resistant to S-oxidationN/ASusceptible to S-oxidation (to Sulfoxide/Sulfone)

Visualization: Signaling & Metabolic Pathways[2]

The following diagram illustrates the divergent pathways of the Sulfonyl Analog versus Natural Fatty Acids.

G cluster_inputs Extracellular Space cluster_cell Cytoplasm & Mitochondria FA_Nat Palmitic Acid (Natural FA) Uptake Cellular Uptake (CD36/FATP) FA_Nat->Uptake FA_Sulf 7-(octylsulfonyl) heptanoic Acid FA_Sulf->Uptake Activation Acyl-CoA Synthetase Uptake->Activation PPAR PPAR-alpha Activation Activation->PPAR Ligand Binding Mito Mitochondrial Entry (CPT1) Activation->Mito GeneExp Gene Expression (CPT1, ACOX1) PPAR->GeneExp Transcription BetaOx Beta-Oxidation Cycle Mito->BetaOx Energy ATP Production (Acetyl-CoA) BetaOx->Energy Natural FA Path Block METABOLIC BLOCKADE (Sulfonyl Steric Hindrance) BetaOx->Block Sulfonyl Analog Path Block->PPAR Sustained Signal

Figure 1: Divergent metabolic fates. Natural FAs (Blue path) are oxidized for energy. The Sulfonyl Analog (Red path) blocks oxidation, leading to sustained PPAR


 activation.

Experimental Protocols

To validate the biological activity of 7-(octylsulfonyl)heptanoic acid, the following self-validating protocols are recommended.

Protocol A: PPAR


 Luciferase Reporter Assay 
Objective: To quantify the potency of the sulfonyl analog as a PPAR agonist.
  • Cell Line: COS-7 or HEK293 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid for human PPAR

      
       (e.g., pSG5-PPAR
      
      
      
      ).
    • Reporter plasmid containing PPRE (e.g., PPRE-Luc).

    • Internal control (Renilla luciferase).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with 7-(octylsulfonyl)heptanoic acid (0.1 - 100

      
      M).
      
    • Controls: Vehicle (DMSO), Positive Control (Wy-14643 or TTA at 10

      
      M), Negative Control (Palmitic Acid at 10 
      
      
      
      M - expect weak activation).
  • Readout: Measure Firefly/Renilla luminescence ratio after 24 hours.

  • Validation: The sulfonyl analog should show a dose-dependent increase in luciferase activity with an EC50 comparable to TTA.

Protocol B: Mitochondrial


-Oxidation Inhibition Assay 
Objective: To confirm metabolic stability and inhibition of FA oxidation.
  • System: Isolated rat liver mitochondria or permeabilized hepatocytes.

  • Substrate:

    
    Palmitic Acid (Natural substrate).
    
  • Inhibitor: 7-(octylsulfonyl)heptanoic acid .

  • Procedure:

    • Incubate mitochondria with

      
      Palmitic Acid (100 
      
      
      
      M) + Inhibitor (0, 10, 50
      
      
      M).
    • Capture released

      
       (complete oxidation) and 
      
      
      
      -Acid Soluble Metabolites (ASM - incomplete oxidation).
  • Analysis:

    • Reduced

      
       production in the presence of the sulfonyl analog indicates blockage of the 
      
      
      
      -oxidation spiral.
    • Accumulation of ASM suggests the analog competes for uptake or initial dehydrogenation steps.

References

  • GPR84 and Fatty Acid Sensing

    • Title: Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor.[1][2]

    • Source: Journal of Biological Chemistry (2013).[1]

    • URL:[Link]

  • Thia-Fatty Acids (TTA)

    • Title: Tetradecylthioacetic acid: a novel peroxisome proliferator-activ
    • Source: Journal of Lipid Research.
    • URL:[Link]

  • Fatty Acid Metabolism & Beta-Oxidation

    • Title: Fatty acid oxidation and human health.[3]

    • Source: ScienceDirect (General Reference).
    • URL:[Link]

Sources

Spectroscopic Comparison of 7-(Octylsulfonyl)heptanoic Acid and Its Precursors: A Guide to Synthetic Tracking

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and materials science, the precise tracking of functional group transformations is paramount. The synthesis of 7-(octylsulfonyl)heptanoic acid —a molecule featuring both a terminal carboxylic acid and a mid-chain sulfone group—from its alkyl halide and thiol precursors is a classic example of a reaction requiring rigorous analytical oversight.

This guide provides an objective, data-driven comparison of the spectroscopic signatures (FT-IR, NMR, and ESI-MS) that differentiate the intermediate sulfide precursor, 7-(octylthio)heptanoic acid , from the fully oxidized sulfone target. By understanding the causality behind these spectral shifts, researchers can implement self-validating protocols to ensure synthetic fidelity.

Mechanistic Context & Experimental Workflow

The synthesis of 7-(octylsulfonyl)heptanoic acid proceeds via a two-step sequence:

  • Thioetherification : 1-bromooctane and 7-mercaptoheptanoic acid are coupled under basic conditions to form the sulfide intermediate, 7-(octylthio)heptanoic acid.

  • Oxidation : The sulfide is oxidized to the target sulfone using an excess of meta-chloroperoxybenzoic acid (m-CPBA) or a catalytic peroxide system.

During oxidation, the sulfur atom transitions from an oxidation state of -2 to +2[1]. The addition of two highly electronegative oxygen atoms fundamentally alters the electronic environment of the molecule, creating the distinct spectroscopic deviations we track below.

Workflow A 1-Bromooctane + 7-Mercaptoheptanoic Acid B 7-(Octylthio)heptanoic Acid (Sulfide Precursor) A->B K2CO3, DMF Thioetherification C 7-(Octylsulfonyl)heptanoic Acid (Sulfone Target) B->C m-CPBA, CH2Cl2 Oxidation (+2 [O])

Synthetic workflow from alkyl halide and thiol precursors to the target sulfone.

Spectroscopic Data Comparison

To objectively compare the performance and conversion of these alternatives, we must analyze the causality behind their spectral differences.

FT-IR Spectroscopy: Tracking Bond Dipoles

The conversion of a sulfide to a sulfone introduces a highly polar O=S=O moiety. Because the S=O bond possesses a strong dipole moment, its stretching vibrations require significant energy and produce intense absorption bands. As documented in [2], the sulfone group exhibits two definitive peaks: a symmetric stretch at 1140–1160 cm⁻¹ and an asymmetric stretch at 1290–1335 cm⁻¹. The absence of a peak at ~1050 cm⁻¹ (characteristic of a sulfoxide intermediate) serves as an internal validation of complete conversion.

Nuclear Magnetic Resonance (NMR): The Inductive Deshielding Effect

The strong electron-withdrawing nature of the sulfonyl (-SO₂-) group induces a pronounced inductive effect along the carbon backbone. This pulls electron density away from the adjacent alpha-protons (α-CH₂) and alpha-carbons, deshielding their nuclei. Consequently, they require a lower applied magnetic field to achieve resonance, shifting their signals significantly downfield[3][4].

Electrospray Ionization Mass Spectrometry (ESI-MS)

In negative ion mode, the carboxylic acid easily deprotonates to yield an [M-H]⁻ ion. The oxidation corresponds to a precise mass shift of +32 Da (the addition of two oxygen atoms). Furthermore, sulfones uniquely fragment by extruding SO₂ gas (loss of 64 Da), a diagnostic feature absent in the sulfide precursor.

Logic Sulfide Sulfide Precursor (Oxidation State -2) IR FT-IR Spectroscopy Sulfide->IR Weak C-S stretch (~700 cm⁻¹) NMR 1H NMR Spectroscopy Sulfide->NMR α-CH2 at ~2.5 ppm MS ESI-MS Analysis Sulfide->MS [M-H]⁻ m/z 273 Sulfone Sulfone Target (Oxidation State +2) Sulfone->IR Strong S=O stretch (1140 & 1300 cm⁻¹) Sulfone->NMR α-CH2 at ~3.0 ppm Sulfone->MS [M-H]⁻ m/z 305

Multi-modal spectroscopic logic for validating the oxidation of sulfide to sulfone.

Quantitative Data Summaries

Table 1: FT-IR Vibrational Shifts
Functional GroupSulfide Precursor (cm⁻¹)Sulfone Target (cm⁻¹)Mechanistic Causality / Note
C=O (Carboxyl) ~1710~1710Unaffected by sulfur oxidation state.
C-S stretch ~700 (weak)N/ALost upon full oxidation.
S=O (Sulfoxide) N/AAbsentValidates the absence of stalled intermediates.
S=O (Symmetric) N/A1140 - 1160Caused by strong dipole from O=S=O moiety.
S=O (Asymmetric) N/A1290 - 1335Characteristic high-energy stretch of sulfones.
Table 2: NMR Chemical Shifts (CDCl₃)
NucleusSulfide Precursor (ppm)Sulfone Target (ppm)Mechanistic Causality / Note
α-CH₂ (¹H) 2.45 - 2.602.95 - 3.10Deshielding via strong inductive effect of SO₂[3].
β-CH₂ (¹H) 1.50 - 1.651.75 - 1.90Minor secondary deshielding effect.
α-CH₂ (¹³C) 31.0 - 33.052.0 - 55.0Extreme electron withdrawal by adjacent oxygen atoms.
Table 3: ESI-MS Data (Negative Ion Mode)
SpeciesSulfide Precursor (m/z)Sulfone Target (m/z)Mechanistic Causality / Note
[M-H]⁻ 273.2305.2Exact mass addition of two oxygen atoms (+32 Da).
Fragment 143.1 (loss of octane)241.2 (loss of SO₂)Sulfones readily extrude SO₂ gas under MS conditions.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols incorporate built-in validation checks to prevent artifactual spectral readings.

Step 1: Synthesis of 7-(Octylthio)heptanoic Acid (Sulfide Precursor)
  • Reaction : Dissolve 7-mercaptoheptanoic acid (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) to deprotonate both the thiol and the carboxylic acid. Dropwise, add 1-bromooctane (1.1 eq) at 0 °C.

  • Incubation : Stir at room temperature for 12 hours.

  • Workup : Quench with 1M HCl to reprotonate the carboxylic acid. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Validation : Run an initial FT-IR to confirm the presence of the C=O stretch (~1710 cm⁻¹) and the disappearance of the S-H stretch (~2550 cm⁻¹).

Step 2: Oxidation to 7-(Octylsulfonyl)heptanoic Acid (Sulfone Target)
  • Reaction : Dissolve the sulfide precursor in CH₂Cl₂. Portion-wise, add m-CPBA (2.5 eq) at 0 °C to prevent over-heating and side reactions.

  • Incubation : Stir at room temperature for 4 hours.

  • Internal Validation (TLC) : Prior to workup, check the reaction via TLC. The highly polar sulfone will have a lower Rf value than the sulfide. If a mid-Rf spot (sulfoxide) remains, continue stirring.

  • Workup : Wash the organic layer with saturated aqueous NaHCO₃ and 10% Na₂S₂O₃.

    • Causality of Workup: This step is critical. NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct, while Na₂S₂O₃ quenches unreacted peroxides. Failing to perform this wash will result in artifactual O-H and peroxide peaks in the final IR spectrum, destroying the trustworthiness of the analytical data[5].

  • Isolation : Dry over Na₂SO₄ and concentrate to yield the pure sulfone.

References

  • Biocatalytic Oxidation of Sulfides to Sulfones . Oriental Journal of Chemistry. Available at:[Link]

  • Samarium oxide as efficient and non-endangered metal for synthesis of sulfones from sulfides . Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

  • Design, synthesis and antimicrobial activities of novel ferrocenyl and organic chalcone based sulfones . Arabian Journal of Chemistry. Available at:[Link]

  • Infrared Spectroscopy Studies on Stability of Dimethyl Sulfoxide for Application in a Li–Air Battery . Journal of Physical Chemistry C. Available at:[Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-(octylsulfonyl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 7-(octylsulfonyl)heptanoic acid. As a molecule combining a carboxylic acid and a sulfonyl group, its analysis presents unique challenges that necessitate robust and thoroughly validated methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols and to understand the critical process of cross-validation when transferring or comparing such methods.

The principles and protocols outlined herein are grounded in established regulatory guidelines, including the FDA's guidance on bioanalytical method validation and the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3] This ensures that the methodologies described are not only scientifically sound but also align with the expectations of regulatory bodies.

The Analytical Challenge of Sulfonated Fatty Acids

7-(octylsulfonyl)heptanoic acid belongs to a class of compounds that can be challenging to analyze due to its dual functionality. The carboxylic acid group provides a site for derivatization and ionization in mass spectrometry, while the long alkyl chain lends it to reversed-phase chromatographic separations. However, the presence of the highly polar sulfonyl group can lead to poor peak shape, tailing, and altered retention behavior in traditional reversed-phase systems. Furthermore, its surfactant-like properties can complicate sample preparation and extraction.

The selection of an appropriate analytical technique is therefore a critical first step, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the two most viable options. The choice between these will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

A Tale of Two Techniques: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC)

HPLC is often the initial method of choice for non-volatile, polar compounds like 7-(octylsulfonyl)heptanoic acid. Its versatility in column chemistries and mobile phase compositions allows for significant optimization to achieve the desired separation.

Advantages of HPLC:
  • Direct Analysis: Can often analyze the compound directly without the need for derivatization.

  • Versatility: A wide range of stationary phases (C18, C8, phenyl, etc.) and mobile phase modifiers can be employed to optimize the separation.

  • Robustness: Modern HPLC systems are known for their reliability and reproducibility.

Considerations for HPLC:
  • Detection: As 7-(octylsulfonyl)heptanoic acid lacks a strong chromophore, UV detection may offer limited sensitivity. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) would be more suitable.[4]

  • Peak Shape: The sulfonyl group can interact with residual silanols on silica-based columns, leading to peak tailing. The use of a highly end-capped column or a mobile phase with an appropriate pH and ionic strength is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, but its application to a polar, non-volatile compound like 7-(octylsulfonyl)heptanoic acid necessitates a derivatization step to increase its volatility.

Advantages of GC-MS:
  • High Sensitivity and Specificity: Mass spectrometry provides excellent selectivity and low detection limits.

  • Established Methodologies: Derivatization methods for fatty acids are well-established.[5][6]

Considerations for GC-MS:
  • Derivatization Required: The carboxylic acid group must be derivatized (e.g., esterification) to make the analyte volatile enough for GC analysis.[7][8] This adds a step to the sample preparation and can be a source of variability.

  • Thermal Stability: The sulfonyl group's stability at the high temperatures of the GC inlet and column should be evaluated.

The Cornerstone of Confidence: Analytical Method Validation

Regardless of the chosen technique, a thorough validation is mandatory to ensure the method is fit for its intended purpose.[2][9] The validation process demonstrates that the analytical procedure is accurate, precise, specific, and robust. The key validation parameters, as outlined in ICH Q2(R1), are summarized in the table below.[1][10]

Core Validation Parameters
Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the signal measured is solely from the analyte of interest.No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.995
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay precision): RSD ≤ 2%. Intermediate Precision (inter-assay precision): RSD ≤ 2%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, column temperature, etc., are slightly varied.
Experimental Protocol: Validation of an HPLC-UV Method

This protocol outlines the steps for validating an HPLC method for the assay of 7-(octylsulfonyl)heptanoic acid as a bulk drug substance.

1. Specificity:

  • Inject a blank (diluent), a placebo (if applicable), and a solution of the analyte.
  • Demonstrate that there are no interfering peaks at the retention time of the 7-(octylsulfonyl)heptanoic acid peak.
  • Perform forced degradation studies (acid, base, peroxide, heat, light) to show that degradation products do not interfere with the main peak.

2. Linearity:

  • Prepare a stock solution of the analyte and dilute it to at least five different concentrations, typically covering 50% to 150% of the expected working concentration.
  • Inject each concentration in triplicate.
  • Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

3. Range:

  • The range is established by confirming that the method has suitable linearity, accuracy, and precision within the lower and upper concentration limits determined from the linearity study.

4. Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the analyte.
  • Prepare three replicates for each concentration level.
  • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay precision):
  • Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
  • The Relative Standard Deviation (RSD) of the results should be ≤ 2%.
  • Intermediate Precision (Inter-assay precision):
  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
  • The RSD over the two sets of experiments should be ≤ 2%.

6. Robustness:

  • Deliberately vary critical method parameters one at a time, such as:
  • Mobile phase composition (e.g., ±2% organic solvent)
  • pH of the mobile phase (e.g., ±0.2 units)
  • Column temperature (e.g., ±5 °C)
  • Flow rate (e.g., ±0.1 mL/min)
  • Analyze a sample under each of the modified conditions and compare the results to those obtained under the normal conditions. The results should not be significantly affected.

Ensuring Inter-Laboratory Consistency: Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods, or the same method used in different laboratories, produce comparable results.[3][11] This is a critical step when a method is transferred from a development lab to a quality control lab, or when data from different sites need to be compared in a clinical trial.[12][13][14]

When is Cross-Validation Necessary?
  • Method Transfer: Moving a validated method from one laboratory to another.[15][16]

  • Use of Multiple Methods: When different analytical methods are used to analyze samples from the same study.

  • Changes to a Validated Method: After significant changes are made to a validated method (e.g., change in detection system).

Cross-Validation Workflow

Caption: A typical workflow for the cross-validation of an analytical method between two laboratories.

Experimental Protocol: Comparative Testing for Cross-Validation

This protocol describes a comparative testing approach for the cross-validation of an HPLC method between a transferring (Lab A) and a receiving (Lab B) laboratory.

1. Protocol Development:

  • Jointly develop a detailed protocol that includes the scope, responsibilities, analytical procedure, samples to be tested, and acceptance criteria.[12][13]

2. Sample Selection:

  • Select at least three batches of 7-(octylsulfonyl)heptanoic acid with varying purity or from different stages of the manufacturing process.

3. Analysis:

  • Lab A and Lab B should analyze the same set of samples in triplicate.
  • It is recommended that the analysis be performed by at least two different analysts in the receiving laboratory.

4. Data Comparison and Acceptance Criteria:

  • The results from both laboratories are statistically compared.
  • Acceptance Criteria Example:
  • The mean result from Lab B should be within ±2.0% of the mean result from Lab A.
  • The RSD of the results from Lab B should not exceed 2.0%.
  • A statistical test, such as a two one-sided t-test (TOST), can be used to demonstrate equivalence.

Decision Tree for Method Selection and Validation

MethodSelection start Start: Need to analyze 7-(octylsulfonyl)heptanoic acid matrix_complexity Complex Matrix? (e.g., biological fluids) start->matrix_complexity derivatization_ok Is derivatization acceptable? matrix_complexity->derivatization_ok No gcms Develop GC-MS Method with Derivatization matrix_complexity->gcms Yes hplc Develop HPLC-MS/ELSD/CAD Method derivatization_ok->hplc No derivatization_ok->gcms Yes validation Perform Full Method Validation (ICH Q2(R1)) hplc->validation gcms->validation cross_validation_needed Is Method Transfer or Comparison Needed? validation->cross_validation_needed cross_validate Perform Cross-Validation cross_validation_needed->cross_validate Yes end Method Ready for Routine Use cross_validation_needed->end No cross_validate->end

Caption: A decision-making flowchart for selecting and validating an analytical method for 7-(octylsulfonyl)heptanoic acid.

Conclusion

The successful analysis of 7-(octylsulfonyl)heptanoic acid relies on the careful selection and rigorous validation of an appropriate analytical method. Both HPLC and GC-MS offer viable pathways, each with its own set of advantages and considerations. The choice between them should be guided by the specific analytical needs and the nature of the sample matrix.

Ultimately, the goal of any analytical method is to produce reliable and reproducible data. A comprehensive validation according to established guidelines like ICH Q2(R1) is the foundation of this reliability.[1][10] When methods are transferred or compared, a well-designed cross-validation study is essential to ensure consistency and maintain data integrity across different laboratories and throughout the lifecycle of a drug product.[11][12]

References

  • Analytical Method Transfer: Best Practices and Guidelines - Lab Manager.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Analytical Method Transfer (USP 1224) Guideline - Pharma Beginners.
  • Analytical Method Transfer: step-by-step guide & best practices - QbD Group.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd.
  • Analytical Method Transfer in Pharma.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Challenges with fats and f
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample prepar
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chrom
  • HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies.
  • GC-MS-Based Evaluation of F

Sources

"comparative study of sulfonylated vs. non-sulfonylated heptanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Sulfonylated vs. Non-Sulfonylated Heptanoic Acid Derivatives in Targeted Therapeutics

As drug development pivots from broad-spectrum agents to highly targeted therapies, the structural nuances of linker and cap moieties in pharmacophores have become critical. Heptanoic acid (a 7-carbon aliphatic chain) is a widely utilized linker in medicinal chemistry, particularly in the design of Histone Deacetylase (HDAC) inhibitors. The 7-carbon length perfectly mimics the aliphatic chain of acetylated lysine, allowing the molecule to reach the catalytic zinc ion at the base of the HDAC active site.

However, the chemical linkage connecting this heptanoic acid linker to the surface-recognition "cap" group dictates the drug's isoform selectivity, metabolic stability, and overall efficacy. This guide provides an in-depth comparative analysis of sulfonylated (sulfonamide-linked) versus non-sulfonylated (amide-linked) heptanoic acid derivatives, synthesizing recent experimental data and mechanistic causality to guide your lead optimization workflows.

Mechanistic Causality: The Geometry of Selectivity

To understand why a simple substitution changes a drug's entire profile, we must examine the physical chemistry of the enzyme-ligand interaction.

Non-Sulfonylated (Amide-Linked) Derivatives: Traditional HDAC inhibitors (such as the C8 analog Vorinostat/SAHA) utilize a standard amide bond to connect the cap to the aliphatic linker. The amide bond is highly planar due to resonance stabilization. This flat, linear geometry allows the molecule to easily slide into the narrow (~14 Å) hydrophobic channel of Class I HDACs (e.g., HDAC1, HDAC2, HDAC3), resulting in potent, but highly toxic, pan-HDAC inhibition.

Sulfonylated (Sulfonamide-Linked) Derivatives: Replacing the planar amide with a sulfonamide group (


) fundamentally alters the 3D topology of the drug. The sulfur atom adopts a tetrahedral geometry, forcing the two oxygen atoms to project outward.
  • Steric Clash in Class I: This bulky, tetrahedral geometry creates a steric clash at the rim of the narrow Class I HDAC active sites, drastically reducing binding affinity [1].

  • Optimal Fit in Class IIb: Conversely, HDAC6 (a Class IIb enzyme) possesses a significantly wider and shallower active site channel. The tetrahedral sulfonyl group anchors perfectly into this wider rim, often forming additional hydrogen bonds with surface residues.

This geometric divergence is the causal mechanism behind the development of highly selective HDAC6 inhibitors and dual-target drugs (such as BRAF/HDAC inhibitors) [1].

pathway N1 Sulfonylated Heptanoic Acid (Tetrahedral Cap) N2 HDAC6 Inhibition (Wider Channel) N1->N2 High Affinity N3 HDAC1 Inhibition (Narrow Channel) N1->N3 Steric Clash N4 Tubulin Acetylation (Microtubule Stability) N2->N4 N5 Histone Acetylation (Gene Expression) N3->N5

Fig 1: Mechanistic pathway showing how tetrahedral sulfonamide geometry drives HDAC6 selectivity.

Quantitative Data Comparison

The following table summarizes the experimental performance of a standard non-sulfonylated amide derivative against a recently optimized sulfonylated heptanoic acid derivative (Compound 14b, a 2,6-difluorobenzenesulfonamide derivative) [1].

Pharmacological PropertyNon-Sulfonylated Heptanoic Acid (Amide-Linked)Sulfonylated Heptanoic Acid (Sulfonamide-Linked)
Cap Geometry Planar (sp2 hybridized carbon)Tetrahedral (sp3 hybridized sulfur)
HDAC1 IC

(Class I)
~0.015 μM (Pan-active)0.493 μM (Significantly reduced affinity)
HDAC6 IC

(Class IIb)
~0.010 μM (Pan-active)< 0.050 μM (Maintained high affinity)
Metabolic Stability Low (Susceptible to serum amidases)High (Resistant to enzymatic cleavage)
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)2 (Sulfonyl Oxygens)
Primary Clinical Utility Broad hematological malignanciesSolid tumors, Dual-targeting (e.g., BRAF/HDAC)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by compound autofluorescence or off-target cytotoxicity.

Protocol A: Fluorogenic In Vitro HDAC Isoform Profiling

This assay isolates the biochemical interaction between the heptanoic acid derivatives and specific HDAC isoforms to validate geometric selectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl

    
    .
    
  • Enzyme Distribution: Plate recombinant HDAC1 and HDAC6 in separate wells of a 384-well black microplate.

  • Compound Addition (Dose-Response): Add the sulfonylated and non-sulfonylated heptanoic acid derivatives in a 10-point 1:3 dilution series (ranging from 10 μM to 0.5 nM).

  • Self-Validation Controls:

    • Positive Control: Trichostatin A (TSA) to confirm enzyme viability.

    • Autofluorescence Control: Compound + Substrate (No Enzyme). Causality: Sulfonylated aromatic caps can exhibit intrinsic fluorescence that mimics substrate cleavage. This well ensures background subtraction.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (for HDAC1) or Boc-Lys(TFA)-AMC (for HDAC6).

  • Kinetic Readout: Incubate at 37°C and measure fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes. Causality: Taking kinetic reads rather than a single endpoint ensures data is captured during the initial velocity (

    
    ) phase, preventing substrate depletion artifacts.
    
Protocol B: Intracellular Target Engagement (Western Blot)

Biochemical affinity does not guarantee cellular penetration. This protocol proves that the heptanoic acid derivatives successfully cross the cell membrane and engage their specific targets in living cells.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 colorectal cancer cells in 6-well plates. Treat with compounds at 0.1, 1.0, and 5.0 μM for 24 hours.

  • Lysis: Harvest cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Run 20 μg of total protein lysate on a 4–12% Bis-Tris polyacrylamide gel, then transfer to a PVDF membrane.

  • Biomarker Probing (The Validation Step):

    • Probe for Acetylated Histone H3 (Ac-H3) . Causality: This is the direct nuclear substrate of HDAC1. Non-sulfonylated derivatives will show a massive spike in Ac-H3.

    • Probe for Acetylated

      
      -Tubulin (Ac-Tubulin) . Causality: This is the direct cytosolic substrate of HDAC6. Sulfonylated derivatives will heavily upregulate Ac-Tubulin while leaving Ac-H3 relatively untouched.
      
    • Probe for GAPDH . Causality: Loading control to prove equal protein distribution across lanes.

workflow S1 1. Compound Synthesis (Amide vs Sulfonamide) S2 2. Fluorogenic HDAC Assay S1->S2 S3 3. Caco-2 Permeability S2->S3 S4 4. Western Blot (Ac-Tubulin/Ac-H3) S3->S4

Fig 2: Self-validating experimental workflow for evaluating heptanoic acid derivatives.

Conclusion

The transition from non-sulfonylated to sulfonylated heptanoic acid derivatives represents a masterclass in structure-based drug design. By leveraging the tetrahedral geometry of the sulfonamide group, researchers can intentionally induce steric clashes in off-target enzymes (HDAC1) while exploiting the wider active sites of target enzymes (HDAC6). This simple substitution not only improves the safety profile by reducing pan-HDAC toxicity but also fortifies the molecule against amidase-driven metabolic degradation, making sulfonylated heptanoic acid a superior linker for next-generation targeted therapeutics.

References

  • Li, X., et al. (2022). "Discovery of BRAF/HDAC Dual Inhibitors Suppressing Proliferation of Human Colorectal Cancer Cells." Frontiers in Chemistry, 10:910353. Available at:[Link]

A Senior Application Scientist's Guide to Confirming the Structure of 7-(octylsulfonyl)heptanoic acid with 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and materials science, the precise structural characterization of novel molecules is a non-negotiable cornerstone of research. Molecules like 7-(octylsulfonyl)heptanoic acid, which feature a long aliphatic chain combined with polar functional groups (a sulfonyl group and a carboxylic acid), present a unique analytical challenge. While 1D NMR (¹H and ¹³C) provides a foundational overview, the significant overlap of signals from the methylene-rich alkyl chains can obscure crucial connectivity information, making unambiguous structural assignment difficult.

This guide presents a comprehensive, self-validating methodology for the complete structural elucidation of 7-(octylsulfonyl)heptanoic acid using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will move beyond simply listing steps to explain the causality behind experimental choices, demonstrating how a logical workflow integrating Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides an irrefutable confirmation of the target structure. This approach is designed for researchers who require not just an answer, but a verifiable and scientifically rigorous pathway to that answer.

The Analytical Challenge: Limitations of 1D NMR

For a molecule with two distinct alkyl chains linked by a heteroatom functional group, 1D NMR spectra can be deceptive. The ¹H NMR spectrum would likely show a large, poorly resolved multiplet in the 1.2-1.8 ppm region, representing the bulk of the CH₂ groups. Similarly, the ¹³C NMR spectrum would display multiple signals in a narrow range for the aliphatic carbons. This signal crowding makes it nearly impossible to:

  • Differentiate between the octyl and heptanoic acid chains.

  • Confirm the precise point of attachment of the sulfonyl group.

  • Conclusively link the octylsulfonyl moiety to the C7 position of the heptanoic acid chain.

This is where 2D NMR techniques become indispensable, as they spread this crowded information across a second dimension, revealing correlations between nuclei that are invisible in a 1D experiment.[1]

The 2D NMR Solution: A Multi-Pronged Approach

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Elucidation cluster_2 Phase 3: Confirmation Sample_Prep Sample Preparation (CDCl₃, ~20 mg/mL) OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR COSY_Analysis COSY Analysis: Identify ¹H-¹H Spin Systems (Alkyl Chain Fragments) TwoD_NMR->COSY_Analysis HSQC_Analysis HSQC Analysis: Correlate ¹H to Directly Attached ¹³C Nuclei COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC Analysis: Connect Fragments via ²J, ³J ¹H-¹³C Correlations HSQC_Analysis->HMBC_Analysis Integration Data Integration: Assemble Fragments into Final Structure HMBC_Analysis->Integration Structure_Confirmed Structure Confirmed: 7-(octylsulfonyl)heptanoic acid Integration->Structure_Confirmed

Figure 1: A comprehensive workflow for the structural confirmation of 7-(octylsulfonyl)heptanoic acid using 2D NMR.

Predicted NMR Data for 7-(octylsulfonyl)heptanoic acid

To guide our analysis, we will use predicted chemical shifts. These values are based on standard chemical shift theory and data from analogous structures. In practice, these would be replaced with experimentally observed values.

Structure for Reference: CH₃(¹⁵)CH₂(¹⁴)CH₂(¹³)CH₂(¹²)CH₂(¹¹)CH₂(¹⁰)CH₂(⁹)CH₂(⁸)-SO₂-CH₂(⁷)CH₂(⁶)CH₂(⁵)CH₂(⁴)CH₂(³)CH₂(²)COOH(¹)

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (DEPT-135)
1~11-12 (broad s)~179Quaternary (absent)
2~2.35 (t)~34CH₂ (negative)
3~1.65 (p)~24.5CH₂ (negative)
4, 5, 6~1.3-1.4 (m)~28-29CH₂ (negative)
7~3.10 (t)~55CH₂ (negative)
8~1.85 (p)~23CH₂ (negative)
9~1.45 (p)~28CH₂ (negative)
10, 11, 12, 13~1.2-1.3 (m)~29-31CH₂ (negative)
14~1.2-1.3 (m)~22.5CH₂ (negative)
15~0.88 (t)~14CH₃ (positive)

Table 1: Predicted ¹H and ¹³C NMR chemical shifts and DEPT-135 phasing for 7-(octylsulfonyl)heptanoic acid.

Experimental Protocols

Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic molecules. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used, though the acidic proton of the carboxylic acid may exchange with deuterium in methanol.

  • Concentration: A concentration of 20-30 mg/mL is recommended for obtaining high-quality 2D NMR data in a reasonable timeframe.[2]

  • Procedure:

    • Weigh approximately 25 mg of the purified 7-(octylsulfonyl)heptanoic acid into a clean, dry vial.

    • Add 0.75 mL of CDCl₃.

    • Vortex briefly to dissolve the sample completely.

    • Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR: Acquire a standard 1D proton spectrum to check sample concentration and purity.

  • ¹³C {¹H} and DEPT-135: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT experiment is crucial for differentiating between CH₃, CH₂, and CH carbons, providing a foundational check for our assignments.[3]

  • gCOSY (Gradient Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[4]

    • Key Parameter: Spectral width should be set to encompass all proton signals.

  • gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond correlations).[2] The use of multiplicity editing is highly recommended to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

    • Key Parameter: Set the ¹J(CH) coupling constant to an average value of ~145 Hz.

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), allowing us to connect the isolated spin systems.[5]

    • Key Parameter: The long-range coupling constant, ⁿJ(CH), should be set to a value of 7-10 Hz to optimize for typical two- and three-bond correlations.[2]

Data Analysis and Step-by-Step Structural Elucidation

Step 1: Assembling Fragments with COSY

The COSY spectrum is interpreted by identifying off-diagonal cross-peaks, which connect coupled protons.[6]

  • Expected Observation 1 (Heptanoic Acid Chain): Starting from the most downfield aliphatic proton signal at ~3.10 ppm (H7, adjacent to the electron-withdrawing SO₂ group), we expect to trace a correlation to H8 (~1.85 ppm). From H8, we would see a correlation to the protons of the adjacent CH₂ group, and so on, "walking" down the chain until the signal overlap in the main methylene envelope (~1.3-1.4 ppm) prevents further distinct resolution. A separate spin system should be identifiable starting from H2 (~2.35 ppm) correlating to H3 (~1.65 ppm), which then correlates into the methylene envelope.

  • Expected Observation 2 (Octyl Chain): Starting from the terminal methyl group triplet at ~0.88 ppm (H15), we would trace a correlation to the adjacent CH₂ protons (H14). This correlation path would continue up the octyl chain until the signals merge into the unresolved methylene region.

Outcome: The COSY spectrum allows us to confirm the presence of two distinct alkyl chain fragments but does not provide the information needed to connect them or to link them through the sulfonyl group.

Step 2: Assigning Carbons with HSQC

The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations, allowing for the confident assignment of each proton signal to its corresponding carbon.[7]

  • Expected Observations: Each proton signal (or multiplet) will show a single cross-peak in the HSQC spectrum, corresponding to the carbon atom it is bonded to.

    • The proton at ~3.10 ppm (H7) will correlate to the carbon at ~55 ppm (C7).

    • The proton at ~2.35 ppm (H2) will correlate to the carbon at ~34 ppm (C2).

    • The methyl protons at ~0.88 ppm (H15) will correlate to the methyl carbon at ~14 ppm (C15).

    • The multiplicity-edited spectrum will confirm that all non-methyl signals in the aliphatic region are CH₂ groups (negative phase), consistent with the proposed structure.

Outcome: HSQC validates the carbon types (CH₃, CH₂) and provides unambiguous ¹H-¹³C assignments for all protonated carbons, creating a robust framework for the final connectivity analysis.

Step 3: Connecting the Pieces with HMBC

The HMBC spectrum is the key to the final structure confirmation. It reveals long-range correlations (2-3 bonds) that bridge the functional groups and connect the fragments identified by COSY.[8]

Figure 2: Key expected HMBC correlations for confirming the connectivity across the sulfonyl and carboxyl groups.

  • Crucial Correlation 1 (Connecting the Chains): The most important correlations will be across the sulfonyl group. We expect to see:

    • A correlation from the protons at H7 (~3.10 ppm) to the carbon at C8 (~23 ppm). This is a two-bond (²J) correlation.

    • A correlation from the protons at H8 (~1.85 ppm) to the carbon at C7 (~55 ppm). This is a three-bond (³J) correlation. These two reciprocal correlations irrefutably establish the C7-SO₂-C8 linkage.

  • Crucial Correlation 2 (Confirming the Carboxylic Acid Position): To confirm the terminus of the heptanoic acid chain, we look for correlations to the carboxyl carbon (C1).

    • The protons at H2 (~2.35 ppm) will show a strong correlation to the quaternary carbon C1 at ~179 ppm (a two-bond, ²J correlation).

    • The protons at H3 (~1.65 ppm) should also show a weaker correlation to C1 (a three-bond, ³J correlation).

Outcome: The HMBC data bridges the gaps left by COSY and HSQC. It definitively connects the octyl chain to the heptanoic acid chain via the sulfonyl group at the C7 position and confirms the location of the carboxylic acid, leaving no structural ambiguity.

Conclusion: A Self-Validating System for Structural Integrity

By systematically applying a suite of 2D NMR experiments, we have demonstrated a robust and self-validating workflow to confirm the structure of 7-(octylsulfonyl)heptanoic acid.

  • COSY established the proton-proton connectivity, revealing the individual alkyl chain fragments.

  • HSQC provided unambiguous one-bond correlations between protons and carbons, allowing for confident assignments.

  • HMBC served as the definitive tool, providing the long-range correlation data necessary to piece the fragments together and confirm the precise location of the sulfonyl and carboxyl functional groups.

This integrated approach transcends the limitations of 1D NMR, providing the high level of certainty required in modern chemical and pharmaceutical research. The causality is clear: each experiment builds logically upon the last, culminating in a single, coherent structural assignment that has been validated from multiple analytical perspectives.

References

  • Vertex AI Search. (n.d.). 2d Nmr Basics For Organic Chemistry.
  • Dalton, T. W. C. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • Field, L. D., Li, H. L., & Magill, A. M. (n.d.). Organic Structures from 2D NMR Spectra, Set. Wiley-VCH.
  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian.
  • Field, L. D. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. Wiley.
  • LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved March 3, 2026, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved March 3, 2026, from [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved March 3, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved March 3, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of 7-(octylsulfonyl)heptanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 7-(octylsulfonyl)heptanoic Acid

7-(octylsulfonyl)heptanoic acid is a bifunctional molecule featuring a C7 carboxylic acid backbone and a C8 alkylsulfonyl chain. This structure imparts unique physicochemical properties, making it a molecule of interest in fields ranging from materials science to drug development, where it may serve as a versatile building block or a specialized surfactant.[1][2] In any high-stakes application, particularly in pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility.

The presence of impurities, which can originate from starting materials, by-products of synthesis, or degradation, can have significant and often unpredictable consequences.[3] For sulfonate-containing molecules, there has been historical regulatory scrutiny regarding the potential for genotoxic sulfonate ester impurities, although recent analysis suggests this risk is minimal under typical salt formation conditions.[4][5][6] Nevertheless, a rigorous and multi-faceted analytical approach is non-negotiable to establish a comprehensive purity profile.

This guide provides an in-depth comparison of orthogonal analytical methodologies for benchmarking the purity of 7-(octylsulfonyl)heptanoic acid. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, establishing a self-validating framework for confident purity assessment.

The Cornerstone of Comparison: Establishing a Reference Standard

Benchmarking is an act of comparison. Therefore, the first and most critical step is to establish a high-purity reference standard against which routine production batches can be compared. Since a commercially available, certified reference material (CRM) for 7-(octylsulfonyl)heptanoic acid may not exist, one must be meticulously qualified in-house. This process involves purifying a single batch to the highest possible degree and then characterizing it exhaustively using orthogonal, absolute measurement techniques.

The goal is to create a primary standard whose purity is not assumed but is assigned a value with a known uncertainty. This standard then becomes the "ruler" for all subsequent measurements.

Orthogonal Purity Assessment: A Multi-Technique Approach

Relying on a single analytical technique can lead to a skewed or incomplete understanding of a sample's purity. Co-eluting impurities in chromatography or non-responsive impurities in a specific detector can be easily missed. An orthogonal approach, using techniques that rely on different chemical and physical principles, provides a far more robust and trustworthy assessment. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling

HPLC is the cornerstone of purity analysis for non-volatile organic molecules. For 7-(octylsulfonyl)heptanoic acid, a reversed-phase method is the logical starting point.

Expertise & Causality:

  • Column Choice: A C18 (octadecyl-silica) column is selected due to its excellent retention and separation capabilities for molecules with significant hydrophobic character, such as the octyl and heptyl chains of our analyte.[7][8]

  • Mobile Phase: A gradient of an organic solvent (acetonitrile or methanol) and water is employed. The gradient is necessary because a single isocratic condition is unlikely to effectively elute the main compound while also providing adequate separation for both more polar and less polar impurities. Acidification of the mobile phase with formic or phosphoric acid is critical to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state and sharp, symmetrical peak shapes.[8]

  • Detection: The sulfonyl and carboxyl groups do not possess a strong chromophore for UV detection at higher wavelengths. Therefore, detection at low wavelengths (e.g., 200-210 nm) is necessary. An alternative, more universal detector like an Evaporative Light Scattering Detector (ELSD) could also be employed.[7] For impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable.[9][10]

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • Sample Preparation:

    • Accurately weigh and dissolve the 7-(octylsulfonyl)heptanoic acid sample in the sample diluent to a final concentration of approximately 1.0 mg/mL.

    • Prepare a reference standard solution at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is assessed by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Sample IDRetention Time (min)Peak Area (%)Identity
Reference Std. 12.5299.917-(octylsulfonyl)heptanoic acid
8.340.05Impurity A (More Polar)
15.780.04Impurity B (Less Polar)
Production Lot A 12.5199.557-(octylsulfonyl)heptanoic acid
8.350.25Impurity A
15.800.12Impurity B
10.220.08Unknown Impurity C
Quantitative NMR (qNMR): An Absolute Purity Assessment

While HPLC provides a relative purity profile, qNMR is a primary ratio method capable of determining the absolute purity (as a mass fraction) of a substance without needing a reference standard of the same compound.[11][12][13] This makes it the ideal technique for assigning the purity value to your in-house primary standard.

Expertise & Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][14] By adding a known mass of a highly pure, stable internal standard with a known structure (e.g., maleic acid, dimethyl sulfone) to a known mass of the analyte, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved protons from both the analyte and the internal standard.

Trustworthiness: The qNMR experiment is a self-validating system. Key parameters must be optimized to ensure accurate quantification, including:

  • Full Relaxation: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated is crucial to ensure all signals are fully relaxed before the next pulse.

  • Signal-to-Noise: A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Integration: Well-resolved signals free from any overlap with impurity or solvent signals must be chosen for integration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with high digital resolution.

  • Reagents and Solutions:

    • Internal Standard (IS): Maleic Acid (certified >99.5% purity).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Using an analytical balance, accurately weigh approximately 20 mg of 7-(octylsulfonyl)heptanoic acid into a clean vial.

    • Accurately weigh approximately 5 mg of the Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative 30° or 90° pulse.

    • Relaxation Delay (D1): 30 seconds (to be determined by T1 measurement, but 30s is a conservative start).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Number of Scans (NS): 32 or 64 (adjust for S/N).

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the alpha-methylene protons next to the carboxyl group) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Weighed mass

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile and Derivatizable Impurities

Direct analysis of 7-(octylsulfonyl)heptanoic acid by GC is not feasible due to its low volatility and the presence of the polar carboxylic acid group.[15] However, GC-MS becomes a powerful orthogonal technique after derivatization, specifically for identifying potential impurities that are more volatile or less polar than the parent compound.

Expertise & Causality:

  • Derivatization: The carboxylic acid must be converted to a less polar, more volatile ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester).[16][17] This is commonly achieved using reagents like diazomethane (effective but hazardous) or BF₃-Methanol. This step is critical for allowing the analyte and related acidic impurities to traverse the GC column. The sulfonyl group is thermally stable and does not require derivatization.

  • Analysis: GC-MS allows for the separation of derivatized components based on their boiling points and polarity, while the mass spectrometer provides structural information for peak identification. This is particularly useful for identifying starting materials or by-products from the synthesis that might be missed by HPLC.[17][18]

  • Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).

  • Column: A mid-polarity column, such as a 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Derivatization:

    • Place ~1 mg of the sample in a vial.

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in Methanol.

    • Heat at 60°C for 30 minutes.

    • Cool, add 1 mL of water and 1 mL of hexane. Vortex and allow layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl esters to a clean GC vial.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Oven Program:

      • Initial Temp: 80°C, hold for 2 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 40-550 amu.

Synthesis of Findings: A Comparative Purity Matrix

The true power of an orthogonal approach is realized when the results are synthesized to build a comprehensive purity picture.

Analytical TechniquePrinciple of Separation/DetectionPurity Value (Lot A)Key Insights & Limitations
HPLC-UV Polarity-based liquid phase separation; UV absorbance.99.55% (Area %)Excellent for quantifying known and unknown impurities. Value is relative unless a fully characterized standard is used.
qNMR Nuclear spin in a magnetic field; signal integral is proportional to molar quantity.99.4% (w/w)Provides an absolute purity value. Ideal for certifying a reference standard. May not detect non-protonated impurities.
GC-MS (post-deriv.) Boiling point-based gas phase separation; mass-to-charge ratio.>99% (TIC)Best for identifying volatile/semi-volatile impurities (e.g., residual starting materials). Not quantitative for the main peak without a derivatized standard.

The close agreement between the HPLC (relative %) and qNMR (absolute w/w) values provides high confidence in the purity assessment of Lot A. The GC-MS analysis confirmed the absence of significant volatile impurities.

Visualizing the Workflow

A logical and well-defined workflow is essential for reproducible results.

Purity_Benchmarking_Workflow cluster_0 Phase 1: Standard Qualification cluster_1 Phase 2: Routine Batch Benchmarking prep Prepare High-Purity Candidate Lot qnmr Assign Absolute Purity (w/w) via qNMR prep->qnmr Mass-based quantification char Full Characterization (MS, IR, etc.) qnmr->char Confirm identity crm Establish Certified In-House Primary Standard char->crm hplc HPLC Purity Profile vs. Primary Standard crm->hplc Calibrate & Compare batch Receive Production Batch batch->hplc Relative purity gcms GC-MS Impurity Screen (Derivatize) batch->gcms Volatile impurities report Generate Certificate of Analysis hplc->report Compile data gcms->report Compile data

Caption: High-level workflow for purity standard qualification and routine benchmarking.

HPLC_Method_Workflow start Start: Purity Analysis Required prep Sample Preparation 1.0 mg/mL solution Filter (0.45 µm) start->prep injection Inject Sample & Standard prep->injection instrument HPLC System Setup Column: C18 Mobile Phase: H2O/ACN Gradient Detector: UV @ 205 nm instrument->injection chrom Data Acquisition (Generate Chromatogram) injection->chrom integration Peak Integration Identify main peak Integrate all impurity peaks chrom->integration calculation Purity Calculation (Area % = Area_main / Area_total * 100) integration->calculation result Report Purity Result calculation->result

Caption: Step-by-step workflow for the HPLC purity analysis method.

References

  • Determination of Total Long-Chain Fatty Acids in Human Plasma and Lipoproteins, before and during Copper-Stimulated Oxidation, by High-Performance Liquid Chromatography . Analytical Chemistry - ACS Publications. [Link]

  • Fatty Acid Analysis by HPLC . Nacalai Tesque, Inc. [Link]

  • An HPLC−MS Approach for Analysis of Very Long Chain Fatty Acids and Other Apolar Compounds on Octadecyl-Silica Phase Using Partly Miscible Solvents . Analytical Chemistry - ACS Publications. [Link]

  • A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection . PMC. [Link]

  • Fatty Acid Analysis by HPLC . AOCS. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . ResearchGate. [Link]

  • Analysis of sulfonic acids anionic surfactant by gas chromatography/mass spectrometry . ResearchGate. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Semantic Scholar. [Link]

  • NMR Spectroscopy . MSU Chemistry. [Link]

  • Determining and reporting purity of organic molecules: why qNMR . PubMed. [Link]

  • The utility of sulfonate salts in drug development . PubMed. [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts . PubMed. [Link]

  • Standard Reference Material 2378 Fatty Acids in Frozen Human Serum. Certification of a Clinical SRM based on Endogenous Supplementation of Polyunsaturated Fatty Acids . PMC. [Link]

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase . NSF PAR. [Link]

  • Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention . PubMed. [Link]

  • A review on pharmaceutical impurities in drug substances . IJPSR. [Link]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in oil paint samples . UNIPI. [Link]

  • n-HEPTANOIC ACID . Organic Syntheses Procedure. [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions . ResearchGate. [Link]

Sources

"comparative analysis of different sulfonylating agents for heptanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the activation of aliphatic carboxylic acids—such as heptanoic acid (enanthic acid)—is a critical juncture in the synthesis of amides, esters, and ketones. While traditional coupling reagents like carbodiimides (DCC, EDC) are ubiquitous, they often generate urea byproducts that are notoriously difficult to purge from the reaction mixture.

The formation of carboxylic-sulfonic mixed anhydrides using sulfonylating agents offers a highly efficient, atom-economical alternative. Because the sulfonate anion is an exceptional leaving group, these mixed anhydrides are profoundly electrophilic. Furthermore, nucleophilic attack occurs almost exclusively at the carbonyl carbon rather than the sulfonyl sulfur, solving the regioselectivity issues inherent in symmetric anhydrides [1].

This guide provides an objective, comparative analysis of three primary sulfonylating agents—Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl), and Trifluoromethanesulfonic anhydride (Tf₂O)—for the activation of heptanoic acid, complete with causal mechanisms and self-validating experimental protocols.

Mechanistic Overview & Causality

The fundamental causality behind choosing a specific sulfonylating agent lies in the thermodynamics of the leaving group . The reactivity of the resulting mixed anhydride is directly proportional to the stability of the departing sulfonate anion, which correlates with the pKa of its conjugate acid:

  • Triflic Acid (TfOH): pKa ≈ -14

  • Methanesulfonic Acid (MsOH): pKa ≈ -1.9

  • p-Toluenesulfonic Acid (TsOH): pKa ≈ -2.8

When heptanoic acid reacts with a sulfonylating agent in the presence of a tertiary amine base, it forms a mixed anhydride. Electrophilic activation using agents like MsCl restricts the formation of unreactive acid side products, driving acyl transfer yields upward [3]. However, the choice of agent dictates the required reaction conditions. Highly reactive agents like Tf₂O can inadvertently cause the alpha-protons of heptanoic acid to deprotonate, forming an unwanted ketene intermediate if the temperature is not strictly controlled [2].

G A Heptanoic Acid (Acyl Donor) C Mixed Anhydride Intermediate A->C Base (Et3N) -HCl / -HOTf B Sulfonylating Agent (MsCl/TsCl/Tf2O) B->C E Acylated Product (Target) C->E Acyl Transfer F Sulfonate Salt (Aqueous Waste) C->F Leaving Group D Nucleophile (Amine/Alcohol) D->E

Fig 1: Mechanistic workflow of sulfonyl-mediated mixed anhydride formation and acyl transfer.

Comparative Analysis of Sulfonylating Agents

A. Methanesulfonyl Chloride (MsCl)

MsCl is the industry workhorse for aliphatic acid activation. It forms the heptanoic-methanesulfonic anhydride rapidly at 0 °C. Its primary advantage is the perfect balance between intermediate stability and electrophilicity, coupled with the fact that the resulting mesylate salts are highly water-soluble, making aqueous workup trivial.

B. p-Toluenesulfonyl Chloride (TsCl)

TsCl forms a highly stable mixed anhydride due to the steric bulk of the tosyl group. While this stability makes it incredibly easy to handle (minimizing the risk of ketene formation or premature hydrolysis), it is inherently less reactive. It often requires the addition of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to achieve complete conversion, especially with secondary amines.

C. Trifluoromethanesulfonic Anhydride (Tf₂O)

Tf₂O is the "sledgehammer" of acyl activation. The heptanoic-trifluoromethanesulfonic anhydride is so electrophilic that it can acylate highly sterically hindered or electron-deficient nucleophiles that fail under MsCl or TsCl conditions. This methodology has been successfully applied in the synthesis of complex pharmaceutical intermediates [4]. However, it demands rigorous anhydrous conditions and cryogenic temperatures (-78 °C) to prevent alpha-deprotonation and subsequent ketene formation[2].

Quantitative Performance Data

The following table summarizes the experimental performance of these agents when reacting heptanoic acid with a standard secondary amine (e.g., diethylamine) versus a sterically hindered nucleophile (e.g., tert-butanol).

Sulfonylating AgentMixed Anhydride IntermediateOptimal Activation TempYield: Standard AmidationYield: Hindered EsterificationPrimary Advantage / Limitation
MsCl Heptanoic-methanesulfonic anhydride0 °C to 25 °C88–95%40–50%Advantage: Excellent general utility; water-soluble byproducts.Limitation: Struggles with highly hindered nucleophiles.
TsCl Heptanoic-toluenesulfonic anhydride25 °C (with DMAP)75–85%< 20%Advantage: Highly stable intermediate; low risk of side reactions.Limitation: Sluggish reaction rates.
Tf₂O Heptanoic-trifluoromethanesulfonic anhydride-78 °C to 0 °C> 95%85–92%Advantage: Unmatched electrophilicity for difficult couplings.Limitation: Requires cryogenic control to prevent ketene formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each step is explained so researchers understand why a parameter is set, rather than just what to do.

Protocol 1: General Amidation via MsCl Activation

Best for standard primary and secondary amines.

  • Preparation: In an oven-dried flask under N₂, dissolve Heptanoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (Et₃N, 2.5 equiv). Causality: Excess base is required to neutralize both the HCl generated during anhydride formation and the methanesulfonic acid generated during acyl transfer.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.1 equiv). Stir at 0 °C for 30 minutes.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench it in 100 µL of methanol, and analyze via TLC (Stain: Phosphomolybdic Acid, PMA). The presence of methyl heptanoate confirms the complete formation of the mixed anhydride.

  • Acyl Transfer: Add the amine nucleophile (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine and Et₃N), saturated NaHCO₃ (removes unreacted heptanoic acid), and brine. The mesylate salts will partition entirely into the aqueous phase. Dry over MgSO₄ and concentrate in vacuo.

Protocol 2: Hindered Esterification via Tf₂O Activation

Best for sterically hindered or electron-deficient nucleophiles.

  • Preparation: In an oven-dried flask under N₂, dissolve Heptanoic acid (1.0 equiv, 5 mmol) in anhydrous DCM (0.1 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to suppress the alpha-deprotonation of heptanoic acid, which would yield an unreactive ketene.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). DIPEA is preferred over Et₃N here due to its lower nucleophilicity, preventing complexation with Tf₂O.

  • Activation: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) over 10 minutes. Stir at -78 °C for 15 minutes.

  • Acyl Transfer: Add the hindered alcohol/amine (1.1 equiv). Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

    • Self-Validation Checkpoint: TLC monitoring should show the disappearance of the highly polar mixed anhydride and the emergence of the less polar product spot.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

References

  • MDPI. "Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions." Molecules. Available at:[Link]

  • Organic Chemistry Portal. "Amide synthesis by acylation." Organic Chemistry. Available at:[Link]

  • PubMed. "A new type of mixed anhydride and its applications to the synthesis of 7-substituted 8-chloro-5,5-dioxoimidazo[1,2-b][1,4,2]benzodithiazines with in vitro antitumor activity." Journal of Medicinal Chemistry. Available at:[Link]

Safety Operating Guide

7-(Octylsulfonyl)heptanoic acid proper disposal procedures

[1]

Executive Summary & Immediate Action

Treat this substance as a High-Hazard Corrosive Organic Acid. [1]

7-(Octylsulfonyl)heptanoic acid is a specialized research chemical, likely a metabolite or surfactant intermediate.[1] Due to the absence of a widely published specific Safety Data Sheet (SDS), you must adopt a "Worst-Case Scenario" safety posture based on its functional groups: a corrosive carboxylic acid tail and a stable, polar sulfonyl head.

Immediate Directives:

  • Do Not Drain Dispose: This compound has surfactant properties and high aquatic toxicity potential.

  • Segregate: Store away from oxidizers (nitric acid, perchlorates) and strong bases.[1]

  • Primary Hazard: Causes severe skin burns and eye damage (Category 1B equivalent).[1][2][3][4][5]

  • Disposal Path: High-temperature incineration with flue gas scrubbing (for sulfur content).[1]

Chemical Profile & Hazard Identification (FGA Analysis)

Since direct toxicological data is limited, we apply Functional Group Analysis (FGA) to derive the safety profile.

FeatureChemical MoietyInferred Hazard
Acidity Heptanoic Acid Chain (

)
Corrosive (pH < 2 in solution). Causes irreversible eye/skin damage.[1]
Stability Sulfonyl Group (

)
Thermally Stable. Resistant to oxidation; requires high-temp incineration.
Toxicity Octyl Chain (

)
Lipophilic/Surfactant. High potential for bioaccumulation and aquatic toxicity.
Physical State MW ~306 g/mol Likely a viscous oil or low-melting solid at room temperature.
Risk Assessment Matrix
  • GHS Classification (Inferred):

    • Skin Corr.[1][2][3][4][5][6] 1B (H314)

    • Eye Dam. 1 (H318)[1][3][4]

    • Aquatic Chronic 2 (H411)[1]

  • Signal Word: DANGER

Pre-Disposal Handling & Segregation[1]

Before disposal, the chemical must be stabilized and packaged correctly to prevent reaction in the waste stream.

A. Compatibility Check
  • INCOMPATIBLE: Strong Oxidizers (Nitric Acid, Chromic Acid), Strong Bases (NaOH, KOH), Hypochlorites (Bleach).

  • COMPATIBLE: Other non-halogenated organic acids (Acetic acid waste), inert solvents (if diluted).[1]

B. Packaging Requirements
  • Primary Container: Glass (Borosilicate) or High-Density Polyethylene (HDPE).[1] Avoid LDPE or metal containers.

  • Secondary Containment: Polypropylene tray or bucket to catch drips.

  • Headspace: Leave 10-15% headspace in the container to allow for thermal expansion.

Disposal Methodologies: The Workflow

The following decision tree outlines the logical flow for disposing of 7-(Octylsulfonyl)heptanoic acid, distinguishing between pure substance and dilute reaction mixtures.

DisposalWorkflowStartWaste Generation:7-(Octylsulfonyl)heptanoic AcidCheckStateAnalyze Physical State& ConcentrationStart->CheckStateIsPurePure Substance / Concentrated Stock?CheckState->IsPurePurePathSegregate asSOLID/LIQUID ORGANIC ACIDIsPure->PurePathYesDilutePathIs it in a Solvent Mixture?IsPure->DilutePathNoTaggingApply Hazardous Waste Label:'Corrosive, Organic, Sulfur-Containing'PurePath->TaggingSolventCheckIdentify Solvent ClassDilutePath->SolventCheckYesAqueousAqueous Buffer/SolutionDilutePath->AqueousNo (Aqueous)HalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(MeOH, Ethyl Acetate)SolventCheck->NonHalogenatedHalogenated->TaggingNonHalogenated->TaggingAqueous->TaggingDestructionFinal Fate:High-Temp Incineration(w/ Scrubber for SOx)Tagging->Destruction

Figure 1: Decision logic for waste stream segregation. Note that sulfur content necessitates specific incineration protocols to manage SOx emissions.

Detailed Disposal Procedures

Scenario A: Pure Chemical or Concentrated Stock (>5%)[1]
  • Container Selection: Use a dedicated 500mL or 1L amber glass bottle.

  • Labeling:

    • Constituents: "7-(Octylsulfonyl)heptanoic acid (100%)"[1]

    • Hazards: Check "Corrosive" and "Toxic".[1][3]

    • Note: Add "Contains Sulfur" clearly on the tag. This alerts the waste handler to the potential for

      
       generation during incineration.[1]
      
  • Storage: Store in the "Organic Acids" cabinet until pickup.

Scenario B: HPLC Waste / Dilute Organic Solutions
  • Segregation: Do not mix with aqueous basic waste.[1]

  • Solvent Compatibility:

    • If dissolved in Methanol/Acetonitrile : Dispose in "Non-Halogenated Organic Solvents".[1]

    • If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Organic Solvents".[1]

  • pH Check: Even in solvent, check if the pH is < 2. If so, the waste container must be rated for corrosives.

Scenario C: Aqueous Waste (Buffers/Rinses)
  • Collection: Collect in a carboy designated for "Aqueous Acidic Waste".

  • Neutralization (Optional but Recommended):

    • Only perform if authorized by your facility's EHS.

    • Slowly add dilute Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      ) to adjust pH to 6–8.[1]
    • Warning: This reaction will be exothermic.[1] Perform in a fume hood.

    • Once neutralized, it may still require disposal as chemical waste due to the surfactant nature (aquatic toxicity), preventing drain disposal.

Spill Response Protocol (Small Scale < 100 mL)

PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, closed-toe shoes.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[1][5]

  • Neutralize:

    • Cover the spill from the perimeter inward with a Weak Base (Sodium Carbonate or Calcium Carbonate).

    • Avoid strong bases like NaOH pellets, which can cause violent splattering.[1]

  • Absorb: Once bubbling ceases (neutralization complete), cover with vermiculite, dry sand, or chemical absorbent pads.

  • Collect: Scoop material into a wide-mouth jar. Label as "Spill Debris: Corrosive Acid".[1]

  • Clean: Wash the surface with soap and water.[1][2][5]

Regulatory Compliance (US & EU)

RegulationClassificationCode/Note
RCRA (USA) Characteristic WasteD002 (Corrosivity) if pH < 2.[1]
DOT (Transport) Corrosive Liquid, Acidic, Organic, n.o.s.[1][2]UN 3265 (Likely assignment).
REACH (EU) SVHC PotentialTreat as Candidate List substance due to long-chain surfactant properties (PBT potential).[1]

References

  • PubChem. Heptanoic acid, 7-(octylthio)- (Precursor Structure).[1] National Library of Medicine.[1] Retrieved March 3, 2026.[1] [Link][1]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] [Link]

Personal protective equipment for handling 7-(Octylsulfonyl)heptanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3][4][5][6]

Executive Safety & Operational Guide: 7-(Octylsulfonyl)heptanoic Acid

Status: High-Priority Safety Protocol Classification: Corrosive / Irritant (Derived via Functional Group Analysis) Target Audience: Chemical Safety Officers, Lipid Researchers, Process Chemists[1]

Part 1: Hazard Identification & Risk Assessment

Scientific Grounding (Read-Across Toxicology): While specific toxicological data for 7-(Octylsulfonyl)heptanoic acid is limited in public registries, its safety profile must be derived from its constituent pharmacophores: Heptanoic Acid (C7 fatty acid) and an Alkyl Sulfone moiety.[1]

  • Primary Hazard (Carboxylic Acid Headgroup): Heptanoic acid is a Category 1B Skin Corrosive (H314).[1][3][6] It causes severe burns and eye damage due to proton donation and protein denaturation [1].

  • Secondary Hazard (Sulfonyl-Alkyl Tail): The octylsulfonyl chain acts as a lipophilic driver.[1] Unlike short-chain acids that burn superficially, the surfactant-like nature of this molecule facilitates transdermal penetration , potentially delivering the acidic headgroup into deeper subcutaneous tissues before pain is registered.[1]

  • Physical State: Likely a waxy solid or viscous oil at room temperature (due to the sulfone dipole interactions), reducing vapor pressure but increasing the risk of persistent contact if adhered to skin/PPE.

Immediate Action Card:

  • Skin Contact: Immediate wash with PEG-400 (if available) or copious water for 15+ minutes.[1] Lipophilic acids resist simple water washing.[1]

  • Eye Contact: 15-minute continuous irrigation; immediate ophthalmological consult.[1][7]

  • Inhalation: Move to fresh air; monitor for delayed pulmonary edema if heated vapors were inhaled.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard "lab coat and gloves" is insufficient for lipophilic corrosive acids. The following matrix is mandatory for handling >100 mg quantities.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Neoprene or Extended Cuff Nitrile (8 mil)Permeation Dynamics: Fatty acids swell natural rubber.[1] The sulfone tail increases organic solubility. Neoprene offers superior resistance to organic acids compared to standard latex [2].
Ocular/Face Chemical Splash Goggles + Face Shield Viscosity Hazard: As a likely viscous oil/wax, splashes adhere to skin/eyes. Safety glasses allow "run-under" drips.[1] A face shield prevents facial scarring.[1]
Respiratory Fume Hood (Face Velocity > 0.5 m/s) If outside hood: Half-mask w/ Organic Vapor/Acid Gas (OV/AG) CartridgeAerosolization: While vapor pressure is low, dust or aerosols generated during weighing/transfer are corrosive to the upper respiratory tract (H335).[1]
Body Defense Chemical-Resistant Apron (Tychem® or PVC) Saturation Risk: Cotton lab coats absorb lipophilic acids, holding the corrosive agent against the skin.[1] An impervious apron breaks this contact pathway.[1]

Part 3: Operational Handling Protocol

Objective: Synthesize or handle the compound with Zero Exposure.

Step 1: Engineering Controls Setup
  • Verification: Confirm fume hood operation.

  • Barrier Setup: Place a disposable absorbent pad (plastic-backed) on the work surface.[1] This captures drips of the viscous material which are difficult to clean from stainless steel.

Step 2: Transfer & Weighing (The "Static" Risk)[1]
  • Context: Sulfones are polar; dry powders may generate static charge, causing "fly-away" powder.[1]

  • Protocol:

    • Use an antistatic gun or ionizer if handling solid powder.[1]

    • Weigh into a pre-tared glass vial, not weighing paper (prevents residual loss and transfer risk).

    • Solubilization: If preparing a stock solution, add solvent (e.g., DMSO, Methanol) to the solid to prevent splashing.[1]

Step 3: Reaction/Usage
  • Heating Warning: Do not heat above 100°C without a reflux condenser. Thermal decomposition of sulfones can release sulfur dioxide (

    
    ) or alkyl radicals.[1]
    
  • Quenching: When neutralizing excess acid, add base slowly at 0°C. The reaction is exothermic; rapid addition can cause "bumping" of the corrosive mixture.

Step 4: Decontamination[1]
  • Solvent Selection: Water alone is ineffective due to the octyl chain.

  • Cleaning Agent: Use a 5% Sodium Bicarbonate (

    
    ) solution mixed with a surfactant (e.g., dish soap).[1] The base neutralizes the acid, and the soap solubilizes the octyl tail.
    

Part 4: Visualization & Logic Flows

Figure 1: Risk Assessment & Handling Logic

This decision tree guides the researcher through the handling process based on the physical state of the compound.

G Start Start: Handling 7-(Octylsulfonyl)heptanoic Acid StateCheck Check Physical State Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid If Solid Liquid Viscous Liquid / Oil StateCheck->Liquid If Liquid StaticRisk Risk: Static Fly-away & Dust Action: Ionizer + Weighing Funnel Solid->StaticRisk SplashRisk Risk: Adherent Splash Action: Face Shield + Apron Liquid->SplashRisk Solubilization Solubilization Step (DMSO/MeOH) StaticRisk->Solubilization SplashRisk->Solubilization Neutralization Disposal / Cleanup Use 5% NaHCO3 + Surfactant Solubilization->Neutralization Post-Experiment

Caption: Operational logic flow for handling lipophilic corrosive solids/liquids, emphasizing state-specific risks.

Part 5: Emergency Response & Disposal

Spill Management (The "Dam & Neutralize" Method)
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Dam: Use dry sand or vermiculite to circle the spill. Do not use paper towels initially (fire risk with strong oxidizers/acids).[1]

  • Neutralize: Sprinkle Sodium Carbonate (

    
    ) powder over the spill until bubbling ceases.
    
  • Clean: Scoop the resulting sludge into a waste container.[1] Wipe the surface with acetone followed by soap/water.[1]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Corrosive, Organic).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[1]

  • Labeling: Must be labeled "Corrosive Acid, Organic, Sulfone-containing."[1]

Part 6: References

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Heptanoic Acid - Classification and Labelling. Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary: Heptanoic acid, 7-(octylthio)- (Precursor Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

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